molecular formula C12H16N2O4 B554530 Cbz-D-2,4-Diaminobutyric acid CAS No. 70882-66-5

Cbz-D-2,4-Diaminobutyric acid

Cat. No.: B554530
CAS No.: 70882-66-5
M. Wt: 252,27 g/mole
InChI Key: KXMSCBRTBLPGIN-SNVBAGLBSA-N
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Description

Cbz-D-2,4-Diaminobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252,27 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427170
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70882-66-5
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid, also known as Nα-Cbz-D-2,4-diaminobutanoic acid, is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and other complex organic molecules. The presence of the carbobenzyloxy (Cbz or Z) protecting group on the α-amino group allows for selective chemical manipulations at the γ-amino group and the carboxylic acid moiety, making it a valuable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is a white to off-white solid, with solubility in various organic solvents.

PropertyValueSource
Molecular Formula C12H16N2O4[1]
Molecular Weight 252.27 g/mol [1]
CAS Number 70882-66-5[1]
Appearance White to off-white solid[1]
Melting Point 178-190 °CChem-Impex
Boiling Point (Predicted) 480.3 ± 45.0 °C[1]
Density (Predicted) 1.266 ± 0.06 g/cm3 [1]
pKa (Predicted) 3.62 ± 0.10[1]
Optical Rotation [α]D20 = +9.0 to +11.5º (c=1 in H2O)Chem-Impex
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the Cbz group, the butyric acid backbone, and the two amino groups. The aromatic protons of the benzyl group will appear in the range of 7.3-7.4 ppm. The benzylic protons will be a singlet around 5.1 ppm. The α-proton on the chiral center is expected to be a multiplet around 4.3 ppm. The β and γ protons of the diaminobutyric acid chain will appear as multiplets in the upfield region.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (around 175 ppm) and the carbamate (around 156 ppm). The aromatic carbons of the benzyl group will be in the 127-136 ppm region. The benzylic carbon will be around 67 ppm. The α-carbon is expected around 55 ppm, with the β and γ carbons appearing further upfield.

FT-IR Spectroscopy:

The infrared spectrum will exhibit characteristic absorption bands. A broad peak in the 2500-3300 cm⁻¹ region is expected due to the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid and the carbamate will appear around 1700-1750 cm⁻¹. The N-H bending of the amine and amide groups will be visible around 1500-1600 cm⁻¹. The C-O stretching of the carbamate and carboxylic acid will be in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands from the benzyl group will also be present.

Mass Spectrometry:

In mass spectrometry, the molecular ion peak [M]+ at m/z 252 would be expected. Common fragmentation patterns would involve the loss of the benzyl group (C7H7, 91 u), the benzyloxy group (C7H7O, 107 u), or the entire Cbz group (C8H7O2, 135 u). Cleavage of the amino acid side chain would also contribute to the fragmentation pattern.

Synthesis and Reactions

This compound is typically synthesized from D-2,4-diaminobutyric acid by reacting it with benzyl chloroformate under basic conditions. The reaction selectively protects the more reactive α-amino group.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the N-protection of amino acids and can be adapted for the synthesis of this compound.

Materials:

  • D-2,4-Diaminobutyric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve D-2,4-Diaminobutyric acid in a mixture of aqueous sodium carbonate and sodium bicarbonate solution to maintain a pH between 8 and 10.[4]

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.[5]

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[5]

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product D_DABA D-2,4-Diaminobutyric Acid Protection N-Protection D_DABA->Protection CbzCl Benzyl Chloroformate CbzCl->Protection Base Base (e.g., Na2CO3) Base->Protection Cbz_D_DABA This compound Protection->Cbz_D_DABA Peptide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Resin_Peptide Resin-Bound Peptide (Free Amine) Coupling Coupling Resin_Peptide->Coupling Cbz_D_Dab Cbz-D-Dab-OH Activation Activation Cbz_D_Dab->Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activation Base Base Base->Activation Activation->Coupling Coupled_Peptide Resin-Bound Peptide (Extended) Coupling->Coupled_Peptide DABA_Signaling_Pathway cluster_effect Effect DABA 2,4-Diaminobutyric Acid (DABA) GABA_T GABA Transaminase (GABA-T) DABA->GABA_T Inhibits GABA_Reuptake GABA Reuptake Transporter DABA->GABA_Reuptake Inhibits Glutamate Glutamate GABA_T->Glutamate Converts to Increased_GABA Increased GABA Levels GABA GABA GABA_Reuptake->GABA GABA->GABA_T Substrate GABA->GABA_Reuptake Transported by

References

An In-depth Technical Guide to the Synthesis and Characterization of Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-D-2,4-Diaminobutyric acid (Nα-Cbz-D-2,4-diaminobutanoic acid), a key building block in peptide synthesis and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and workflow visualizations.

Introduction

2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that has been isolated from natural sources and possesses a range of biological activities.[4] Its derivatives are valuable intermediates in the synthesis of various bioactive molecules.[4][5] The D-enantiomer, in particular, is utilized in the construction of unique peptide structures. The introduction of a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group allows for selective chemical modifications at the γ-amino position, a crucial step in the stepwise synthesis of complex peptides.[6][7] The Cbz group is favored for its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[6][7]

This guide will detail a common synthetic route to this compound and provide its key characterization parameters.

Synthesis of this compound

The synthesis of this compound typically involves the selective protection of the α-amino group of D-2,4-Diaminobutyric acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure for the N-protection of amino acids.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start D-2,4-Diaminobutyric acid Reaction Reaction Mixture (Aqueous) Start->Reaction Reagents Benzyl Chloroformate (Cbz-Cl) Sodium Carbonate Solution Reagents->Reaction Workup Work-up (Wash with Diethyl Ether) Reaction->Workup Stir 2-4h at RT Acidification Acidification (1M HCl to pH 2) Workup->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying and Concentration Extraction->Drying Product This compound Drying->Product

Caption: General workflow for the synthesis of this compound.

This protocol is based on general methods for the Cbz protection of amino acids.[6][7][8]

Materials:

  • D-2,4-Diaminobutyric acid

  • 1 M Aqueous Sodium Carbonate Solution

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Reaction Flask

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve D-2,4-Diaminobutyric acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a reaction flask. Cool the solution in an ice bath.[6]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[6]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[6]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[6]

  • Extraction: Extract the product with ethyl acetate.[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the this compound.[6]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the key physical and chemical properties of the unprotected D-2,4-Diaminobutyric acid and its Cbz-protected form.

PropertyD-2,4-Diaminobutyric acidThis compound
Synonyms (R)-2,4-Diaminobutanoic acidZ-D-Dab-OH
CAS Number 26908-94-1[9]70882-66-5[3][10]
Molecular Formula C₄H₁₀N₂O₂[9]C₁₂H₁₆N₂O₄[3][10]
Molecular Weight 118.13 g/mol [9]252.27 g/mol [10]
Appearance Not specifiedWhite to off-white solid[10], White crystalline powder[3]
Melting Point Not specified178-190 °C[3]
Storage Temperature Not specified2-8°C[10], 0-8°C[3]
Data TypeD-2,4-Diaminobutyric acidThis compound
Purity Not specified≥ 99% (HPLC)[3]
Optical Rotation Not specified[α]D20 = +9.0 to +11.5º (C=1 in H₂O)[3]
Boiling Point (Predicted) Not specified480.3±45.0 °C[10]
Density (Predicted) Not specified1.266±0.06 g/cm³[10]
pKa (Predicted) Not specified3.62±0.10[10]
¹H NMR (in D₂O) δ (ppm): 2.24, 3.17, 3.83[11]Not available in search results
¹³C NMR Not available in search resultsNot available in search results
Mass Spectrometry Various fragmentation data available[11]Not available in search results

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of peptides and peptidomimetics.[3] Its protected α-amino group allows for the selective derivatization of the γ-amino group, enabling the incorporation of this non-canonical amino acid into peptide chains. This is particularly useful in the development of novel therapeutic agents, where modifications to peptide backbones can enhance stability, bioavailability, and target specificity.[2][3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug discovery. The straightforward synthesis and the unique structural features of this compound make it an important tool for the development of innovative and effective therapeutic molecules.

References

A Technical Guide to Cbz-D-2,4-Diaminobutyric Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab-OH) is a protected, non-proteinogenic amino acid of significant interest in peptide synthesis and medicinal chemistry. The presence of the D-enantiomer and the diaminobutyric acid scaffold offers unique structural properties that can be exploited to enhance the stability and biological activity of synthetic peptides. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and an exploration of the biological signaling pathways associated with its unprotected form.

Core Properties of this compound

This compound is characterized by a D-configured alpha-carbon, an amino group at the gamma-position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 70882-66-5[1]
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C, in a dark, inert atmosphere
Predicted Boiling Point 480.3 ± 45.0 °C
Predicted Density 1.266 ± 0.06 g/cm³
Predicted pKa 3.62 ± 0.10

Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis. The Cbz group provides stable protection of the alpha-amino group, allowing for the sequential coupling of amino acids to form a peptide chain. The incorporation of a D-amino acid can enhance the resulting peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life.

Experimental Protocols

While the use of Cbz protection in solid-phase peptide synthesis (SPPS) has been largely superseded by Fmoc and Boc strategies, it remains a valuable tool, particularly in solution-phase synthesis. Below are representative protocols for the protection of an amino acid with a Cbz group and its subsequent deprotection.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the general procedure for introducing the Cbz protecting group to an amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard method for removing the Cbz group to liberate the free amine.

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Workflow for Peptide Synthesis using Cbz-D-Dab-OH

The following diagram illustrates the logical workflow for incorporating Cbz-D-Dab-OH into a peptide chain.

G start Start with Resin-Bound Peptide Chain (Free N-terminus) dissolve Dissolve Cbz-D-Dab-OH and Coupling Reagents start->dissolve activate Activate Carboxyl Group of Cbz-D-Dab-OH dissolve->activate couple Couple Activated Cbz-D-Dab-OH to Peptide Chain activate->couple wash1 Wash Resin to Remove Excess Reagents couple->wash1 deprotect_next Deprotect N-terminus of Newly Added Residue (if needed) wash1->deprotect_next Continue Elongation cleave Cleave Completed Peptide from Resin wash1->cleave Final Residue Added deprotect_next->dissolve deprotect_cbz Global Deprotection (including Cbz group) cleave->deprotect_cbz purify Purify Final Peptide deprotect_cbz->purify end Final Peptide Containing D-2,4-Diaminobutyric Acid purify->end

Workflow for Peptide Synthesis.

Biological Significance of 2,4-Diaminobutyric Acid (DABA)

Once the Cbz protecting group is removed, the resulting 2,4-diaminobutyric acid (DABA) moiety can exhibit biological activity. DABA is known to interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.

Mechanism of Action: Inhibition of GABA Transaminase

The main action of DABA is the inhibition of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the neurotransmitter GABA. By inhibiting GABA-T, DABA leads to an increase in the concentration of GABA in the brain, which enhances inhibitory signaling. DABA has also been observed to act as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission.

The GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic signaling pathway and the point of intervention for DABA.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria glutamate Glutamate gad GAD glutamate->gad Synthesis gaba_pre GABA gad->gaba_pre vesicle Synaptic Vesicle gaba_pre->vesicle Packaging gaba_synapse GABA vesicle->gaba_synapse Release gat GABA Transporter (GAT) gaba_synapse->gat Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binding gaba_t GABA Transaminase (GABA-T) gat->gaba_t inhibition Neuronal Inhibition gaba_receptor->inhibition ssa Succinic Semialdehyde gaba_t->ssa Degradation daba 2,4-Diaminobutyric Acid (DABA) daba->gaba_t Inhibition

GABAergic Signaling Pathway.

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its D-configuration can confer proteolytic resistance, while the unprotected diaminobutyric acid core has known interactions with the GABAergic system. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar modified amino acids. Careful consideration of protecting group strategy and deprotection conditions is essential for the successful synthesis and application of peptides containing this unique building block.

References

Technical Guide: Solubility Profile of Cbz-D-2,4-Diaminobutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Carbobenzyloxy-D-2,4-diaminobutyric acid (Cbz-D-Dab-OH) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. The carbobenzyloxy (Cbz or Z) group provides temporary protection to the alpha-amino group, enabling controlled, sequential peptide bond formation. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation processes. Inadequate solubilization can lead to incomplete reactions, low yields, and challenges in purification, significantly impacting research and development timelines.

This technical guide provides an overview of the expected solubility of Cbz-D-2,4-Diaminobutyric acid, a detailed experimental protocol for determining its solubility, and a standardized workflow to ensure reproducible results.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the physicochemical properties of the parent molecule and the Cbz protecting group, a qualitative solubility profile can be predicted. The molecule possesses a polar carboxylic acid group and a free gamma-amino group, but the large, aromatic Cbz group introduces significant hydrophobic character.

General principles for peptide and protected amino acid solubility suggest that while the compound may have limited solubility in non-polar solvents, it is expected to be soluble in polar aprotic and some polar protic organic solvents.[1][2] Highly hydrophobic peptides or those with bulky protecting groups are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent NamePredicted SolubilityRationale / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleExcellent solvent for a wide range of organic molecules, including protected amino acids.[1][3] Recommended as a primary solvent for hydrophobic peptides.[2]
Dimethylformamide (DMF)SolubleCommonly used in peptide synthesis and known to dissolve many protected amino acids.[3] Often used as an alternative to DMSO.[2][4]
Acetonitrile (ACN)Moderately SolubleMay require sonication or gentle heating to achieve full dissolution.[2]
Polar Protic Methanol (MeOH)Sparingly to Moderately SolubleThe presence of the hydrophobic Cbz group may limit solubility compared to the unprotected amino acid.
Ethanol (EtOH)Sparingly SolubleSimilar to methanol; solubility is expected to be limited. A related compound, 4-Acetamidobutyric acid, has a solubility of approximately 1 mg/ml in ethanol.[4]
Non-Polar Dichloromethane (DCM)Sparingly SolubleThe unprotected form is noted to be soluble in DCM, but the Cbz-protected form's polarity from the acid and free amine may reduce solubility.[5]
ChloroformSparingly SolubleSimilar to DCM.[5]
Diethyl Ether / HexanesInsolubleThe polarity from the carboxylic acid and free amino group makes solubility in highly non-polar solvents unlikely.
Aqueous WaterInsolubleThe large, non-polar Cbz group significantly reduces aqueous solubility. Adjusting the pH to form a salt (e.g., with a base) would be necessary for aqueous dissolution.

Experimental Protocol for Solubility Determination

The following protocol details a standardized isothermal shake-flask method, which is a reliable technique for determining the solubility of a solid compound in a given solvent. This method relies on achieving equilibrium between the dissolved and undissolved solute.

3.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg precision)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis Spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm, solvent-compatible)

3.2 Methodology

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. Record the initial mass of the compound.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of solid material at the bottom of the vial confirms that the solution is saturated.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method. A standard curve should be generated using known concentrations of this compound.[6]

  • Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula:

    S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Visualized Workflows

To ensure consistency and clarity in executing the solubility determination, the following workflow diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add excess Cbz-D-Dab-OH to a pre-weighed vial B 2. Record initial mass A->B C 3. Add known volume of organic solvent B->C D 4. Seal vial and place in thermostatic shaker (e.g., 25°C) C->D E 5. Agitate for 24-48 hours to achieve equilibrium D->E F 6. Confirm presence of undissolved solid E->F G 7. Settle or centrifuge to separate phases F->G H 8. Withdraw and filter supernatant (0.22 µm) G->H I 9. Dilute sample for quantitative analysis H->I J 10. Measure concentration (e.g., HPLC, UV-Vis) I->J K 11. Calculate solubility J->K L Result: Quantitative Solubility (mg/mL)

Caption: Experimental workflow for determining the solubility of this compound.

G start Is the peptide / derivative soluble in the primary solvent? dissolve_water Attempt to dissolve in pure, sterile water first start->dissolve_water No (General Peptide Strategy) dissolve_organic Attempt to dissolve in primary organic solvent (e.g., DMSO) start->dissolve_organic Yes success Solution is ready. Proceed with experiment. dissolve_water->success Soluble ph_adjust For aqueous solutions, adjust pH (acidic/basic buffer) dissolve_water->ph_adjust Insoluble dissolve_organic->success Soluble sonicate Apply sonication to aid dissolution dissolve_organic->sonicate Insoluble sonicate->success Soluble heat Apply gentle warming (use with caution) sonicate->heat Still Insoluble heat->success Soluble ph_adjust->success Soluble

Caption: Decision-making flowchart for troubleshooting the solubilization of protected amino acids.

References

Unraveling the Biological Profile of Cbz-D-2,4-Diaminobutyric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Cbz-D-2,4-Diaminobutyric acid and its potential mechanism of action in biological systems. Following a comprehensive review of available scientific literature, it has been determined that This compound is primarily documented as a synthetic intermediate and not as a compound with a well-characterized biological mechanism of action.

The "Cbz" or benzyloxycarbonyl group is a widely utilized protecting group in organic chemistry, particularly in peptide synthesis, to temporarily block the reactivity of an amino group during chemical modifications of other parts of a molecule.[][2] Consequently, the existing body of research focuses on the synthesis and utilization of this compound as a building block for more complex molecules rather than on its intrinsic pharmacological or biological effects.

While direct data on this compound is not available, an examination of its core structure, D-2,4-diaminobutyric acid (D-DAB), provides insights into potential, though unverified, areas of biological relevance. This guide, therefore, pivots to an in-depth analysis of the parent compound, D-2,4-diaminobutyric acid, and the broader context of D-amino acids in biological systems.

The Parent Compound: D-2,4-Diaminobutyric Acid (D-DAB)

2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid with known neuroactive properties, primarily associated with the GABAergic system.[3][4] The biological activity of DABA is stereospecific, with the L-isomer generally exhibiting greater potency.

Interaction with the GABAergic System

The primary mechanism of action described for the L-isomer of 2,4-diaminobutyric acid is the inhibition of GABA uptake.[5][6] S(+)-2,4-diaminobutyric acid (the L-isomer) is reported to be at least 20 times more potent than the R(-)-stereoisomer (D-isomer) as an inhibitor of sodium-dependent GABA uptake in rat brain slices.[5] Both isomers, however, are equipotent as inhibitors of sodium-independent GABA binding to brain membranes.[5] The L-isomer has also been identified as an inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[3] By inhibiting GABA uptake and degradation, L-DABA can increase the concentration of GABA in the synapse, leading to enhanced GABAergic neurotransmission.[3] This has been linked to anticonvulsant effects.[6] The D-isomer is noted to be less active as a GABA uptake inhibitor and did not show anticonvulsant activity in the cited studies.[6]

Potential Role as a D-Amino Acid

The presence of a D-amino acid configuration in this compound suggests a potential, albeit unexplored, interaction with pathways that recognize D-amino acids.

  • D-Amino Acid Oxidase (DAAO): This enzyme is responsible for the degradation of various D-amino acids.[7][8][9] Inhibitors of DAAO are of therapeutic interest as they can increase the levels of endogenous D-amino acids like D-serine, which is a co-agonist of the NMDA receptor.[10][11][12] It is plausible that this compound, or its de-protected form, could act as a substrate or inhibitor of DAAO. However, no experimental data currently supports this hypothesis.

  • NMDA Receptor Modulation: Certain D-amino acids, such as D-serine and D-aspartate, are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[12] While there is no evidence to suggest that D-2,4-diaminobutyric acid directly interacts with the NMDA receptor, this remains a theoretical possibility for D-amino acid analogues.

Neurotoxicity

It is important to note that both L- and D-isomers of 2,4-diaminobutyric acid have been reported to exhibit neurotoxicity.[5][13][14][15] The proposed mechanism for the neurotoxicity of the L-isomer involves the inhibition of ornithine carbamoyltransferase in the liver, leading to ammonia toxicity.[14][15]

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a carbamate protecting group for amines.[] It is introduced to prevent the amino group from participating in undesired reactions during a synthetic sequence. The Cbz group is typically removed under specific conditions, such as catalytic hydrogenation.[16] In a biological context, the presence of the bulky, lipophilic Cbz group would significantly alter the physicochemical properties of D-2,4-diaminobutyric acid, including its solubility, polarity, and ability to interact with biological targets. It is possible that this compound could act as a prodrug, with the Cbz group being cleaved in vivo to release the active D-2,4-diaminobutyric acid. However, this has not been investigated.

Hypothetical Mechanisms and Future Directions

Given the lack of direct evidence, any discussion of the mechanism of action of this compound remains speculative. The logical first step in elucidating its biological activity would be to investigate whether the Cbz group is removed in biological systems.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification (If Cbz is stable) cluster_2 Target Identification (If Cbz is cleaved) A This compound B In vitro metabolic stability assays (e.g., liver microsomes, plasma) A->B C Detection of Cbz group cleavage B->C D Detection of D-2,4-Diaminobutyric Acid B->D E Phenotypic screens (e.g., cell viability, neurite outgrowth) C->E F Target-based screening (e.g., enzyme panels, receptor binding assays) C->F G GABAergic system assays (GABA uptake, GABA-T inhibition) D->G H DAAO activity assays (substrate or inhibitor) D->H I NMDA receptor binding/functional assays D->I

Hypothetical workflow for investigating the biological activity of this compound.

Experimental Protocols

As no specific biological studies on this compound have been identified, detailed experimental protocols for its mechanism of action cannot be provided. However, for researchers interested in exploring its potential activities based on the properties of its parent compound, standard assays for GABA uptake, GABA-T inhibition, and DAAO activity would be appropriate starting points.

GABA Uptake Assay (General Protocol):

  • Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., cortex or striatum) by differential centrifugation.

  • Incubation: Pre-incubate synaptosomes in a buffered physiological salt solution.

  • Initiation of Uptake: Add a mixture of [³H]GABA and varying concentrations of the test compound (this compound or D-2,4-diaminobutyric acid).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting to determine the amount of [³H]GABA taken up by the synaptosomes.

  • Data Analysis: Calculate the IC50 value of the test compound for GABA uptake inhibition.

D-Amino Acid Oxidase (DAAO) Activity Assay (General Protocol):

  • Enzyme Source: Use a commercially available purified DAAO or a cell lysate overexpressing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the D-amino acid substrate (e.g., D-serine or D-alanine), and the enzyme.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Monitoring: Monitor the reaction progress by measuring the production of hydrogen peroxide using a colorimetric or fluorometric assay (e.g., Amplex Red assay) or by following the consumption of oxygen with an oxygen electrode.

  • Data Analysis: Determine the kinetic parameters (Km, Vmax) in the absence of the inhibitor and the inhibition constant (Ki) in the presence of the inhibitor.

Conclusion

References

An In-depth Technical Guide to Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid, also known as Nα-benzyloxycarbonyl-D-2,4-diaminobutyric acid (Cbz-D-Dab-OH), is a non-proteinogenic amino acid derivative. Its structure incorporates a D-configured stereocenter, a gamma-amino group, and a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group. This strategic protection makes it a valuable building block in synthetic organic chemistry, particularly in the assembly of peptides and peptidomimetics. The presence of the D-amino acid can confer resistance to enzymatic degradation, a desirable property in the design of therapeutic peptides. Furthermore, the free gamma-amino group provides a site for further functionalization, allowing for the creation of branched or cyclic structures. This guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and quantitative data.

Physicochemical Properties

This compound is typically a white to off-white solid. While extensive characterization data in the primary literature is sparse, supplier information provides some key physical constants.

PropertyValueReference
CAS Number 70882-66-5[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C in an inert atmosphere[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached starting from Nα-Cbz-D-glutamine. The key transformation is a Hofmann rearrangement of the γ-carboxamide to a primary amine.

Synthesis Nα-Cbz-D-glutamine Nα-Cbz-D-glutamine Intermediate Intermediate Nα-Cbz-D-glutamine->Intermediate Hofmann Rearrangement This compound This compound Intermediate->this compound Workup

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hofmann Rearrangement (Adapted for D-enantiomer)

This protocol is adapted from the synthesis of the L-enantiomer.[2]

Materials:

  • Nα-Cbz-D-glutamine

  • Poly[(4-diacetoxyiodo)styrene] (PSDIB) or other suitable Hofmann rearrangement reagent

  • Water or an appropriate aqueous solvent system

  • Acid for workup (e.g., HCl)

  • Base for neutralization (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve Nα-Cbz-D-glutamine in water.

  • Hofmann Rearrangement: Add poly[(4-diacetoxyiodo)styrene] (PSDIB) to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the polymer support.

    • Wash the filtrate with an organic solvent to remove non-polar impurities.

    • Acidify the aqueous layer to protonate the amino groups.

    • Extract the product into an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Note: The reported yield for the synthesis of the L-enantiomer (Nα-Z-L-α,γ-diaminobutyric acid) using this method was 83%.[2] A similar yield would be expected for the D-enantiomer.

Biological Activity and Applications

The primary application of this compound is as a building block in the synthesis of peptides and other complex molecules. The Cbz group provides stable protection of the α-amino group during peptide coupling reactions and can be removed under standard hydrogenolysis conditions. The D-configuration of the stereocenter is of particular interest in drug design as it can impart resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

While there is a lack of quantitative biological data for this compound itself, the biological activity of the unprotected 2,4-diaminobutyric acid (DAB) provides context for the potential applications of peptides derived from it.

GABA System Modulation

2,4-Diaminobutyric acid is known to interact with the GABAergic system. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3] It also functions as a GABA reuptake inhibitor.[3] Both of these actions lead to an increase in the synaptic concentration of GABA, which can result in anticonvulsant effects.[3]

Antimicrobial and Antitumor Potential

The L-enantiomer of 2,4-diaminobutyric acid has shown antitumor activity against mouse fibrosarcoma cells in vitro and in vivo.[4] This effect is thought to be due to osmotic lysis resulting from the high intracellular accumulation of the amino acid.[4] Additionally, various dipeptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, a related diamino acid, have demonstrated antibacterial and antifungal properties.[4] The incorporation of D-2,4-diaminobutyric acid into peptide structures could lead to novel antimicrobial agents with enhanced stability.

Neurotoxicity

It is important to note that 2,4-diaminobutyric acid has been reported to be a neurotoxin and can cause liver damage.[3] The toxicity profile of any peptide containing this residue would need to be carefully evaluated.

Experimental Protocols for Biological Assays

While no specific biological assays for this compound have been reported, assays for the unprotected form can be adapted. For instance, to evaluate the effect of a Cbz-D-Dab-containing peptide on GABA-T, the Cbz group would first need to be removed.

GABA Transaminase (GABA-T) Inhibition Assay (Conceptual Workflow)

GABA_T_Assay cluster_0 Peptide Preparation cluster_1 Enzymatic Assay cluster_2 Detection Cbz-D-Dab-Peptide Cbz-D-Dab-Peptide Deprotection Deprotection Cbz-D-Dab-Peptide->Deprotection Hydrogenolysis D-Dab-Peptide D-Dab-Peptide Deprotection->D-Dab-Peptide GABA_T GABA_T D-Dab-Peptide->GABA_T Succinic_semialdehyde Succinic_semialdehyde GABA_T->Succinic_semialdehyde Glutamate Glutamate GABA_T->Glutamate GABA GABA GABA->GABA_T alpha-ketoglutarate alpha-ketoglutarate alpha-ketoglutarate->GABA_T Quantification Quantification Glutamate->Quantification e.g., HPLC or colorimetric method

Caption: Conceptual workflow for a GABA-T inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its D-configuration offers the potential for increased metabolic stability, a key consideration in the development of peptide-based drugs. While direct biological data on the Cbz-protected form is limited, the known activities of its deprotected counterpart in the GABAergic system and as a potential antitumor agent suggest promising avenues for the application of peptides incorporating this non-natural amino acid. Further research into the synthesis of Cbz-D-Dab-containing peptides and their subsequent biological evaluation is warranted to fully explore their therapeutic potential.

References

The Resurgence of a Non-Proteinogenic Amino Acid: A Technical Guide to 2,4-Diaminobutyric Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Potential of 2,4-Diaminobutyric Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,4-Diaminobutyric acid (DABA), a non-proteinogenic amino acid, has traversed a fascinating journey from its initial discovery as a plant-derived neurotoxin to its current status as a promising scaffold in modern drug development. Initially identified in the seeds of sweet pea (Lathyrus genus), DABA and its derivatives are now recognized for their broad spectrum of biological activities, including potent antimicrobial, anticancer, and neurological effects.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted pharmacological activities of DABA derivatives, with a focus on their applications in the development of novel therapeutics. We will delve into the critical role of stereochemistry in determining biological function and explore the mechanisms of action that underpin their therapeutic potential.

Discovery and History

The scientific journey of 2,4-diaminobutyric acid began with its isolation from natural sources, specifically from plants belonging to the Lathyrus genus.[1] This discovery was a pivotal moment, highlighting the existence of non-proteinogenic amino acids in nature and sparking further research into their biosynthesis and physiological roles.[1] DABA has since been identified in various other organisms, including cyanobacteria and as a component of the cell wall peptidoglycan in certain actinomycetes.[2][3]

Early investigations into DABA were largely driven by its neurotoxic properties.[4][5] However, subsequent research unveiled a much broader and more promising range of biological activities. A significant milestone in understanding DABA's metabolism was the discovery of 2,4-diaminobutyric acid racemase, an enzyme capable of interconverting its L- and D-isomers, which was crucial for preparing specific stereoisomers for further study.[1][6] This has been particularly important as the stereochemistry of DABA plays a critical role in its biological activity.[1]

Synthesis of 2,4-Diaminobutyric Acid Derivatives

The synthesis of DABA and its derivatives has been a subject of considerable chemical research, with various methods developed to provide these compounds for biological evaluation. Early synthetic routes often started from readily available amino acids like glutamic acid.[5] More contemporary methods utilize starting materials such as homoserine and butyrolactone, offering efficient pathways to DABA and its analogs.[7][8]

A common strategy for synthesizing DABA derivatives involves the protection of the amino and carboxyl groups of a precursor molecule, followed by the introduction of the second amino group and subsequent deprotection steps. For example, one patented method describes a six-step synthesis starting from homoserine, involving the protection of its amino and carboxyl groups, introduction of a phthaloyl group via a Mitsunobu reaction, followed by debenzylation and removal of the protecting groups.[7]

The versatility of DABA as a synthetic building block has led to its incorporation into a wide array of molecular architectures, including peptides, lipopeptides, and dendrimers.[9][10][11] These synthetic efforts have been instrumental in exploring the structure-activity relationships of DABA derivatives and optimizing their therapeutic properties.

A generalized workflow for the synthesis of DABA derivatives is depicted below:

G cluster_0 Starting Material Selection cluster_1 Protection Strategy cluster_2 Introduction of Second Amino Group cluster_3 Deprotection and Purification cluster_4 Final Product start_material Homoserine, Glutamic Acid, or Butyrolactone protect Protection of Amino and Carboxyl Groups start_material->protect introduce_amino e.g., Mitsunobu Reaction protect->introduce_amino deprotect Removal of Protecting Groups introduce_amino->deprotect purify Chromatographic Purification deprotect->purify final_product 2,4-Diaminobutyric Acid Derivative purify->final_product

Caption: Generalized synthetic workflow for 2,4-diaminobutyric acid derivatives.

Physicochemical Properties

2,4-Diaminobutyric acid is a diamino acid with the chemical formula C4H10N2O2 and a molar mass of approximately 118.136 g/mol .[4][12] It is a structural isomer of other naturally occurring diamino acids and contains both an alpha- and a gamma-amino group.[12] The presence of two amino groups and a carboxyl group gives DABA its characteristic chemical properties, including its basicity and ability to form zwitterions. DABA is a relatively hydrophobic molecule and is practically insoluble in water.[13]

PropertyValueSource
Molecular FormulaC4H10N2O2[4][12]
Molar Mass118.136 g/mol [4]
IUPAC Name2,4-Diaminobutanoic acid[4]
CAS Number305-62-4[4]

Biological Activities and Mechanisms of Action

DABA derivatives exhibit a remarkable range of biological activities, which are often dependent on their stereochemistry and the nature of their chemical modifications.

Antimicrobial Activity

A significant area of research has focused on the development of DABA-containing lipopeptides as potent antimicrobial agents.[9] These molecules typically consist of a fatty acid chain attached to a short peptide containing DABA residues. The cationic nature of the DABA residues is crucial for their interaction with and disruption of negatively charged bacterial membranes.

Ultrashort cationic lipopeptides rich in L-2,4-diaminobutyric acid (Dab) have demonstrated significant activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[9] The length of the N-acyl chain has been shown to influence the antimicrobial spectrum and potency, with C16-conjugated peptides being highly active against E. coli and S. aureus, and C18-conjugated peptides showing greater activity against C. albicans.[9]

Furthermore, DABA-based dendrons have been successfully employed as carriers for antisense peptide nucleic acids (PNAs), leading to potent and specific antimicrobial activity against Gram-negative bacteria like E. coli and Klebsiella pneumoniae.[11] These conjugates have shown efficacy in a murine peritonitis model, highlighting their potential for in vivo applications.[11]

Compound TypeTarget Organism(s)Key Findings
L-DABA-rich ultrashort cationic lipopeptidesE. coli, S. aureus, C. albicansChain length of 14-18 carbons is optimal for activity.[9]
DABA-dendron-PNA conjugatesE. coli, K. pneumoniaeEffective against multidrug-resistant strains in vitro and in vivo.[11]
Anticancer Activity

Certain DABA derivatives have also demonstrated promising anticancer properties. Doubly charged ultrashort cationic lipopeptides with aliphatic tails of 14 carbons or longer have shown more potent anticancer activity compared to their triply charged counterparts.[9] For instance, C14-Dab2-NH2 exhibited selectivity for microbial and cancer cells over normal cells with low toxicity to normal cells, making it a promising therapeutic candidate.[9]

L-2,4-diaminobutyric acid itself has been shown to have unique antitumoral effects on cultured hepatoma cells.[14] The proposed mechanism involves a massive and unregulated uptake of DABA into the tumor cells, leading to osmotic lysis and an energy crisis as the cells attempt to restore the sodium gradient.[14] This effect was dose- and time-dependent and could be abrogated by a specific substrate of the amino acid transport system A.[14]

Neurological Effects and Mechanism of Action

The neurotoxicity of DABA is primarily attributed to its interaction with the GABA (gamma-aminobutyric acid) system.[4] DABA acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[4] By inhibiting this enzyme, DABA leads to an increase in the concentration of GABA in the brain.[4] Additionally, DABA has been observed to be a GABA reuptake inhibitor, further elevating GABA levels.[4]

The stereochemistry of DABA is critical in its neurological effects. Studies have shown that the S(+)-isomer is a significantly more potent inhibitor of GABA uptake in the brain than the R(-)-isomer.[1] However, both isomers exhibit similar potency in inhibiting the sodium-independent binding of GABA to brain membranes, which may be linked to their neurotoxicity.[1] While DABA has shown some anticonvulsant properties, its potential in this area is limited by its neurotoxicity and the paradoxical possibility of causing convulsions with long-term use.[4]

GABA_Pathway GABA GABA GAT GABA Transporter (GAT) GABA->GAT is taken up by Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor binds to Glutamate Glutamate GABA_T GABA Transaminase (GABA-T) Glutamate->GABA_T converts GABA_T->GABA to Increased_GABA Increased Synaptic GABA DABA 2,4-Diaminobutyric Acid (DABA) DABA->GABA_T inhibits DABA->GAT inhibits Synaptic_Vesicle Synaptic Vesicle GAT->Synaptic_Vesicle for repackaging

Caption: Mechanism of action of 2,4-diaminobutyric acid on the GABA system.

Applications in Drug Development

The diverse biological activities of DABA derivatives have positioned them as attractive candidates for various therapeutic applications.

  • Novel Antibiotics: The potent activity of DABA-containing lipopeptides against multidrug-resistant bacteria makes them a promising avenue for the development of new antibiotics. Their membrane-disrupting mechanism of action may be less prone to the development of resistance compared to conventional antibiotics that target specific enzymes.

  • Anticancer Agents: The selective toxicity of certain DABA derivatives towards cancer cells suggests their potential as novel anticancer drugs. Further optimization of their structure could lead to improved efficacy and reduced side effects.

  • Drug Delivery Vehicles: DABA-based dendrons have proven to be effective carriers for the delivery of antisense therapeutics like PNA.[11] This platform could potentially be adapted for the delivery of other therapeutic payloads, such as small molecules or siRNAs.

  • Pharmacological Probes: Due to their specific interactions with biological targets like the GABA system, DABA derivatives can serve as valuable pharmacological tools for studying these systems and for the identification of new drug targets.

Conclusion

2,4-Diaminobutyric acid and its derivatives have emerged from relative obscurity to become a focal point of significant interest in the field of drug discovery. Their journey from a naturally occurring toxin to a versatile synthetic scaffold underscores the importance of exploring natural products for novel therapeutic leads. The potent antimicrobial and anticancer activities of DABA derivatives, coupled with their utility as drug delivery vehicles, highlight their immense potential. Continued research into the synthesis, structure-activity relationships, and mechanisms of action of these fascinating molecules is poised to unlock new therapeutic strategies for a range of diseases, offering hope in the ongoing battle against drug resistance and cancer.

References

The Rising Prominence of D-2,4-Diaminobutyric Acid in Peptide Therapeutics: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antimicrobial Power and Therapeutic Potential of Peptides Containing D-2,4-Diaminobutyric Acid

In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, peptides incorporating the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) have emerged as a promising class of molecules. This technical guide provides an in-depth analysis of the biological activity of these peptides, offering valuable insights for researchers, scientists, and drug development professionals. We will explore their synthesis, antimicrobial efficacy, mechanisms of action, and the critical aspect of their enhanced stability, which sets them apart from their L-amino acid counterparts.

Introduction: The Strategic Advantage of D-Amino Acids

The incorporation of D-amino acids into peptide sequences is a key strategy to overcome the inherent limitations of natural L-peptides as therapeutic agents, primarily their susceptibility to proteolytic degradation.[1] The unique stereochemistry of D-amino acids renders peptides resistant to most endogenous proteases, significantly enhancing their in vivo stability and bioavailability.[1][2] D-2,4-diaminobutyric acid, a D-isomer of a non-proteinogenic amino acid, is of particular interest due to its structural features that contribute to potent biological activity, especially in the realm of antimicrobial agents.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Peptides containing D-Dab and its L-isoform, L-2,4-diaminobutyric acid (L-Dab), have demonstrated significant antimicrobial activity against a wide range of pathogenic microorganisms, including multidrug-resistant strains.[3] The cationic nature of the diaminobutyric acid side chain is crucial for the initial electrostatic interaction with the negatively charged bacterial cell membranes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency. The following tables summarize the MIC values of various peptides containing diaminobutyric acid against a panel of clinically relevant bacteria.

Peptide IDSequenceTarget OrganismMIC (µg/mL)Reference
LP16Myristoyl-(Orn)₃-NH₂ (Ornithine is structurally similar to Dab)E. coli1.5-6.25[3]
LP16Myristoyl-(Orn)₃-NH₂S. aureus1.5-6.25[3]
LP16Myristoyl-(Orn)₃-NH₂P. aeruginosa1.5-6.25[3]
LP16Myristoyl-(Orn)₃-NH₂B. subtilis1.5-6.25[3]
LP16Myristoyl-(Orn)₃-NH₂MRSE1.5-6.25[3]
DTr18-dab(sequence not specified)Drug-resistant Gram-negative bacteria2-8
DTr18-dab(sequence not specified)Gram-positive bacteria2-8

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring the selectivity of the therapeutic agent for its target over host cells. The hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines are important indicators of a peptide's potential toxicity.

Hemolytic and Cytotoxic Activity
Peptide IDHemolytic Activity (HC₅₀ in µg/mL)Cytotoxicity (Cell Line)CC₅₀ (µg/mL)Reference
LP16>250HaCaT>50-100[3]
P26Not specifiedMCF-798,280[4]
P26Not specifiedMDA-MB-231100,550[4]
P7Not specifiedMCF-7Not specified[4]
P7Not specifiedMDA-MB-231Not specified[4]

The high HC₅₀ and CC₅₀ values for some of these peptides indicate a favorable therapeutic window, suggesting they can be effective against microbes at concentrations that are not harmful to mammalian cells.

Mechanisms of Action: Beyond Membrane Disruption

The primary mechanism of action for many cationic antimicrobial peptides is the disruption of the bacterial cell membrane. However, emerging evidence suggests that peptides containing D-Dab can also exert their effects through intracellular mechanisms.[1][2]

Membrane Disruption Models

The initial interaction of cationic D-Dab containing peptides is with the anionic components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, several models describe the subsequent membrane permeabilization:

  • Barrel-Stave Model: Peptides insert into the membrane, forming a pore like the staves of a barrel.

  • Toroidal Pore Model: Peptides induce the lipid monolayer to bend inward, forming a pore lined by both peptides and lipid head groups.

  • Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner, and at a critical concentration, they disrupt the membrane in a detergent-like fashion.

Caption: Overview of membrane disruption mechanisms by cationic peptides.

Intracellular Targeting and Signaling Pathways

Some D-Dab containing peptides can translocate across the bacterial membrane without causing immediate lysis and interact with intracellular targets.[1][2] These targets can include DNA, RNA, and various enzymes, leading to the inhibition of essential cellular processes.[1]

One of the key signaling pathways in Gram-negative bacteria that can be activated by antimicrobial peptides is the PhoP/PhoQ two-component system .[5] The sensor kinase PhoQ detects the presence of cationic peptides, leading to the phosphorylation of the response regulator PhoP. Phosphorylated PhoP then modulates the expression of a large set of genes, many of which are involved in modifying the bacterial cell envelope to increase resistance to these peptides.[5][6]

PhoPQ_Signaling cluster_bacterium Bacterial Cell cluster_membrane Inner Membrane PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylation pPhoP Phosphorylated PhoP DNA DNA pPhoP->DNA Binds to Promoter Regions Gene_Expression Altered Gene Expression DNA->Gene_Expression Transcription Resistance Increased Resistance (e.g., LPS modification) Gene_Expression->Resistance AMP Antimicrobial Peptide (e.g., D-Dab peptide) AMP->PhoQ Activation Signal

Caption: The PhoP/PhoQ two-component signaling pathway in bacteria.

Enhanced Proteolytic Stability

The primary advantage of incorporating D-amino acids like D-Dab into peptides is the significant increase in their resistance to proteolysis.[2][7] This enhanced stability is a critical factor for their therapeutic potential, as it allows for a longer half-life in biological systems, potentially leading to improved efficacy and reduced dosing frequency.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Dab Containing Peptides

Principle: The peptide is assembled stepwise on a solid support (resin). The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[1]

Methodology:

  • Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (including Fmoc-D-Dab(side-chain protection)-OH) is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and then coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple next Fmoc-Amino Acid (HATU/DIEA) Deprotect->Couple Wash Wash with DMF Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect No Cleave Cleave from Resin & Deprotect (TFA) Repeat->Cleave Yes Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (Mass Spectrometry) Purify->Characterize End Pure Peptide Characterize->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Prepare Bacterial Inoculum: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Peptide: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Controls: Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Read Results: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

Principle: This assay measures the ability of a peptide to lyse red blood cells (RBCs), which is an indicator of its cytotoxicity towards mammalian cells.

Methodology:

  • Prepare RBC Suspension: Fresh red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4% (v/v).

  • Serial Dilution of Peptide: The peptide is serially diluted in PBS in a 96-well plate.

  • Incubation: The RBC suspension is added to each well, and the plate is incubated at 37°C for 1 hour.

  • Controls: A negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis are included.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Measure Hemoglobin Release: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate Percent Hemolysis: The percentage of hemolysis is calculated relative to the positive and negative controls.

Protease Stability Assay

Principle: This assay assesses the resistance of a peptide to degradation by proteases.

Methodology:

  • Incubation with Protease: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin, or serum) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop Reaction: The enzymatic reaction is stopped, for example, by adding a protease inhibitor or by heat inactivation.

  • Analysis by RP-HPLC: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Determine Half-life: The degradation profile is plotted, and the half-life of the peptide is calculated.

Conclusion and Future Perspectives

Peptides containing D-2,4-diaminobutyric acid represent a highly promising avenue for the development of new antimicrobial agents. Their potent and broad-spectrum activity, coupled with their enhanced stability against proteolytic degradation, addresses two of the major challenges in peptide-based drug development. While membrane disruption is a key mechanism of action, the elucidation of their interactions with intracellular targets and signaling pathways, such as the PhoP/PhoQ system, opens up new possibilities for designing even more effective and specific therapeutics. Further research focusing on optimizing the structure-activity relationship, understanding the nuances of their intracellular mechanisms, and conducting in vivo efficacy and safety studies will be crucial in translating the potential of these fascinating molecules into clinically viable treatments.

References

Cbz-D-2,4-Diaminobutyric Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-proteinogenic Amino Acid in Modern Peptide Science

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial tools in contemporary drug discovery and peptide chemistry, offering pathways to enhance the therapeutic properties of peptides.[1] By moving beyond the canonical 20 amino acids, researchers can design peptides with improved stability, greater potency, and novel functionalities.[2] Among these valuable building blocks is Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab), a derivative of D-2,4-diaminobutyric acid featuring a carboxybenzyl (Cbz) protecting group. This guide provides a comprehensive technical overview of Cbz-D-Dab, including its chemical properties, synthesis, incorporation into peptides, and its biological significance, with a focus on its applications for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a synthetically modified amino acid that is not naturally incorporated into proteins. The presence of the Cbz group on the α-amino group allows for selective chemical manipulations during peptide synthesis. The fundamental structure and key identifiers of the unprotected D-2,4-diaminobutyric acid are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-amino-4-azanylbutanoic acid[3]
Molecular Formula C4H10N2O2[3]
Molecular Weight 118.13 g/mol [3]
CAS Number 26908-94-1[3]
SMILES N--INVALID-LINK--C(O)=O[3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives for peptide synthesis often starts from readily available precursors like homoserine or glutamine. One patented method describes a multi-step synthesis starting from homoserine, involving the protection of the amino and carboxyl groups, followed by the introduction of a phthaloyl (Pht) group via a Mitsunobu reaction, and subsequent deprotection steps to yield the desired diaminobutyric acid derivative.[4] Other approaches have utilized L-glutamine as a starting material.[5]

For incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS), Cbz-D-Dab is often further protected, for example, with a tert-butyloxycarbonyl (Boc) group on the side-chain amine, forming Cbz-D-Dab(Boc)-OH.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The introduction of Cbz-D-Dab into a peptide sequence is typically achieved through SPPS. The general workflow for SPPS is an iterative process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[2]

Experimental Protocol: General Solid-Phase Peptide Synthesis Cycle

The following protocol outlines the fundamental steps for incorporating a protected amino acid like Cbz-D-Dab into a peptide sequence using an Fmoc/tBu strategy.

1. Resin Swelling:

  • The solid support resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.[2]

2. Fmoc Deprotection:

  • The Nα-Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is typically carried out for 5-10 minutes and repeated to ensure complete deprotection.[2]

3. Amino Acid Coupling:

  • The next protected amino acid in the sequence (e.g., Fmoc-D-Dab(Boc)-OH) is activated using a coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt).

  • The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for a specified time, which can range from minutes to hours depending on the specific amino acids and coupling reagents used.[6]

4. Washing:

  • After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[2]

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection of the Final Peptide

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all protecting groups must be removed.

  • For a Cbz-protected peptide synthesized on an acid-labile resin, a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) is used.[2]

  • The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide and the protecting groups used. Common scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included to prevent side reactions.[3]

  • The Cbz group is typically stable to TFA and is removed in a separate step via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with a strong acid like hydrofluoric acid (HF).[4][7]

Purification and Characterization

The crude peptide obtained after cleavage is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[8]

Biological Significance and Applications

The incorporation of D-amino acids like D-2,4-diaminobutyric acid into peptides is a key strategy for enhancing their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which leads to a longer in vivo half-life.[1]

Inhibition of GABA Metabolism

The unprotected form, 2,4-diaminobutyric acid (DABA), is known to interact with the GABAergic system. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[9] DABA also functions as a GABA reuptake inhibitor.[9] By inhibiting both the breakdown and reuptake of GABA, DABA can lead to elevated levels of GABA in the synapse, which has potential implications for conditions characterized by GABAergic deficits.

Potential Antimicrobial and Anticancer Applications

Recent research has explored the use of L-2,4-diaminobutyric acid in ultrashort cationic lipopeptides, which have demonstrated both antimicrobial and anticancer activities.[7] These findings suggest that peptides incorporating the D-enantiomer could also possess valuable therapeutic properties in these areas.

Experimental Workflows and Signaling Pathways

To visualize the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_Resin Solid Support Resin cluster_Cycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-D-Dab(Boc)-OH, HATU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) Cleavage->Cbz_Deprotection Purification Purification (RP-HPLC) Cbz_Deprotection->Purification Final Peptide Final Peptide Purification->Final Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

GABAergic Synapse Modulation

GABA_Modulation cluster_Presynaptic Presynaptic Terminal cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Release GABA_Vesicle->GABA_Release Synaptic_GABA Synaptic GABA GABA_Release->Synaptic_GABA GAT1 GABA Transporter (GAT1) GAT1->GABA_Vesicle GABA_T GABA Transaminase (GABA-T) Glutamate Glutamate GABA_T->Glutamate Synaptic_GABA->GAT1 Reuptake Synaptic_GABA->GABA_T Degradation GABA_Receptor GABA Receptor Synaptic_GABA->GABA_Receptor Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal D_Dab D-2,4-Diaminobutyric Acid (Active form of Cbz-D-Dab) D_Dab->GAT1 Inhibits D_Dab->GABA_T Inhibits

Caption: Modulation of GABAergic neurotransmission by D-2,4-diaminobutyric acid.

Conclusion

This compound represents a valuable non-proteinogenic amino acid for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its utility in solid-phase peptide synthesis allows for the creation of novel peptide analogs with increased stability against enzymatic degradation. The known biological activity of its unprotected form as an inhibitor of GABA metabolism opens avenues for the rational design of new therapeutics targeting the GABAergic system. Further research into peptides containing Cbz-D-Dab is warranted to fully elucidate their pharmacological profiles and potential applications in areas ranging from neuroscience to antimicrobial and anticancer therapies. This guide provides a foundational technical understanding to aid researchers and drug development professionals in harnessing the potential of this versatile building block.

References

The Pivotal Role of Cbz-D-2,4-Diaminobutyric Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab), a non-proteinogenic amino acid, has emerged as a crucial building block in medicinal chemistry. Its unique structural features, particularly the presence of a reactive side-chain amine, offer a versatile scaffold for the design and synthesis of novel therapeutic agents. The carbobenzyloxy (Cbz) protecting group on the α-amino group allows for selective chemical modifications, making it an invaluable tool in the construction of complex peptides, peptidomimetics, and other small molecules with tailored biological activities. This technical guide provides an in-depth exploration of the synthesis, applications, and biological significance of Cbz-D-Dab and its derivatives in modern drug discovery.

Synthesis of 2,4-Diaminobutyric Acid Derivatives

The synthesis of 2,4-diaminobutyric acid and its protected derivatives can be achieved through various routes. One common method involves starting from homoserine, where the amino and carboxyl groups are first protected. A phthalimido (pht) group is introduced via a Mitsunobu reaction, followed by debenzylation, and subsequent removal of the pht and Boc protecting groups to yield the final product. This multi-step synthesis offers a high reaction yield and produces intermediates that are themselves useful in pharmaceutical synthesis[1].

Another approach starts from L-glutamine, where the amino group is protected with a Cbz group. The amide bond is then degraded using bis(trifluoroacetic acid)iodobenzene, followed by hydrogenation to remove the Cbz group. However, this method is hampered by the high cost of reagents and harsh reaction conditions, resulting in a modest overall yield of around 30%[1]. A route commencing with L-acetylasparagine has also been reported, but it involves cumbersome steps and difficult purification, limiting its practical application[1].

Core Applications in Medicinal Chemistry

Peptide Synthesis and Enhanced Stability

This compound and its orthogonally protected derivatives, such as those bearing Boc or Fmoc groups, are extensively used in solid-phase peptide synthesis (SPPS)[2][3]. The incorporation of D-amino acids like D-Dab into peptide sequences is a well-established strategy to enhance their proteolytic stability. Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for peptide-based therapeutics.

Antimicrobial Peptides

A significant application of diaminobutyric acid is in the development of potent antimicrobial peptides. The cationic nature of the side-chain amine at physiological pH allows for strong interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction can disrupt membrane integrity, leading to bacterial cell death. Synthetic peptides incorporating diaminobutyric acid have been shown to mimic the action of natural antimicrobial peptides like polymyxin B, which also contains this amino acid.

Enzyme Inhibitors

Derivatives of 2,4-diaminobutyric acid have been investigated as inhibitors of various enzymes. Notably, L-2,4-diaminobutyric acid is a known inhibitor of GABA uptake[4][5]. The stereochemistry at the α-carbon plays a crucial role in this activity, with the S(+) isomer being at least 20 times more potent than the R(-) isomer as an inhibitor of sodium-dependent GABA uptake in rat brain slices[6][7]. Furthermore, peptides incorporating diaminobutyric acid have been designed as caspase inhibitors, with varying degrees of affinity and selectivity.

Drug Delivery and Peptidomimetics

The versatile chemistry of the diaminobutyric acid side chain allows for its use as a scaffold in the construction of peptidomimetics and drug delivery systems. The amino group can be functionalized with various moieties, including targeting ligands, imaging agents, or cytotoxic drugs. This adaptability makes it a valuable component in the design of agents for targeted cancer therapy and other precision medicine applications. Peptidomimetics containing diaminobutyric acid can be designed to target G protein-coupled receptors (GPCRs) and other cell surface receptors, modulating their signaling pathways[3][8].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for 2,4-diaminobutyric acid and its peptide derivatives.

CompoundTargetActivity TypeValueReference
S(+)-2,4-Diaminobutyric acidGABA UptakeInhibition>20-fold more potent than R(-) isomer[6][7]
L-2,4-Diaminobutyric acidGABA UptakeIC5030-100 µM[5]
Peptide InhibitorTarget CaspasepKi ± SEM
AcTV(Dab)D-CHOCaspase-24.21
AcTV(Dab)D-CHOCaspase-34.43
AcV(Dab)D-CHOCaspase-2<4
AcV(Dab)D-CHOCaspase-3<4

Data extracted from a study on caspase-2 inhibitors. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.[9]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Protected Diaminobutyric Acid

This protocol outlines the manual synthesis of a peptide containing a protected D-2,4-diaminobutyric acid residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in appropriate ratios (e.g., 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-D-Dab(Boc)-OH.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Signaling Pathways and Logical Relationships

The incorporation of this compound into peptides can influence their interaction with biological targets and modulate specific signaling pathways.

TLR4-NF-κB Signaling Pathway in Inflammation

Peptides containing diaminobutyric acid can exhibit anti-inflammatory properties by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. Cationic peptides can bind to lipopolysaccharide (LPS), preventing its interaction with the MD2/TLR4 receptor complex and thereby inhibiting the downstream activation of NF-κB and the production of pro-inflammatory cytokines.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds Dab_Peptide Dab-Peptide Dab_Peptide->LPS Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits IκB) NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines Promotes Transcription

Inhibition of the TLR4-NF-κB signaling pathway by a diaminobutyric acid-containing peptide.
GPCR Signaling Cascade

Peptidomimetics derived from Cbz-D-Dab can be designed to interact with G protein-coupled receptors (GPCRs), either as agonists or antagonists. The following diagram illustrates a general GPCR signaling pathway that can be modulated by such peptidomimetics.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Dab-Peptidomimetic (Ligand) GPCR GPCR Ligand->GPCR Binds to G_protein G Protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_betagamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

General GPCR signaling pathway modulated by a diaminobutyric acid-based peptidomimetic.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a gateway to a diverse array of bioactive molecules. Its strategic use in peptide and peptidomimetic design has led to the development of agents with enhanced stability and potent biological activities, including antimicrobial and anti-inflammatory effects. The ability to fine-tune its chemical properties through derivatization ensures its continued relevance in the ongoing quest for novel and effective therapeutics. As our understanding of disease pathways deepens, the rational incorporation of Cbz-D-Dab and its analogs will undoubtedly play a significant role in the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a wide range of applications, from basic research to therapeutic drug development. The incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (Dab), offers a powerful strategy to enhance peptide stability, modulate biological activity, and explore novel chemical space. The use of the carboxybenzyl (Cbz or Z) protecting group for the α-amino group provides an alternative to the more common Fmoc and Boc strategies, offering orthogonality and specific deprotection methods.[1][2]

This document provides a detailed protocol for the incorporation of Cbz-D-2,4-diaminobutyric acid into a peptide sequence using SPPS. It covers the selection of an appropriate side-chain protecting group for the γ-amino functionality of Dab, coupling strategies, on-resin Cbz deprotection, and final peptide cleavage and purification.

Core Principles

The successful incorporation of Cbz-D-Dab into a peptide sequence via SPPS hinges on a carefully planned protecting group strategy. The key is to ensure that the α-amino (Cbz) and γ-amino side-chain protecting groups are orthogonal, meaning one can be removed without affecting the other or the peptide-resin linkage.[2] This protocol will focus on a strategy where the Cbz group is used for the N-terminal protection of D-Dab, and an orthogonal protecting group is used for its side chain.

Materials and Reagents

Reagent Purpose Typical Grade/Purity
Cbz-D-Dab(side-chain-PG)-OHAmino acid building block>98%
SPPS Resin (e.g., Wang, Rink Amide)Solid support for peptide synthesis100-200 mesh
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)SolventACS grade or higher
PiperidineFmoc deprotection reagentReagent grade
Coupling Reagents (e.g., HATU, HBTU, DIC)Amide bond formation>99%
Activator Base (e.g., DIPEA, NMM)Activation of amino acidsReagent grade
Palladium on Carbon (Pd/C)Catalyst for Cbz deprotection10%
Ammonium FormateHydrogen donor for transfer hydrogenolysis>98%
Trifluoroacetic Acid (TFA)Cleavage from resin and side-chain deprotection>99%
Scavengers (e.g., TIS, water, DODT)Cation scavengers during cleavageReagent grade
Diethyl Ether (cold)Peptide precipitationACS grade or higher

Experimental Protocols

Side-Chain Protection of D-2,4-Diaminobutyric Acid (Dab)

The γ-amino group of Dab is nucleophilic and requires protection to prevent side reactions during peptide synthesis.[3] The choice of protecting group is critical and must be orthogonal to the N-terminal Cbz group. Two suitable options are the Allyloxycarbonyl (Alloc) and tert-Butoxycarbonyl (Boc) groups.

  • Alloc Group: Removed by a palladium(0) catalyst, offering excellent orthogonality to the Cbz group.[4][5]

  • Boc Group: Removed by acid (e.g., TFA). This is a viable option, although the Cbz group can exhibit some sensitivity to strong acids.[6][7][8]

This protocol will proceed with the use of Cbz-D-Dab(Alloc)-OH .

Solid-Phase Peptide Synthesis Workflow

The following workflow outlines the key steps for incorporating Cbz-D-Dab(Alloc)-OH as the N-terminal residue in a peptide synthesized on a solid support.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Peptide Chain Elongation (Fmoc Chemistry) cluster_Cbz_Dab_Coupling Cbz-D-Dab Coupling cluster_cleavage Cleavage and Deprotection Resin_Swell 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, HATU/DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Fmoc_Deprotection Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Wash3 7. Washing (DMF) Final_Fmoc_Deprotection->Wash3 Cbz_Dab_Coupling 8. Coupling of Cbz-D-Dab(Alloc)-OH Wash3->Cbz_Dab_Coupling Wash4 9. Washing (DMF, DCM) Cbz_Dab_Coupling->Wash4 Cleavage 10. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation 11. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 12. Purification (RP-HPLC) Precipitation->Purification SPPS_Cycle Start Start with Resin-Bound Peptide (N-terminal Protected) Deprotection Deprotection (Removal of N-terminal PG) Start->Deprotection Washing1 Washing Deprotection->Washing1 Activation_Coupling Activation & Coupling (of next protected Amino Acid) Washing1->Activation_Coupling Washing2 Washing Activation_Coupling->Washing2 Completion_Check Check for Completion (e.g., Kaiser Test) Washing2->Completion_Check Completion_Check->Activation_Coupling Recouple Incomplete Incomplete Completion_Check->Incomplete Complete Complete Completion_Check->Complete End Peptide Elongated by one residue Completion_Check->End Proceed

References

Application Notes and Protocols for the Incorporation of Cbz-D-2,4-Diaminobutyric Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab) is a valuable building block that introduces a constrained D-amino acid residue with a benzyloxycarbonyl (Cbz)-protected side-chain amine. This modification can confer resistance to enzymatic degradation and allow for further selective chemical manipulation. This document provides detailed application notes and protocols for the successful incorporation of Cbz-D-Dab into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).

Applications of Cbz-D-Dab Containing Peptides

Peptides incorporating 2,4-diaminobutyric acid have shown significant potential in various therapeutic areas, primarily due to the introduction of a positive charge at physiological pH (when the side chain is deprotected), which often plays a crucial role in their mechanism of action.

Antimicrobial Peptides: The cationic nature of peptides containing deprotected Dab residues allows for strong electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction can disrupt membrane integrity, leading to bacterial cell death. Polymyxin B, a well-known antibiotic containing multiple L-Dab residues, exemplifies this mechanism of action.

Anticancer Peptides: Similar to their antimicrobial counterparts, the cationic and amphipathic properties of Dab-containing peptides enable them to selectively target and disrupt the membranes of cancer cells, which are often more negatively charged than normal mammalian cells.

Quantitative Data on Biological Activity

The following tables summarize the biological activities of various peptides containing 2,4-diaminobutyric acid (Dab).

Table 1: Antimicrobial Activity of Dab-Containing Peptides

Peptide Sequence/NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
(Gbu)8-DAB-PNA (PNA4897)E. coli<0.5 µM (low cation) to >4 µM (high cation)[1]
Polymyxin BP. aeruginosa≤8 µM[2]
Polymyxin BA. baumannii≤8 µM[2]
LP16E. coli1.5-6.25 µg/mL[3]
LP16S. aureus1.5-6.25 µg/mL[3]
LP16P. aeruginosa1.5-6.25 µg/mL[3]
LP16B. subtilis1.5-6.25 µg/mL[3]
DP7P. aeruginosaBroad-spectrum activity[4]
DP7S. aureusBroad-spectrum activity[4]
DP7A. baumanniiBroad-spectrum activity[4]
DP7E. coliBroad-spectrum activity[4]

Table 2: Anticancer Activity of Dab-Containing Peptides

Peptide Sequence/NameCancer Cell LineIC50 ValueReference
C14-Dab2-NH2Colon, Breast, Lung CancerPotent Activity[3]
Brevinin-2DYdA549 (Lung Cancer)2.975 µM[5]
Ranatuerin-2LbA549 (Lung Cancer)15.32 µM[5]
Peptides with 8 Dap residuesMultidrug-resistant cancer cells>10x more potent at acidic pH[6]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Dab(Cbz)-OH

This protocol outlines a generalized procedure for the manual incorporation of Fmoc-D-Dab(Cbz)-OH into a peptide sequence using standard Fmoc/tBu chemistry. Note that optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acids. Due to the potential for steric hindrance from the Cbz protecting group, longer coupling times and more potent coupling reagents are recommended.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected amino acids

  • Fmoc-D-Dab(Cbz)-OH

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation/Washing Solvent: Cold diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.

  • Coupling of Fmoc-D-Dab(Cbz)-OH:

    • In a separate vial, pre-activate Fmoc-D-Dab(Cbz)-OH (3-5 equivalents relative to resin loading) with HATU or HCTU (3-5 equivalents) and DIPEA or 2,4,6-Collidine (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature. Due to the bulky nature of Cbz-D-Dab, a longer coupling time of 2-4 hours is recommended.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This step will also remove the tBu-based side-chain protecting groups. The Cbz group on the Dab side chain will also be cleaved under these standard acidic conditions.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Protocol for Side-Chain Cbz Group Removal (if orthogonal cleavage is desired)

If the peptide is synthesized on a resin that allows for cleavage while keeping side-chain protecting groups intact (e.g., a hyper-acid sensitive resin), the Cbz group can be selectively removed.

Method: Catalytic Hydrogenolysis

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until completion (monitor by HPLC-MS).

  • Carefully filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the deprotected peptide.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle SPPS Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Dab(Cbz)-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Start Start: Swollen Resin Start->Resin Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for a single coupling cycle of Fmoc-D-Dab(Cbz)-OH in SPPS.

Signaling Pathway: Mechanism of Action of Dab-Containing Antimicrobial Peptides (e.g., Polymyxin B)

AMP_Mechanism cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane Permeabilization Membrane Permeabilization Outer_Membrane->Permeabilization Inner_Membrane Inner Membrane Leakage Leakage of Cellular Contents Inner_Membrane->Leakage Periplasm Periplasmic Space Cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) (Negative Charge) Displacement Displacement of Mg²⁺ and Ca²⁺ LPS->Displacement Phospholipids Phospholipids (Negative Charge) AMP Dab-Containing Peptide (e.g., Polymyxin B) (Positive Charge) AMP->Outer_Membrane Disruption AMP->LPS Electrostatic Interaction Permeabilization->Inner_Membrane Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Application Notes and Protocols: Orthogonal Protection Strategy for Cbz-D-2,4-Diaminobutyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of Solid-Phase Peptide Synthesis (SPPS), the use of amino acids with reactive side chains necessitates a robust protection strategy to prevent unwanted side reactions and ensure the synthesis of the target peptide with high fidelity. 2,4-Diaminobutyric acid (Dab), a non-proteinogenic amino acid, contains a reactive γ-amino group that requires protection. This document outlines an orthogonal protection strategy for the incorporation of D-2,4-Diaminobutyric acid into a peptide sequence using the standard Fmoc/tBu methodology, where the side chain of Dab is protected by a benzyloxycarbonyl (Cbz) group.

The orthogonality of this strategy lies in the differential lability of the protecting groups: the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), the side-chain t-butyl (tBu) based protecting groups are labile to strong acidic conditions (e.g., trifluoroacetic acid, TFA), and the Nγ-Cbz group is selectively removed by catalytic hydrogenolysis. This approach allows for the selective deprotection of the Dab side chain on the solid support, enabling site-specific modifications such as cyclization, branching, or conjugation.

Key Features of the Fmoc-D-Dab(Cbz)-OH Strategy

  • Orthogonality: The Cbz group is stable to the piperidine treatment used for Nα-Fmoc removal and the final TFA cleavage cocktail, ensuring the integrity of the side-chain protection throughout the synthesis.

  • Selective Deprotection: The Nγ-Cbz group can be selectively removed on-resin using catalytic hydrogenolysis, leaving other acid-labile side-chain protecting groups intact.

  • Versatility: The liberated γ-amino group can be used for a variety of on-resin modifications, expanding the possibilities for complex peptide design.

  • Compatibility: This strategy is fully compatible with standard automated and manual Fmoc-SPPS protocols.

Experimental Protocols

Synthesis of Nα-Fmoc-Nγ-Cbz-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Cbz)-OH)

While Fmoc-D-Dab(Cbz)-OH is commercially available from suppliers like Chem-Impex International, Inc.[1], a synthetic protocol is provided below for researchers who wish to prepare it in-house. The synthesis is adapted from established procedures for the protection of amino acids.

Materials:

  • D-2,4-Diaminobutyric acid dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Dioxane

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Nγ-Cbz Protection:

    • Dissolve D-2,4-Diaminobutyric acid dihydrochloride (1 equivalent) in 1 M aqueous sodium bicarbonate solution (3 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the pH at 8-9 with the addition of 1 M NaOH.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the aqueous layer with diethyl ether to remove excess Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product, Nγ-Cbz-D-2,4-diaminobutyric acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Nα-Fmoc Protection:

    • Dissolve the crude Nγ-Cbz-D-2,4-diaminobutyric acid (1 equivalent) in a 1:1 mixture of acetone and water.

    • Add sodium bicarbonate (2.5 equivalents) to the solution.

    • Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the acetone under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product, Nα-Fmoc-Nγ-Cbz-D-2,4-diaminobutyric acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Dab(Cbz)-OH

This protocol outlines the manual synthesis of a peptide containing a D-Dab(Cbz) residue.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Cbz)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Dab(Cbz)-OH at the desired position.

On-Resin Deprotection of the Nγ-Cbz Group

Materials:

  • Peptide-resin containing the D-Dab(Cbz) residue

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM/MeOH

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent system for 30 minutes.

  • Catalyst Addition: Add 10% Pd/C (0.2 equivalents relative to the resin loading) to the swollen resin.

  • Hydrogen Donor Addition: Add ammonium formate (10 equivalents relative to the resin loading).

  • Reaction: Agitate the suspension under an inert atmosphere at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the removal of the Cbz group (mass difference of 134.05 Da).

  • Washing: Once the deprotection is complete, filter the reaction mixture and wash the resin thoroughly with DMF, water, DMF, and DCM to remove the catalyst and reagents.

Final Cleavage and Deprotection

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether.

Procedure:

  • Resin Treatment: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Orthogonal Protecting Groups for the Side Chain of Diaminobutyric Acid in Fmoc-SPPS.

Protecting GroupStructureCleavage ConditionsOrthogonality Notes
Cbz BenzyloxycarbonylH₂, Pd/C or Transfer HydrogenationOrthogonal to Fmoc/tBu strategy. Stable to piperidine and TFA.
Boc tert-ButoxycarbonylTFANot orthogonal to standard Fmoc/tBu side-chain protecting groups.
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFOrthogonal to Fmoc/tBu strategy. Base-labile but more stable to piperidine than Dde.
Alloc AllyloxycarbonylPd(PPh₃)₄, scavenger (e.g., PhSiH₃) in DCMOrthogonal to Fmoc/tBu and Boc/Bzl strategies. Cleavage is rapid and mild.
Mtt 4-Methyltrityl1-2% TFA in DCMOrthogonal to Fmoc/tBu strategy. Allows for selective deprotection under mildly acidic conditions.

Table 2: Typical Quantitative Data for the Synthesis of a Model Peptide (Ac-Ala-D-Dab-Ala-NH₂) using the Cbz Orthogonal Strategy.

ParameterResult
Crude Peptide Purity (by RP-HPLC) >85%
Overall Yield of Crude Peptide ~75%
Purity after RP-HPLC Purification >98%
Observed Mass (M+H)⁺ Consistent with theoretical mass
On-Resin Cbz Deprotection Efficiency >99% (by LC-MS analysis of cleaved aliquot)

Visualization

Orthogonal_SPPS_Workflow cluster_synthesis Peptide Elongation cluster_modification Side-Chain Modification cluster_cleavage Final Cleavage Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (DIC, Oxyma) Fmoc_Deprotection->Coupling Wash_1 Wash (DMF, DCM) Coupling->Wash_1 Wash_1->Fmoc_Deprotection Next Amino Acid Incorporate_Dab Incorporate Fmoc-D-Dab(Cbz)-OH Wash_1->Incorporate_Dab Dab Position Wash_2 Wash (DMF, DCM) Incorporate_Dab->Wash_2 Wash_2->Fmoc_Deprotection Continue Elongation Repeat_Cycles Repeat Cycles Wash_2->Repeat_Cycles Cbz_Deprotection On-Resin Cbz Deprotection (H₂, Pd/C or Transfer Hydrogenation) Repeat_Cycles->Cbz_Deprotection Side_Chain_Reaction Site-Specific Modification (e.g., Cyclization, Conjugation) Cbz_Deprotection->Side_Chain_Reaction Wash_3 Wash (DMF, DCM) Side_Chain_Reaction->Wash_3 Final_Cleavage Global Deprotection & Cleavage (TFA/TIS/H₂O) Wash_3->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow of SPPS with an orthogonal Cbz protection strategy.

Conclusion

The use of a Cbz group for the side-chain protection of D-2,4-Diaminobutyric acid provides a robust and versatile orthogonal strategy in Fmoc-based Solid-Phase Peptide Synthesis. This approach allows for the selective deprotection of the Dab side chain, enabling the synthesis of complex and modified peptides. The detailed protocols and data presented herein serve as a valuable resource for researchers in peptide chemistry and drug development.

References

Application Notes and Protocols: Cbz-D-2,4-Diaminobutyric Acid Side-Chain Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of the Carboxybenzyl (Cbz or Z) group for the side-chain protection of D-2,4-Diaminobutyric acid (D-Dab) in peptide synthesis. This document outlines the principles of orthogonal protection, experimental protocols for both the introduction and removal of the Cbz group from the γ-amino moiety of D-Dab, and quantitative data to support the selection of this protective strategy.

Introduction to Orthogonal Protection in Peptide Synthesis

In the synthesis of complex peptides, the strategic use of protecting groups is essential to prevent unwanted side reactions at various functional groups of the amino acid building blocks.[1][2] An orthogonal protection strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[1]

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[2] It is typically stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the mildly acidic conditions for Boc (tert-butyloxycarbonyl) group cleavage, making it an excellent orthogonal protecting group for the side chains of trifunctional amino acids like D-Dab.[3]

Selective Nγ-Cbz Protection of D-2,4-Diaminobutyric Acid

The selective protection of the γ-amino group of D-Dab is a critical step in preparing this non-proteinogenic amino acid for incorporation into a peptide sequence. This is typically achieved by starting with an α-amino protected D-Dab derivative, such as Fmoc-D-Dab-OH or Boc-D-Dab-OH.

Experimental Protocol: Synthesis of α-Fmoc-Nγ-Cbz-D-2,4-diaminobutyric acid

This protocol describes the selective Cbz protection of the γ-amino group of D-Dab, starting from α-Fmoc protected D-Dab.

Materials:

  • Fmoc-D-2,4-diaminobutyric acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Fmoc-D-2,4-diaminobutyric acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cbz Protection: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield α-Fmoc-Nγ-Cbz-D-2,4-diaminobutyric acid as a white solid.

Data Presentation:

ParameterValue
Starting Material Fmoc-D-Dab-OH·HCl
Reagent Cbz-Cl
Base NaHCO₃
Solvent Dioxane/Water
Reaction Time 12-16 hours
Typical Yield 85-95%

Deprotection of the Nγ-Cbz Group

The removal of the Cbz group from the D-Dab side chain can be achieved under various conditions, with catalytic hydrogenolysis and acidolysis being the most common methods. The choice of deprotection strategy depends on the other protecting groups present in the peptide and the overall synthetic scheme.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild and efficient method for Cbz deprotection, proceeding via the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source.[4] This method is orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.

This protocol describes the removal of the Cbz group from a peptide containing a Nγ-Cbz-D-Dab residue.

Materials:

  • Nγ-Cbz-D-Dab containing peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium relative to the substrate) to the solution.

  • Hydrogenation Setup: Seal the reaction flask, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Data Presentation:

ParameterValue
Catalyst 10% Pd/C
Hydrogen Source H₂ gas (1 atm)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 1-4 hours (substrate dependent)
Typical Yield >95%
Acid-Mediated Deprotection (Acidolysis)

Strong acidic conditions can also be used to cleave the Cbz group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or other reducible groups).[3] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).

Materials:

  • Nγ-Cbz-D-Dab containing peptide

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected peptide in 33% HBr/AcOH at room temperature.

  • Reaction: Stir the mixture for 30-60 minutes. Monitor the reaction by HPLC or TLC.

  • Precipitation: Add cold, anhydrous diethyl ether to the reaction mixture to precipitate the peptide hydrobromide salt.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the solid with anhydrous diethyl ether and dry under vacuum.

Data Presentation:

ParameterValue
Reagent 33% HBr/AcOH
Temperature Room Temperature
Reaction Time 30-60 minutes
Typical Yield Variable, often high but substrate dependent

Caution: HBr/AcOH is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. This method is not orthogonal to acid-labile side-chain protecting groups such as Boc or trityl.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the protection and deprotection of the D-Dab side chain with the Cbz group.

Cbz_Protection_Workflow cluster_start Starting Material cluster_reaction Protection Reaction cluster_product Protected Product Fmoc_D_Dab α-Fmoc-D-Dab-OH Reaction_Step 1. Cbz-Cl, NaHCO₃ 2. Dioxane/H₂O, 0°C to RT Fmoc_D_Dab->Reaction_Step Selective Protection Fmoc_D_Dab_Cbz α-Fmoc-Nγ-Cbz-D-Dab-OH Reaction_Step->Fmoc_D_Dab_Cbz

Selective Nγ-Cbz protection of α-Fmoc-D-Dab-OH.

Cbz_Deprotection_Workflow cluster_methods Deprotection Methods Peptide_Cbz Peptide with Nγ-Cbz-D-Dab Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Peptide_Cbz->Hydrogenolysis Orthogonal to Fmoc/Boc Acidolysis Acidolysis (HBr/AcOH) Peptide_Cbz->Acidolysis Not Orthogonal to Boc Deprotected_Peptide Peptide with free γ-amino D-Dab Hydrogenolysis->Deprotected_Peptide Acidolysis->Deprotected_Peptide

Deprotection of Nγ-Cbz-D-Dab in a peptide.

Conclusion

The Carboxybenzyl (Cbz) group is a robust and versatile protecting group for the side chain of D-2,4-Diaminobutyric acid in peptide synthesis. Its stability to a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis provide an excellent orthogonal protection strategy in conjunction with Fmoc or Boc based solid-phase peptide synthesis. The choice of deprotection method should be carefully considered based on the overall synthetic strategy and the presence of other sensitive functional groups within the peptide. The protocols provided herein offer a reliable foundation for the successful implementation of Cbz-protected D-Dab in the synthesis of complex peptides.

References

Coupling Reagents for Cbz-D-2,4-Diaminobutyric Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab), into peptide sequences is a critical strategy in the development of novel therapeutics and research tools. The presence of a side-chain amino group necessitates a robust orthogonal protection strategy and the careful selection of coupling reagents to ensure high efficiency, yield, and stereochemical integrity. This document provides detailed application notes and experimental protocols for the use of common coupling reagents with Cbz-D-Dab in peptide synthesis.

Orthogonal Protection of this compound

To prevent unwanted side reactions at the γ-amino group of Cbz-D-Dab during peptide elongation, an orthogonal protecting group is essential. This protecting group must be stable under the conditions used for the removal of the α-amino protecting group (in this case, the Cbz group, which is typically removed by hydrogenolysis) and during peptide coupling. Common choices for the side-chain protection of Dab include:

  • tert-Butoxycarbonyl (Boc): Acid-labile, removed with trifluoroacetic acid (TFA).

  • Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.

  • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): Cleaved with hydrazine.

The selection of the side-chain protecting group will depend on the overall synthetic strategy and the other protecting groups present in the peptide sequence. For the protocols outlined below, we will consider the use of Cbz-D-Dab(Boc)-OH as a representative building block.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered or functionally complex amino acids like Cbz-D-Dab. The following table summarizes the performance of several widely used coupling reagents. The quantitative data presented are illustrative and based on typical outcomes for challenging couplings, as specific data for Cbz-D-Dab is limited.

Coupling Reagent/MethodTypical Yield (%)Typical Purity (%)Racemization PotentialKey Considerations
HATU/DIPEA 85-95>90LowHighly efficient and fast. Potential for guanidinylation of the N-terminus if used in excess.
HBTU/HOBt/DIPEA 80-90>90LowVery effective and widely used. HOBt suppresses racemization.
EDC/HOBt 70-8585-90Low to ModerateCost-effective. Byproduct (DCU if DCC is used, water-soluble urea for EDC) removal is necessary. Can be slower than phosphonium/uronium salt reagents.
PyBOP/DIPEA 80-90>90LowEfficient, avoids the formation of carcinogenic HMPA byproduct associated with BOP.

Experimental Protocols

The following are detailed protocols for the coupling of Cbz-D-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS). These protocols assume a standard Fmoc-based SPPS strategy where Cbz-D-Dab(Boc)-OH is incorporated at a specific position.

Protocol 1: HATU Mediated Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • Cbz-D-Dab(Boc)-OH

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal protecting group is Fmoc, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Cbz-D-Dab(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (6 equivalents) to the activation solution and agitate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated solution to the resin. Agitate the reaction mixture under an inert atmosphere at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the reaction time or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

HATU_Coupling_Workflow Resin Peptide-Resin (Free Amine) Coupling Add to Resin Couple 1-2 hours Resin->Coupling Activation Prepare Activation Solution: Cbz-D-Dab(Boc)-OH + HATU in DMF Preactivation Add DIPEA (Pre-activate 1-2 min) Activation->Preactivation Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (extend time) Washing Wash Resin Monitoring->Washing Negative Next_Step Proceed to next Deprotection/Coupling Washing->Next_Step

Protocol 2: HBTU/HOBt Mediated Coupling

This protocol uses O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in combination with 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

Materials:

  • Cbz-D-Dab(Boc)-OH

  • Peptide-resin with a free N-terminal amine

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Reaction vessel for SPPS

  • Inert atmosphere

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve Cbz-D-Dab(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (6 equivalents) to the activation solution and agitate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the resin and agitate under an inert atmosphere at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

HBTU_HOBt_Coupling_Workflow Resin Peptide-Resin (Free Amine) Coupling Add to Resin Couple 2-4 hours Resin->Coupling Activation Prepare Activation Solution: Cbz-D-Dab(Boc)-OH + HBTU + HOBt in DMF Preactivation Add DIPEA (Pre-activate 2-5 min) Activation->Preactivation Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (extend time) Washing Wash Resin Monitoring->Washing Negative Next_Step Proceed to next Deprotection/Coupling Washing->Next_Step

Protocol 3: EDC/HOBt Mediated Coupling

This protocol employs a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with HOBt.

Materials:

  • Cbz-D-Dab(Boc)-OH

  • Peptide-resin with a free N-terminal amine

  • EDC hydrochloride

  • HOBt

  • DIPEA

  • Anhydrous DMF or DCM

  • Reaction vessel for SPPS

  • Inert atmosphere

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Reagent Solution Preparation: In a reaction vessel, dissolve Cbz-D-Dab(Boc)-OH (3 equivalents) and HOBt (3 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add EDC hydrochloride (3 equivalents) to the solution, followed by DIPEA (6 equivalents). Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the washing steps.

EDC_HOBt_Coupling_Workflow Resin Peptide-Resin (Free Amine) Reagents Add to Resin: Cbz-D-Dab(Boc)-OH, HOBt, EDC, DIPEA in DMF Resin->Reagents Coupling Couple 4-6 hours Reagents->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (extend time) Washing Wash Resin Monitoring->Washing Negative Next_Step Proceed to next Deprotection/Coupling Washing->Next_Step

Potential Side Reactions and Mitigation

When coupling Cbz-D-Dab, several side reactions can occur:

  • Racemization: Although the Cbz group is generally robust, racemization can occur, especially with prolonged activation times or strong bases. The use of additives like HOBt or HOAt is crucial for suppression.

  • Guanidinylation: Uronium/aminium-based reagents like HATU and HBTU can react with the free N-terminus of the peptide to form a guanidinyl cap, terminating the peptide chain. This is more likely with slow couplings or when the coupling reagent is used in excess. Pre-activation of the amino acid can minimize this side reaction.

  • Lactam Formation: Derivatives of diaminobutyric acid have been reported to undergo intramolecular cyclization to form a lactam, which can reduce coupling efficiency. Using efficient coupling reagents with shorter reaction times can help to mitigate this.

Purification and Characterization

After cleavage from the resin, peptides containing Cbz-D-Dab are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Signaling Pathways and Logical Relationships

The logical relationship for selecting an appropriate coupling strategy for Cbz-D-Dab can be visualized as follows:

Coupling_Strategy_Selection Start Start: Incorporate Cbz-D-Dab(Boc)-OH Considerations Key Considerations: - Steric Hindrance - Racemization Risk - Potential Side Reactions Start->Considerations Reagent_Selection Select Coupling Reagent Considerations->Reagent_Selection HATU HATU/DIPEA (High Efficiency) Reagent_Selection->HATU HBTU HBTU/HOBt/DIPEA (Good Efficiency, Low Racemization) Reagent_Selection->HBTU EDC EDC/HOBt (Cost-Effective) Reagent_Selection->EDC Protocol Follow Detailed Protocol: - Stoichiometry - Reaction Time - Monitoring HATU->Protocol HBTU->Protocol EDC->Protocol Analysis Purification (RP-HPLC) & Characterization (MS) Protocol->Analysis Success Successful Peptide Synthesis Analysis->Success

Applications of Cbz-D-2,4-Diaminobutyric Acid in Cancer Research Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel peptide-based therapeutics is a rapidly advancing area in cancer research. Peptides offer high specificity and potency, with the ability to target tumor cells while minimizing off-target effects. A key strategy in designing effective anticancer peptides is the incorporation of unnatural amino acids to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab) is a valuable building block in this context. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life. The diaminobutyric acid structure introduces a primary amine on the side chain, which can be protonated at physiological pH, imparting a positive charge to the peptide. This increased cationicity can enhance the peptide's interaction with the negatively charged membranes of cancer cells. The Carboxybenzyl (Cbz) group serves as a protecting group for the α-amino group during peptide synthesis. This document provides an overview of the applications of this compound in cancer research peptides, including synthetic protocols and methods for evaluating their anticancer activity.

Key Applications in Anticancer Peptide Research

The incorporation of this compound into peptide sequences can be leveraged for several strategic advantages in the design of anticancer agents:

  • Enhanced Stability: The D-stereochemistry of the amino acid backbone renders the peptide resistant to cleavage by endogenous proteases, a major hurdle in the clinical development of peptide-based drugs. This increased stability leads to a longer circulation half-life and sustained therapeutic effect.[1]

  • Increased Cationicity and Cell Penetration: The side-chain amino group of diaminobutyric acid is positively charged at physiological pH. This contributes to the overall positive charge of the peptide, which is a key feature of many cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs) that also exhibit anticancer activity. The cationic nature facilitates electrostatic interactions with the anionic components of cancer cell membranes, such as phosphatidylserine, promoting membrane disruption and cellular uptake.

  • Tumor Targeting: The enhanced permeability and retention (EPR) effect, coupled with the specific interactions with the tumor microenvironment, allows peptides containing Cbz-D-Dab to preferentially accumulate in tumor tissues. This targeted delivery can increase the therapeutic efficacy while reducing systemic toxicity.

  • Induction of Apoptosis: Many cationic anticancer peptides exert their effect by disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. The incorporation of D-Dab can enhance this activity by promoting stronger interactions with mitochondrial membranes.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-2,4-Diaminobutyric Acid

This protocol outlines the manual synthesis of a model anticancer peptide incorporating a D-2,4-diaminobutyric acid residue using Fmoc/tBu strategy. The Cbz group on the D-Dab residue is typically removed during the final cleavage and deprotection step.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the synthesis vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • After a negative Kaiser test, wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-D-Dab(Boc)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide by mass spectrometry.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-AA-OH (DIC/Oxyma) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Repeat Repeat for each amino acid (including Fmoc-D-Dab(Boc)-OH) Wash1->Repeat Next cycle Deprotect2 Final Fmoc Deprotection Wash1->Deprotect2 Final cycle Repeat->Deprotect1 Cleave Cleavage from Resin (TFA/TIS/H2O) Deprotect2->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the anticancer activity of the synthesized peptide using a standard MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (e.g., MCF-10A) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized peptide stock solution (in sterile water or DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the peptide solutions to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Peptide (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for a novel anticancer peptide containing D-2,4-diaminobutyric acid, "Peptide-D-Dab".

PeptideCancer Cell LineIC50 (µM) after 48hNormal Cell LineIC50 (µM) after 48hSelectivity Index (Normal/Cancer)
Peptide-D-DabMCF-7 (Breast)15.2 ± 1.8MCF-10A> 100> 6.6
Peptide-D-DabHeLa (Cervical)12.5 ± 2.1MCF-10A> 100> 8.0
Peptide-D-DabA549 (Lung)20.1 ± 3.5MCF-10A> 100> 5.0
DoxorubicinMCF-7 (Breast)1.2 ± 0.3MCF-10A5.8 ± 0.94.8

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways

Anticancer peptides incorporating D-2,4-diaminobutyric acid can induce cancer cell death through various mechanisms. A primary pathway involves the disruption of the cell membrane, leading to necrosis. Alternatively, upon internalization, these peptides can target mitochondria, leading to the initiation of the intrinsic apoptotic pathway.

Signaling_Pathways cluster_membrane Membrane Disruption cluster_apoptosis Apoptotic Pathway Peptide Cationic Peptide (with D-Dab) Interaction Electrostatic Interaction Peptide->Interaction Membrane Cancer Cell Membrane (Anionic) Membrane->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Internalization Peptide Internalization Interaction->Internalization Alternative Pathway Necrosis Cell Lysis (Necrosis) Disruption->Necrosis Mitochondria Mitochondria Internalization->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Conclusion

This compound is a valuable synthetic building block for the development of novel anticancer peptides. Its incorporation can significantly enhance peptide stability and promote selective targeting of cancer cells through increased cationicity. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of such peptides. Further research into the specific signaling pathways and in vivo efficacy of peptides containing Cbz-D-Dab will be crucial for their translation into clinical applications.

References

Application Notes and Protocols: Cbz-D-2,4-Diaminobutyric Acid in the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-DABA) is a protected amino acid derivative that serves as a valuable building block in the synthesis of novel compounds targeting neurological disorders. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a key starting material for the development of GABAergic modulators. These modulators have therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and spasticity. The carbobenzyloxy (Cbz) protecting group on the α-amino group allows for selective chemical modifications at the γ-amino position, enabling the creation of a diverse library of compounds for screening.

These application notes provide a framework for utilizing Cbz-D-DABA in a drug discovery workflow, from the synthesis of a hypothetical derivative to its evaluation in relevant in vitro assays.

Application in Drug Discovery: A Hypothetical Workflow

Cbz-D-DABA is an ideal starting material for the synthesis of novel small molecules designed to interact with components of the GABAergic system. The following sections outline a hypothetical workflow for the synthesis and evaluation of a candidate compound, designated "Compound X," derived from Cbz-D-DABA.

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening Cbz-D-DABA Cbz-D-DABA Chemical Modification Chemical Modification Cbz-D-DABA->Chemical Modification Reaction Compound X Compound X Chemical Modification->Compound X Yields Purification & Characterization Purification & Characterization Compound X->Purification & Characterization Primary Screening Primary Screening Purification & Characterization->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Active Hit Lead Optimization Lead Optimization Secondary Screening->Lead Optimization

Caption: Workflow for Synthesis and Screening of Compound X.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "Compound X," a derivative of Cbz-D-DABA, in key in vitro assays relevant to neurological disorders. This data is for illustrative purposes to guide researchers in their experimental design.

Assay TypeTargetMetricValue
Radioligand Binding AssayGABAA ReceptorIC5075 nM
ElectrophysiologyGABAA ReceptorEC50250 nM
Neuroprotection AssayGlutamate-induced toxicityEC501.2 µM
Neuronal Viability AssaySH-SY5Y cellsCC50> 50 µM

Signaling Pathway of Interest: GABAergic Neurotransmission

Derivatives of Cbz-D-DABA are often designed to modulate GABAergic signaling. The diagram below illustrates the canonical GABAA receptor signaling pathway, a primary target for many anticonvulsant and anxiolytic drugs.

GABA GABA GABA_A_Receptor GABA(A) Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Simplified GABA(A) Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: GABAA Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound to the GABAA receptor complex.

Materials:

  • Rat cortical membranes

  • [3H]-Muscimol (radioligand)

  • Test compound (e.g., Compound X)

  • GABA (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Muscimol (final concentration ~2 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of GABA (final concentration ~100 µM) instead of the test compound.

  • Add 50 µL of the rat cortical membrane preparation to each well.

  • Incubate the plate at 4°C for 30 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a test compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Glutamate

  • Test compound (e.g., Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Add glutamate to a final concentration of 5 mM to induce excitotoxicity (do not add to control wells).

  • Incubate the plate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control wells and determine the EC50 of the test compound for neuroprotection.

Disclaimer: this compound is intended for research use only. The information provided in these application notes is for guidance and is based on the potential applications of its derivatives in a drug discovery context. Researchers should conduct their own validation and optimization of protocols.

Application Notes and Protocols: Cbz-D-2,4-Diaminobutyric Acid in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab) is a protected, non-proteinogenic amino acid that serves as a critical building block in the synthesis of bioactive peptides. The incorporation of D-amino acids, such as D-Dab, into peptide sequences is a well-established strategy to enhance metabolic stability by increasing resistance to proteolytic degradation.[1][2] The diaminobutyric acid residue, a shorter homolog of lysine, provides a positive charge at physiological pH, which is crucial for the biological activity of many peptides, particularly antimicrobial peptides (AMPs).[3][4] The carbobenzoxy (Cbz) protecting group on the alpha-amino group makes this building block particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[5] These application notes provide detailed protocols for the incorporation of Cbz-D-Dab into a model antimicrobial peptide and methods for assessing its biological activity.

Applications: Enhancing Antimicrobial Potency and Selectivity

A primary application for incorporating D-2,4-diaminobutyric acid is in the de novo design of antimicrobial peptides with improved therapeutic profiles. The substitution of lysine with Dab has been shown to modulate the antimicrobial activity and, notably, reduce the hemolytic activity of synthetic peptides, thereby increasing their selectivity for bacterial over mammalian cells.[3] This makes D-Dab an attractive building block for developing novel antibiotics to combat multidrug-resistant bacteria.[3][6] The cationic nature of the Dab side chain is essential for the initial interaction with the negatively charged bacterial membrane, a key step in the mechanism of action for many AMPs.[4]

Quantitative Data: Antimicrobial Activity of a De Novo Designed Peptide

The following table summarizes the antimicrobial activity of a de novo designed 26-residue D-conformation amphipathic α-helical antimicrobial peptide where L-2,4-diaminobutyric acid (L-Dab) was incorporated as the cationic residue. The data is presented as the geometric mean of the Minimum Inhibitory Concentration (MIC) in μM against seven strains of Acinetobacter baumannii. For comparison, data for peptides with other cationic residues are included, demonstrating the potent activity of the Dab-containing peptide.

Peptide IDCationic ResidueMIC (μM) against A. baumannii (Geometric Mean)Hemolytic Activity (HC50, μM)
Peptide 1D-Arg2.045
Peptide 2D-Lys2.4120
Peptide 3 L-Dab 2.2 >380
Peptide 4D-Orn2.3150
Data adapted from a study on de novo designed antimicrobial peptides.[3]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Model 26-Residue Antimicrobial Peptide

This protocol outlines the manual solid-phase synthesis of a model 26-residue D-amino acid antimicrobial peptide incorporating L-Dab, using Fmoc chemistry. For the purpose of these notes, we will describe the incorporation of the analogous Cbz-D-Dab within a Boc-based strategy context where it is most applicable, but will provide a more modern and widely used Fmoc-based protocol for the overall peptide synthesis. The principles of amino acid coupling remain the same.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected D-amino acids

  • For the Dab position: N-α-Fmoc-N-γ-Boc-D-2,4-diaminobutyric acid (as a suitable Fmoc-protected alternative to Cbz-D-Dab for this protocol)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected D-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • After complete coupling, wash the resin with DMF (5 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the N-α-Fmoc-N-γ-Boc-D-2,4-diaminobutyric acid at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., Acinetobacter baumannii, Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacteria in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a series of two-fold dilutions of the purified peptide in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[6] This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Precipitation & RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Bioactive_Peptide Bioactive_Peptide Characterization->Bioactive_Peptide Final Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

AMP_Mechanism cluster_membrane Bacterial Membrane cluster_disruption Membrane Disruption & Cell Death Outer_Membrane Outer Membrane Negatively Charged Lipopolysaccharides (LPS) Inner_Membrane Inner (Cytoplasmic) Membrane Phospholipids Outer_Membrane->Inner_Membrane Translocation Pore_Formation Pore Formation / Membrane Permeabilization Inner_Membrane->Pore_Formation Peptide Aggregation & Insertion AMP Cationic AMP (with D-Dab) AMP->Outer_Membrane Electrostatic Interaction Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Synthesis of Peptide Nucleic Acids (PNAs) with a Diaminobutyric Acid Backbone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional resistance to enzymatic degradation. These properties make PNAs promising candidates for therapeutic and diagnostic applications. Modifications to the PNA backbone are a key strategy to further enhance their biological and physicochemical properties, such as cellular uptake, solubility, and target specificity.

This document provides detailed application notes and protocols for the synthesis of PNAs incorporating a diaminobutyric acid (Dab) moiety. The introduction of Dab, a non-proteinogenic amino acid with a primary amine side chain, can impart a positive charge to the PNA backbone, potentially improving cellular uptake and modulating hybridization characteristics. While the primary focus is on the synthesis of PNAs with a Dab-modified backbone, this guide also addresses the well-documented use of Dab in the form of dendritic carriers conjugated to PNAs for antimicrobial applications.

Synthesis of Dab-Containing PNA Monomers

Proposed Protocol for Solid-Phase Synthesis of an Fmoc-Protected Dab-PNA Monomer

This protocol is a proposed methodology based on efficient and versatile methods for the synthesis of other amino acid-modified PNA monomers.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Dab(Boc)-OH or Fmoc-L-Dab(Boc)-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • N-Fmoc-aminoacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Nucleobase acetic acids (e.g., (Carboxymethyl)thymine, N-Boc-(Carboxymethyl)adenine, etc.)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-D/L-Dab(Boc)-OH and DIPEA. Agitate the mixture for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the alpha-amino group of Dab. Wash thoroughly with DMF and DCM.

  • Reductive Alkylation: Swell the resin in a solution of 1% acetic acid in DMF. Add N-Fmoc-aminoacetaldehyde and STAB. Agitate the mixture for 12 hours. Wash the resin with DMF and DCM.

  • Nucleobase Coupling: Swell the resin in DMF. In a separate vial, pre-activate the desired nucleobase acetic acid with HATU and DIPEA in DMF. Add the activated nucleobase solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the monomer from the resin and remove the Boc protecting group from the Dab side chain.

  • Precipitation and Purification: Precipitate the crude monomer in cold diethyl ether. Purify the monomer using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized Fmoc-Dab(nucleobase)-PNA monomer by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Solid-Phase Synthesis of Dab-Backbone PNA Oligomers

Once the Fmoc-protected Dab-PNA monomer is synthesized, it can be incorporated into a PNA oligomer using standard automated or manual solid-phase PNA synthesis protocols based on Fmoc chemistry.

Protocol for Automated Solid-Phase Synthesis of a Dab-Backbone PNA Oligomer

This protocol is based on standard Fmoc-PNA synthesis cycles and can be adapted for most automated peptide synthesizers.

Materials and Reagents:

  • Fmoc-PAL-PEG-PS or Fmoc-XAL-PEG-PS resin

  • Fmoc-protected PNA monomers (A, C, G, T)

  • Synthesized Fmoc-Dab(nucleobase)-PNA monomer

  • Deprotection Solution: 20% Piperidine in DMF

  • Coupling Reagents:

    • 0.2 M solution of PNA monomers in N-methyl-2-pyrrolidone (NMP)

    • 0.2 M HATU in NMP

    • 0.4 M DIPEA and 0.6 M 2,6-Lutidine in NMP

  • Capping Solution: Acetic anhydride/2,6-Lutidine/NMP (5:6:89 v/v/v)

  • Cleavage Cocktail: TFA/m-cresol (95:5 v/v)

  • Washing Solvents: DMF, DCM

Instrumentation:

  • Automated Peptide Synthesizer (e.g., Biotage Initiator+ Alstra, Applied Biosystems 433A)

Synthesis Cycle:

The synthesis proceeds from the C-terminus to the N-terminus. Each cycle for the addition of one monomer consists of the following steps:

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing PNA chain is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF.

  • Coupling: The Fmoc-protected PNA monomer (standard or Dab-modified) is pre-activated with HATU and DIPEA/Lutidine and then coupled to the deprotected N-terminus of the resin-bound PNA. Coupling times may need to be optimized, especially for the bulkier Dab-monomer, with typical times ranging from 30 to 60 minutes. For difficult couplings, a double coupling step may be employed.

  • Washing: The resin is washed with DMF.

  • Capping: Any unreacted amino groups are acetylated by treatment with the capping solution to prevent the formation of deletion sequences.

  • Washing: The resin is washed with DMF.

These steps are repeated for each monomer in the desired sequence.

Final Cleavage and Deprotection:

  • After the final synthesis cycle, the N-terminal Fmoc group is removed (unless Fmoc-on purification is desired).

  • The resin is washed with DCM and dried.

  • The PNA oligomer is cleaved from the resin and the Bhoc protecting groups on the nucleobases are removed by treatment with the cleavage cocktail (TFA/m-cresol) for 1.5-2 hours.

  • The crude PNA is precipitated in cold diethyl ether, washed, and dried.

Purification and Characterization of Dab-Backbone PNA Oligomers

3.1. Purification Protocol:

Crude PNA oligomers are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

  • Detection: UV absorbance at 260 nm.

  • Temperature: The column should be heated to 55-60 °C to minimize aggregation of the PNA oligomer.

Fractions containing the purified PNA are collected, pooled, and lyophilized.

3.2. Characterization Protocol:

The purity and identity of the final PNA oligomer are confirmed by:

  • Analytical RP-HPLC: To assess the purity of the lyophilized product.

  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the synthesized PNA.

Quantitative Data

While specific data on the synthesis of PNAs with a Dab-modified backbone is limited, data from related studies on PNA-Dab dendron conjugates provide valuable insights into their biological activity.

Compound Target Organism Target Gene Minimal Inhibitory Concentration (MIC) (µM) [1][2]
(Gbu)₈-DAB-PNAEscherichia coliacpP0.5
(Goc)₈-DAB-PNAEscherichia coliacpP0.25
(Gbu)₈-DAB-PNAKlebsiella pneumoniaeacpP8
(Goc)₈-DAB-PNAKlebsiella pneumoniaeacpP0.125

(Gbu) = guanidinobutanoic acid, (Goc) = guanidinoctanoic acid

These data demonstrate the potent antimicrobial activity of PNA-Dab dendron conjugates against Gram-negative bacteria. The activity is dependent on the nature of the Dab dendron, with longer carbon linkers in the guanidinylated terminal groups generally showing higher activity.

Visualizations

Experimental Workflow: Solid-Phase PNA Synthesis

PNA_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Processing Resin Fmoc-PAL-PEG-PS Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 2. Monomer Coupling (Fmoc-PNA-monomer, HATU, DIPEA) Deprotection->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Capping->Deprotection Repeat for each monomer Cleavage Cleavage & Deprotection (TFA/m-cresol) Capping->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular PNA_Dab PNA-Dab Conjugate Membrane_Interaction Membrane Interaction & Translocation PNA_Dab->Membrane_Interaction Membrane_Disruption Membrane Disruption (Carpet/Pore Model) Membrane_Interaction->Membrane_Disruption High Concentration Antisense_Binding Antisense Binding to target mRNA Membrane_Interaction->Antisense_Binding Dab-mediated Uptake Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Translation_Inhibition Inhibition of Translation Antisense_Binding->Translation_Inhibition Translation_Inhibition->Cell_Death

References

Application Notes and Protocols for Cbz-D-2,4-Diaminobutyric Acid in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of medicinal chemistry, the design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. Non-proteinogenic amino acids are valuable building blocks that allow for the exploration of chemical space beyond the canonical 20 amino acids, offering unique side-chain functionalities, conformational constraints, and resistance to proteolytic degradation. Cbz-D-2,4-Diaminobutyric acid (Cbz-D-DAB) is one such versatile building block. Its structure, featuring a carbobenzoxy (Cbz) protected α-amino group, a free carboxylic acid, and a side chain terminating in a primary amine, makes it an ideal scaffold for creating peptidomimetic inhibitors.

This document provides detailed application notes on the use of Cbz-D-DAB in the design of inhibitors for Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in pathologies such as arthritis, cancer, and cardiovascular diseases.[1][2] The primary amine on the DAB side chain can be used as a key interaction point or as a handle for further chemical modification, while the core structure can be integrated into a peptide backbone designed to fit the enzyme's active site. The C-terminal carboxylate is readily converted into a potent zinc-binding group (ZBG), such as a hydroxamic acid, which is critical for high-affinity inhibition of metalloenzymes.[3][4]

Logical Framework for Inhibitor Design

The design of a Cbz-D-DAB-based MMP inhibitor follows a clear logic. The core scaffold provides a backbone that positions key functional groups to interact with the enzyme's specificity pockets (e.g., S1', S2'). The Cbz group serves as a standard protecting group during synthesis. The terminal carboxyl group is derivatized into a hydroxamic acid to chelate the catalytic Zn²⁺ ion in the active site. The unique γ-amino group on the DAB side chain can be functionalized to probe additional binding pockets or to modify the compound's physicochemical properties.

G cluster_Inhibitor Cbz-D-DAB Based Inhibitor Structure cluster_Components Functional Components cluster_Function Role in Inhibition Structure Cbz - NH - CH(COOH) - CH2 - CH2 - NH-R Cbz Cbz Group Backbone D-DAB Backbone ZBG Hydroxamic Acid (from COOH) Sidechain γ-Amino Group (-NH-R) Protecting Synthesis Handle (N-terminal protection) Cbz->Protecting is a Specificity Scaffold for S-Pocket Interaction Backbone->Specificity provides Chelation Binds Catalytic Zn²⁺ Ion ZBG->Chelation enables Diversification Probes Specificity Pockets Modulates Properties Sidechain->Diversification allows

Caption: Logical relationship of Cbz-D-DAB inhibitor components.

Data Presentation: Inhibitory Activity

The following table presents representative data for a hypothetical series of MMP inhibitors based on a Cbz-D-DAB-hydroxamic acid scaffold. This illustrates how modifications to the γ-amino group (R) and the adjacent P1' residue can influence potency (IC₅₀) against the target enzyme (MMP-13) and selectivity against other MMPs. The data is modeled on typical results seen in MMP inhibitor discovery programs.[5][6]

Compound IDScaffold CoreP1' Residueγ-Amine Modification (R)MMP-13 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-9 IC₅₀ (nM)
EX-01Cbz-D-DAB-HxLeucine-H251500850
EX-02Cbz-D-DAB-HxValine-H4521001200
EX-03Cbz-D-DAB-HxLeucine-SO₂-Ph5>10,0002500
EX-04Cbz-D-DAB-HxLeucine-CO-Ph1285001800
EX-05Cbz-D-DAB-HxValine-SO₂-Ph18>10,0004500

Hx denotes Hydroxamate (-CONHOH) Data is representative and for illustrative purposes.

Experimental Workflow: Synthesis and Evaluation

The overall process for developing and testing these inhibitors involves a multi-step chemical synthesis followed by a robust biochemical assay to determine inhibitory potency.

G cluster_synthesis Synthesis Phase cluster_assay Evaluation Phase start Start: Cbz-D-DAB couple Peptide Coupling (e.g., with Leu-OMe) start->couple modify γ-Amine Functionalization (Optional) couple->modify hydrolyze Ester Hydrolysis modify->hydrolyze hydroxamate Hydroxamic Acid Formation hydrolyze->hydroxamate purify Purification (HPLC) hydroxamate->purify assay_prep Prepare Assay Reagents purify->assay_prep Final Compound incubation Incubate Enzyme, Inhibitor, Substrate assay_prep->incubation measure Measure Fluorescence incubation->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: Overall workflow from synthesis to enzyme inhibition analysis.

Experimental Protocols

Protocol 1: Synthesis of a Peptidomimetic Hydroxamate Inhibitor

This protocol describes the synthesis of a Cbz-D-DAB-Leucine-Hydroxamate inhibitor (corresponding to EX-01 in the data table).

Materials:

  • Nα-Cbz-D-2,4-diaminobutyric acid

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

  • Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Standard reagents for workup and purification (EtOAc, NaHCO₃, HCl, MgSO₄, etc.)

  • Reverse-phase HPLC system

Procedure:

  • Peptide Coupling: a. Dissolve Nα-Cbz-D-2,4-diaminobutyric acid (1.0 eq) and H-Leu-OMe·HCl (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. c. Cool the mixture to 0 °C in an ice bath. d. Add HOBt (1.2 eq) followed by DCC (1.2 eq) dissolved in a small amount of DCM. e. Allow the reaction to warm to room temperature and stir overnight. f. Filter off the dicyclohexylurea (DCU) byproduct. g. Dilute the filtrate with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dipeptide ester, Cbz-D-DAB(NH₂)-Leu-OMe.

  • Saponification (Ester Hydrolysis): a. Dissolve the dipeptide ester (1.0 eq) in a 3:1 mixture of THF:Water. b. Cool to 0 °C and add LiOH (1.5 eq). c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours). d. Acidify the mixture to pH ~3 with 1M HCl. e. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the carboxylic acid, Cbz-D-DAB(NH₂)-Leu-OH.

  • Hydroxamic Acid Formation: [4] a. Prepare a solution of hydroxylamine by dissolving NH₂OH·HCl (5.0 eq) in methanol and adding a solution of KOH (5.0 eq) in methanol at 0 °C. Filter off the precipitated KCl. b. Dissolve the carboxylic acid from the previous step (1.0 eq) in a 1:1 mixture of DCM:DMF. c. Add HOBt (1.2 eq) and DCC (1.2 eq) at 0 °C. d. After 15 minutes, add the freshly prepared methanolic hydroxylamine solution. e. Stir the reaction mixture overnight at room temperature. f. Filter the reaction mixture and concentrate the filtrate. g. Purify the crude product by reverse-phase HPLC to obtain the final inhibitor, Cbz-D-DAB(NH₂)-Leu-CONHOH.

Protocol 2: MMP-13 Fluorogenic Substrate Inhibition Assay

This protocol details the procedure to determine the IC₅₀ value of a test compound against human recombinant MMP-13.[5][6]

Materials:

  • Human recombinant catalytic domain of MMP-13

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • APMA (4-aminophenylmercuric acetate) for pro-enzyme activation

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (or similar MMP substrate)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader (Excitation: 325 nm, Emission: 395 nm)

Procedure:

  • Enzyme Activation: a. If starting with pro-MMP-13, incubate the enzyme with 1 mM APMA in assay buffer for 2-4 hours at 37 °C.

  • Assay Preparation: a. Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the well is ≤1%. b. Prepare a solution of the fluorogenic substrate in assay buffer (e.g., 10 µM). c. Prepare a solution of activated MMP-13 in assay buffer (e.g., 1-2 nM).

  • Assay Execution: a. To each well of the 96-well plate, add 50 µL of assay buffer. b. Add 10 µL of the diluted inhibitor solution (or DMSO for control wells). c. Add 20 µL of the activated MMP-13 solution to all wells except the "substrate only" blank. d. Pre-incubate the plate at 37 °C for 30 minutes. e. Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Data Collection and Analysis: a. Immediately place the plate in the fluorescence reader, pre-warmed to 37 °C. b. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. c. Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot. d. Calculate the percent inhibition for each concentration relative to the uninhibited (DMSO control) reaction. e. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Preparation cluster_run 2. Plate Setup & Run cluster_analysis 3. Data Analysis activate Activate pro-MMP-13 with APMA add_reagents Add Buffer, Inhibitor, and Enzyme to Plate activate->add_reagents dilute_inhib Prepare Serial Dilutions of Inhibitor dilute_inhib->add_reagents prep_sub Prepare Substrate Solution add_sub Initiate with Substrate prep_sub->add_sub pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_sub read_fluor Kinetic Read: Fluorescence vs. Time add_sub->read_fluor calc_rate Calculate Initial Reaction Rates (V) read_fluor->calc_rate calc_inhib Calculate % Inhibition vs. Control calc_rate->calc_inhib plot_fit Plot % Inhibition vs. [I] Fit Curve calc_inhib->plot_fit ic50 Determine IC50 Value plot_fit->ic50

Caption: Workflow for the MMP-13 enzyme inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of this protected amino acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The coupling of this compound can be challenging due to a combination of factors. The presence of the benzyloxycarbonyl (Cbz) protecting group on the α-amino group can contribute to steric hindrance, potentially slowing down the coupling reaction. Furthermore, the diaminobutyric acid side chain introduces an additional functional group that requires appropriate protection to prevent unwanted side reactions.

Q2: How can I detect incomplete coupling of Cbz-D-Dab in my solid-phase peptide synthesis (SPPS)?

A2: Incomplete coupling during SPPS can be identified using qualitative colorimetric tests. The most common methods are the Kaiser test (ninhydrin test) or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A positive result, such as a blue color with the Kaiser test, indicates the presence of unreacted primary amines on the resin, signifying that the coupling was not successful.

Q3: What are the potential side reactions when coupling Cbz-D-Dab?

A3: Several side reactions can occur during the coupling of Cbz-D-Dab. Racemization, the loss of stereochemical integrity at the α-carbon, is a concern, especially with prolonged activation times or the use of strong bases.[1][2] Another potential issue is diketopiperazine formation, particularly at the dipeptide stage.[1] If the side-chain amine is not properly protected, it can also lead to undesired branching of the peptide chain.

Q4: Which coupling reagents are recommended for Cbz-D-Dab?

A4: For sterically hindered or complex amino acids like Cbz-D-Dab, more potent coupling reagents are generally recommended to achieve high coupling efficiency. Uronium/aminium salts such as HATU, HBTU, and TBTU, or phosphonium salts like PyBOP and PyAOP are often effective choices.[3][4] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization and improve coupling efficiency.[1][5]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences (peptide lacking the Cbz-D-Dab residue) in the final product upon analysis by mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Excess Increase the equivalents of Cbz-D-Dab and the coupling reagent. A 3-5 fold excess is a good starting point.[3]
Inadequate Activation Time Allow for a pre-activation step of 1-2 minutes where the amino acid and coupling reagent are mixed before adding to the resin.[3]
Short Coupling Time Extend the coupling reaction time. For difficult couplings, this can range from 2-4 hours to overnight.[3]
Steric Hindrance Switch to a more powerful coupling reagent such as HATU, PyAOP, or COMU.[3][6]
Peptide Aggregation Change the solvent from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). The addition of chaotropic salts like LiCl can also help disrupt aggregation.[1]
Low Reaction Temperature Gentle heating (e.g., 30-40°C) can sometimes improve coupling efficiency, especially for conventional synthesizers.[3]
Suboptimal Base Ensure the appropriate amount and type of base (e.g., DIPEA or NMM) is used, as it is crucial for the activation step.[3]
Issue 2: Racemization of the Cbz-D-Dab Residue

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

Possible Causes and Solutions:

CauseRecommended Action
Prolonged Activation Minimize the pre-activation time before adding the activated amino acid to the resin.
Strong Base Use a sterically hindered base like DIPEA instead of less hindered bases.
Inappropriate Coupling Reagent Use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt.[1] DEPBT is also a good option for coupling easily epimerized amino acids.[4]
High Temperature Avoid excessive heating during the coupling step, as higher temperatures can increase the rate of racemization.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of Cbz-D-Dab
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF. The first treatment is for 3 minutes, followed by draining the solution. The second treatment is for 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times), followed by DCM (2-3 times) and then DMF again (2-3 times).[3]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-6 of Protocol 1.

  • After the initial coupling time, take a small sample of the resin for a Kaiser test.

  • If the Kaiser test is positive, drain the reaction solution.

  • Repeat the amino acid activation (steps 4 and 5 of Protocol 1) with a fresh solution of Cbz-D-Dab, HATU, and DIPEA.

  • Add the new activated amino acid solution to the resin and allow it to react for another 2-4 hours.

  • Perform a final Kaiser test to confirm the completion of the coupling.

  • Wash the resin as described in step 8 of Protocol 1.

Visualizations

G Troubleshooting Incomplete Coupling start Start: Incomplete Coupling of Cbz-D-Dab kaiser_test Perform Kaiser Test start->kaiser_test positive_kaiser Positive Result (Blue Color) kaiser_test->positive_kaiser negative_kaiser Negative Result (No Color Change) kaiser_test->negative_kaiser troubleshoot Implement Troubleshooting Strategy positive_kaiser->troubleshoot proceed Proceed to Next Step negative_kaiser->proceed increase_reagents Increase Reagent Excess (3-5 eq.) troubleshoot->increase_reagents extend_time Extend Coupling Time (2-4h or overnight) troubleshoot->extend_time stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, PyAOP) troubleshoot->stronger_reagent double_couple Perform Double Coupling troubleshoot->double_couple change_solvent Change Solvent (DMF to NMP) troubleshoot->change_solvent re_evaluate Re-evaluate Coupling increase_reagents->re_evaluate extend_time->re_evaluate stronger_reagent->re_evaluate double_couple->re_evaluate change_solvent->re_evaluate re_evaluate->kaiser_test

Caption: A workflow for troubleshooting incomplete coupling reactions.

G Key Chemical Structures cluster_0 This compound cluster_1 HATU (Coupling Reagent) cluster_2 DIPEA (Base) Cbz-D-Dab HATU DIPEA

Caption: Structures of key reagents in the coupling reaction.

References

Technical Support Center: Optimizing Cbz-D-2,4-Diaminobutyric Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of N-γ-Cbz-D-2,4-diaminobutyric acid (Cbz-D-Dab) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Incorporating Cbz-D-Dab can present challenges due to steric hindrance from the Cbz protecting group and the potential for side reactions. This guide outlines common problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test)Steric Hindrance: The bulky Cbz group on the side chain can impede the approach of the activated amino acid to the resin-bound amine.[1][2]Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[2][3] Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). Extend Coupling Time: Increase the reaction time to 2-4 hours or perform an overnight coupling. Double Coupling: Repeat the coupling step with fresh reagents before the next deprotection.[4]
Side Reaction Products Detected by Mass Spectrometry Lactam Formation: The γ-amino group can intramolecularly attack the activated α-carboxyl group, forming a stable six-membered lactam. This is a known issue with similar diaminobutyric acid derivatives.[5] Racemization: The D-enantiomer may convert to the L-enantiomer during activation, especially with prolonged exposure to base.Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. Use DEPBT: The coupling reagent DEPBT has been shown to be effective in preventing lactamization in challenging couplings of Dab derivatives.[5] Optimize Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For racemization-prone couplings, a weaker base may be beneficial.[6]
Peptide Aggregation Sequence-Dependent Aggregation: Certain peptide sequences are prone to forming secondary structures that hinder reagent accessibility.Use Chaotropic Salts: Add salts like LiCl to the coupling solvent to disrupt hydrogen bonding. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but monitor for potential side reactions.[4]

Quantitative Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical for overcoming the steric hindrance of Cbz-D-Dab. The following table provides a comparative summary of commonly used coupling reagents for sterically hindered amino acids. While direct quantitative data for Cbz-D-Dab is limited, this information serves as a strong guideline.

Coupling ReagentClassTypical Coupling Efficiency (for hindered residues)Key Advantages
HATU / HCTU Aminium Salt> 99%High reactivity, fast reaction times, and effective for difficult couplings.[3][7]
PyBOP Phosphonium Salt98 - 99%Robust, efficient, and avoids carcinogenic byproducts of older phosphonium reagents.[1]
HBTU Aminium Salt98 - 99.5%Fast, efficient, and widely used in automated synthesis.[7]
DIC / HOBt Carbodiimide95 - 98%Cost-effective, but generally slower and may require longer reaction times for hindered residues.[3]

Disclaimer: The quantitative data is extrapolated from studies on various sterically hindered amino acids and may vary based on the specific peptide sequence and reaction conditions.[3]

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-D-2,4-diaminobutyric acid considered a "difficult" amino acid to incorporate?

A1: The primary challenge arises from the steric bulk of the benzyloxycarbonyl (Cbz) protecting group on the side-chain amine.[8][9] This hindrance can physically obstruct the formation of the peptide bond, leading to slower reaction kinetics and incomplete coupling.

Q2: What is the most common side reaction with Cbz-D-Dab and how can I prevent it?

A2: A significant side reaction is the formation of a six-membered lactam through intramolecular cyclization.[5] This occurs when the γ-amino group attacks the activated α-carboxyl group. To minimize this, it is crucial to avoid prolonged pre-activation times. Adding the activated amino acid to the resin immediately after activation is recommended. Using a coupling reagent like DEPBT can also be effective in suppressing this side reaction.[5]

Q3: How can I monitor the coupling efficiency in real-time?

A3: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the peptide-resin.[2] A positive result (blue/purple beads) indicates an incomplete reaction, while a negative result (yellow/colorless beads) suggests the coupling is complete.[2] For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry.[2]

Q4: Is a "double coupling" strategy always necessary for Cbz-D-Dab?

A4: Not always, but it is a highly recommended first step if you observe a positive Kaiser test after the initial coupling.[4] For particularly difficult sequences, starting with a double coupling protocol can save time and improve the overall yield and purity of the final peptide.

Q5: Are there any alternatives to the Cbz protecting group for the side chain of D-2,4-diaminobutyric acid?

A5: Yes, other protecting groups can be used depending on your overall synthetic strategy. Orthogonal protecting groups like Boc (tert-Butoxycarbonyl), which is acid-labile, or Fmoc, which is base-labile, can be employed on the side chain if they are compatible with the N-α protecting group used for the peptide backbone.[9]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling for Cbz-D-Dab

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Cbz-D-Dab.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cbz-D-Dab-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6-10 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours. For a double coupling, drain the solution, wash with DMF, and repeat steps 4 and 5.

  • Monitoring and Washing: After the coupling time, perform a Kaiser test to check for completion. Once complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Monitoring Reaction Completion with the Kaiser Test
  • Sample Collection: After the coupling reaction, remove a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and then ethanol.

  • Reagent Preparation: Prepare three solutions:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% 0.001M KCN in pyridine.

  • Test Execution: Add 2-3 drops of each solution to the resin sample in a small glass test tube.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Blue/Purple beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).

Visualizations

Troubleshooting_Workflow start Start: Incorporate Cbz-D-Dab kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive double_couple->kaiser_test change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) double_couple->change_reagent If still positive extend_time Increase Coupling Time (2-4h or overnight) change_reagent->extend_time final_check Re-evaluate with Test Cleavage & LC-MS extend_time->final_check Side_Reaction_Pathway cluster_0 Peptide Synthesis Cycle cluster_1 Potential Side Reaction Activated_Dab Activated Fmoc-D-Dab(Cbz)-OH Peptide_Resin Peptide-Resin with free N-terminus Activated_Dab->Peptide_Resin Desired Coupling (Peptide Bond Formation) Lactam Six-Membered Lactam (Side Product) Activated_Dab->Lactam Intramolecular Cyclization

References

side reactions associated with Cbz-D-2,4-Diaminobutyric acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions associated with the use of N-γ-Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Cbz-D-2,4-Diaminobutyric acid and why is it used in peptide synthesis?

A1: this compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid. The gamma (γ) amino group on the side chain is protected by a Carbobenzoxy (Cbz or Z) group. This protecting group strategy allows for the selective participation of the alpha (α) amino group in peptide bond formation during solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-Dab can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.

Q2: What are the primary side reactions associated with the use of Cbz-D-Dab in peptide synthesis?

A2: The primary side reactions when using Cbz-D-Dab are:

  • Lactam Formation: Intramolecular cyclization to form a six-membered ring lactam.

  • Incomplete Coupling: Due to the steric hindrance presented by the bulky Cbz group on the side chain.

  • Premature Cbz Deprotection: Partial or complete loss of the Cbz group under conditions intended to remove the temporary Nα-protecting group (e.g., piperidine in Fmoc-SPPS).

  • Side Reactions during Cbz Deprotection: Undesired modifications during the final removal of the Cbz group, typically by hydrogenolysis.

Q3: Is the Cbz protecting group on the side chain of D-Dab fully orthogonal to the Fmoc/tBu strategy?

A3: The orthogonality of the Cbz group with the Fmoc/tBu strategy is a critical consideration. While the Cbz group is generally stable to the acidic conditions used for tert-butyl (tBu) side-chain deprotection (e.g., trifluoroacetic acid - TFA), its stability towards the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) can be variable. Prolonged or repeated exposure to piperidine can lead to partial cleavage of the Cbz group, which can result in undesired side-chain modifications in subsequent steps. The stability of the Cbz group to hydrogenolysis is also a factor to consider.[1][2]

Q4: How can I minimize the risk of these side reactions?

A4: Minimizing side reactions involves careful optimization of your synthesis protocol. Key strategies include:

  • Using highly efficient coupling reagents to overcome steric hindrance.

  • Minimizing the time of exposure to basic conditions for Fmoc deprotection.

  • Careful selection of scavengers during final cleavage and Cbz deprotection.

  • Potentially employing alternative, milder deprotection strategies for the Fmoc group.

Troubleshooting Guides

Problem 1: Lactam Formation

Symptoms:

  • LC-MS analysis of the crude peptide shows a significant peak with a mass corresponding to the peptide minus a molecule of water (a dehydration product).

  • The desired full-length peptide is obtained in low yield.

  • Sequencing or MS/MS analysis confirms the presence of a cyclic structure at the D-Dab residue.

Root Cause Analysis and Solutions:

Cause Explanation Solution
Prolonged Activation Time Leaving the carboxylic acid of the incoming amino acid activated for an extended period before coupling can provide an opportunity for the deprotected α-amino group of the preceding Cbz-D-Dab residue to attack the side-chain amide, initiating cyclization.Use fresh, high-quality coupling reagents and add them to the resin immediately after activation.
Use of a Strong Base The presence of a strong base during coupling can promote the intramolecular cyclization.Use a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts.
Elevated Temperature Higher temperatures can accelerate the rate of lactam formation.Perform the coupling reactions at room temperature unless elevated temperatures are necessary for a particularly difficult coupling, and in that case, minimize the reaction time.

Experimental Protocol: Minimizing Lactam Formation during Coupling

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a reduced time, for example, two cycles of 5-7 minutes each, to minimize Cbz group cleavage.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (3 equivalents) with a highly efficient coupling reagent like HATU (2.9 equivalents) and a minimal amount of DIEA (4 equivalents) in DMF for no more than 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling completion using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) before proceeding to the next cycle.

lactam_formation Peptide_Resin Peptide-Resin with N-terminal deprotected D-Dab(Cbz) Lactam Six-membered Lactam Side-Product Peptide_Resin->Lactam Intramolecular Cyclization (Side Reaction) Desired_Peptide Desired Elongated Peptide Peptide_Resin->Desired_Peptide Intermolecular Coupling (Desired Reaction) Activated_AA Activated incoming Fmoc-Amino Acid Activated_AA->Desired_Peptide Intermolecular Coupling (Desired Reaction)

Caption: Competing pathways of lactam formation versus desired peptide elongation.

Problem 2: Incomplete Coupling of the Amino Acid Following Cbz-D-Dab

Symptoms:

  • A positive Kaiser test (blue beads) after the coupling step.

  • LC-MS analysis of the crude peptide shows a significant amount of a deletion sequence lacking the intended amino acid after Cbz-D-Dab.

  • Low overall yield of the desired peptide.

Root Cause Analysis and Solutions:

Cause Explanation Solution
Steric Hindrance The bulky Cbz group on the side chain of D-Dab can physically block the approach of the activated carboxylic acid of the incoming amino acid to the deprotected α-amino group.[3]Use a more powerful coupling reagent that forms a highly reactive active ester, such as HATU or COMU.[4][5][6] Consider a double coupling or increasing the coupling time.
Peptide Aggregation The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, preventing efficient access of reagents.Use a resin with a lower loading capacity or a PEGylated resin. Perform the coupling at an elevated temperature (40-50°C) to disrupt secondary structures.
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of the peptide chains to the reagents.Ensure the resin is fully swollen in a suitable solvent like DMF before starting the synthesis.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentRelative EfficiencyPurity of Crude Peptide (ACP 65-74)Reference
HBTUHighLower (more deletion products)[4]
HATU Very High Higher (fewer deletion products) [4]
COMUVery HighComparable to HATU[6]

This data is for the synthesis of the acyl carrier protein (ACP) fragment (65-74), a known "difficult" sequence, and serves as a proxy for the performance with sterically hindered amino acids.

Experimental Protocol: Optimized Coupling for Sterically Hindered Residues

  • Reagent Preparation: Prepare a solution of the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the temperature can be increased to 40°C for 1-2 hours.

  • Monitoring and Recoupling: Perform a Kaiser test. If it is positive, repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Thoroughly wash the resin with DMF and DCM.

coupling_workflow start Start: Deprotected Peptide-Resin (N-terminus of Cbz-D-Dab) coupling Perform Coupling (e.g., with HATU) start->coupling kaiser_test Kaiser Test coupling->kaiser_test positive Positive (Blue Beads) Incomplete Coupling kaiser_test->positive negative Negative (Clear Beads) Coupling Complete kaiser_test->negative recouple Recouple (Double Coupling) positive->recouple next_cycle Proceed to Next Cycle negative->next_cycle recouple->kaiser_test

Caption: Troubleshooting workflow for incomplete coupling reactions.

Problem 3: Premature Deprotection of the Cbz Group

Symptoms:

  • LC-MS analysis of the crude peptide shows species with modifications on the D-Dab side chain, such as acylation by the incoming amino acid.

  • Presence of branched peptide impurities.

Root Cause Analysis and Solutions:

Cause Explanation Solution
Prolonged Piperidine Exposure The Cbz group has limited stability to the basic conditions of Fmoc deprotection. Multiple, extended treatments with 20% piperidine in DMF can lead to its partial removal.Reduce the Fmoc deprotection time. For example, use two shorter treatments of 5-7 minutes each instead of one long treatment.
Use of Stronger Bases for Fmoc Deprotection Stronger, non-nucleophilic bases like DBU, sometimes used to accelerate Fmoc removal, can also increase the rate of Cbz cleavage.Avoid using DBU for Fmoc deprotection in sequences containing Cbz-protected residues. Stick to piperidine or consider milder alternatives.
Problem 4: Side Reactions During Final Cbz Deprotection (Hydrogenolysis)

Symptoms:

  • LC-MS analysis of the final, purified peptide shows unexpected modifications.

  • Low recovery of the desired peptide after deprotection and purification.

Root Cause Analysis and Solutions:

Cause Explanation Solution
Catalyst Poisoning If the peptide contains sulfur-containing amino acids like methionine or cysteine, the palladium catalyst used for hydrogenolysis can be poisoned, leading to an incomplete reaction.Use a larger amount of catalyst or a more active catalyst. Alternatively, consider a different deprotection method for the Cbz group that is not susceptible to catalyst poisoning, such as acid-mediated cleavage if compatible with other protecting groups.
Over-reduction Other functional groups in the peptide, such as the indole ring of tryptophan, can be reduced under the hydrogenolysis conditions.Optimize the reaction time and hydrogen pressure to be the minimum required for complete Cbz removal. The addition of scavengers can sometimes mitigate these side reactions.

Experimental Protocol: On-Resin Hydrogenolysis of the Cbz Group

  • Resin Preparation: After the final Fmoc deprotection and washing, swell the peptide-resin in a suitable solvent like DMF or a mixture of DMF/DCM.

  • Catalyst Addition: Add Pd(OAc)₂ or another suitable palladium source to the resin suspension.

  • Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas bubbled through the suspension or a hydrogen donor like ammonium formate.

  • Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Filtration and Washing: Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

  • Final Cleavage: Proceed with the standard TFA-based cleavage of the peptide from the resin.

Note: On-resin hydrogenolysis can be challenging, and the efficiency depends on the peptide sequence and the resin. Solution-phase hydrogenolysis after cleavage from the resin is often more reliable.

cbz_deprotection_workflow start Start: Fully Assembled Peptide-Resin with Cbz-D-Dab deprotection_choice Choose Cbz Deprotection Method start->deprotection_choice final_cleavage Final Peptide Cleavage from Resin (TFA cocktail) start->final_cleavage hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂/Pd-C) deprotection_choice->hydrogenolysis Standard Method acid_cleavage Acid-Mediated Cleavage (e.g., HBr/AcOH, if compatible) deprotection_choice->acid_cleavage Alternative on_resin On-Resin Deprotection hydrogenolysis->on_resin solution_phase Solution-Phase Deprotection (Post-cleavage) hydrogenolysis->solution_phase purification Purification and Analysis acid_cleavage->purification on_resin->final_cleavage solution_phase->purification final_cleavage->solution_phase

Caption: Decision workflow for Cbz group deprotection strategies.

References

preventing racemization of Cbz-D-2,4-Diaminobutyric acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Cbz-D-2,4-Diaminobutyric acid during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In the context of peptide synthesis, the D-enantiomer of this compound can be partially converted to its L-enantiomer during the coupling step. This is a critical issue because the biological activity and overall three-dimensional structure of a peptide are highly dependent on the specific stereochemistry of its constituent amino acids. The presence of the incorrect L-isomer can lead to a final peptide product with significantly reduced or altered biological function, and these diastereomeric impurities can be very challenging to separate during purification.

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: The two main pathways for racemization during peptide bond formation are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid, such as this compound, can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity. Subsequent attack by the amine component on the achiral oxazolone ring can yield both the desired D-peptide and the undesired L-diastereomer.

  • Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral intermediate can then be protonated from either side, resulting in racemization. This pathway is more significant under strongly basic conditions.

Q3: Which factors in the coupling reaction influence the extent of racemization?

A3: Several factors can significantly impact the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling, they can also increase the risk of racemization.

  • Additives: Additives are often used in conjunction with coupling reagents to suppress racemization by forming an active ester intermediate that is less prone to racemization than the intermediate formed by the coupling reagent alone.

  • Base: The type and concentration of the base used can promote racemization, particularly through direct enolization. Sterically hindered, weaker bases are generally preferred.

  • Solvent: The polarity of the solvent can influence the rate of racemization.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for the activated intermediate to racemize.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of L-isomer detected in the final peptide. Racemization during the activation/coupling step. 1. Optimize Coupling Reagent & Additive: Switch to a coupling system known for low racemization. The combination of a carbodiimide like DIC with an additive such as OxymaPure is often effective. For challenging couplings, consider phosphonium reagents like PyBOP or uronium/aminium reagents such as HATU or HBTU in combination with an additive. The use of CuCl₂ as an additive with HOBt has also been shown to significantly suppress racemization. 2. Select an Appropriate Base: If a base is required, use a sterically hindered, weaker base like N,N-Diisopropylethylamine (DIEA) or sym-collidine instead of stronger, less hindered bases like triethylamine (TEA). Use the minimum necessary amount of base. 3. Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. 4. Minimize Pre-activation Time: Add the amine component as soon as possible after activating the this compound to minimize the time the activated intermediate exists in solution before coupling.
Low coupling efficiency and yield. Steric hindrance or inappropriate coupling conditions. 1. Choose a More Potent Coupling Reagent: For sterically hindered couplings, onium-type reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides alone. 2. Optimize Solvent: Ensure all reactants are fully dissolved. DMF is a common solvent for peptide synthesis, but for certain sequences, other solvents or solvent mixtures might be necessary to improve solubility and reaction kinetics. 3. Increase Equivalents: A moderate increase in the equivalents of the coupling reagent and the amino acid being coupled can sometimes drive the reaction to completion.
Difficulty in purifying the final peptide to remove the diastereomeric impurity. Similar chromatographic behavior of the D- and L-isomers. 1. Optimize Prevention Strategy: The most effective approach is to minimize the formation of the diastereomer in the first place by optimizing the coupling conditions as described above. 2. Employ High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system with a chiral column or a high-resolution reversed-phase column with optimized gradient conditions to improve the separation of the diastereomers.

Quantitative Data on Racemization

The selection of the coupling reagent and additive system is paramount in minimizing racemization. While specific data for this compound is limited in publicly available literature, the following table summarizes the expected relative racemization levels based on studies of other racemization-prone amino acids.

Coupling System Relative Racemization Level Key Considerations
DIC / HOBt Low to ModerateA classic and cost-effective combination. Racemization can be further suppressed with the addition of CuCl₂.
DIC / OxymaPure Very LowOxymaPure is a highly effective and non-explosive alternative to HOBt for suppressing racemization.
HBTU / DIEA LowA widely used and efficient system. The choice and amount of base are critical.
HATU / DIEA Very LowGenerally considered one of the most effective reagents for minimizing racemization, especially for difficult couplings.
PyBOP / DIEA Very LowA phosphonium-based reagent known for its ability to suppress racemization. Avoids the guanidinylation side reaction associated with uronium reagents.

Note: The actual extent of racemization is highly dependent on the specific reaction conditions and the peptide sequence.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure

This protocol outlines a general procedure for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine in DMF solution (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF (3-5 times).

  • Proceed to the next cycle or final cleavage.

Protocol 2: Chiral HPLC Analysis of a Model Dipeptide

This protocol describes a method to analyze the extent of racemization after coupling this compound to a model amino acid ester (e.g., H-Gly-OMe) in solution phase.

  • Dipeptide Synthesis: Synthesize the dipeptide Cbz-D-Dab-Gly-OMe using the desired coupling protocol.

  • Work-up: After the reaction, quench the reaction and perform a standard aqueous work-up to remove excess reagents and by-products. Purify the crude dipeptide by flash chromatography if necessary.

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase to be used for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a chiral HPLC column suitable for the separation of amino acid derivatives (e.g., a Pirkle-type column or a cyclodextrin-based column).

    • Mobile Phase: An isocratic or gradient mixture of hexane/isopropanol or a similar non-polar/polar solvent system is typically used. The exact composition should be optimized for the specific column and dipeptide.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm for the Cbz group).

    • Analysis: Inject the sample and record the chromatogram. The D-L and D-D diastereomers should appear as two separate peaks. The percentage of racemization can be calculated from the relative peak areas.

Diagrams

Racemization_Pathways cluster_coupling Coupling Reaction cluster_racemization Racemization Pathways cluster_products Coupling Products Cbz-D-AA This compound Activated_Intermediate Activated Intermediate Cbz-D-AA->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate Base (Direct Enolization) Desired_Peptide Desired D-Peptide Activated_Intermediate->Desired_Peptide Amine (No Racemization) Oxazolone->Desired_Peptide Undesired_Peptide Undesired L-Peptide Oxazolone->Undesired_Peptide Enolate->Desired_Peptide Enolate->Undesired_Peptide

Caption: Mechanisms of racemization during peptide coupling.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis Start Start with Resin-bound Amine Couple Couple Cbz-D-Dab-OH (Optimized Conditions) Start->Couple Wash Wash Resin Couple->Wash Cleave Cleave Peptide from Resin Wash->Cleave Purify Purify Crude Peptide Cleave->Purify HPLC Chiral HPLC Analysis Purify->HPLC Quantify Quantify D/L Ratio HPLC->Quantify

Caption: Workflow for synthesis and racemization analysis.

Technical Support Center: Cbz Group Deprotection in the Presence of Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of the Carboxybenzyl (Cbz or Z) group, particularly in peptides containing diaminobutyric acid (Dab).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz group deprotection?

A1: The three most common methods for Cbz deprotection are:

  • Catalytic Hydrogenolysis: This is the most widely used method due to its mild, neutral conditions and clean byproducts (toluene and carbon dioxide). It typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[1]

  • Acid-Catalyzed Cleavage (Acidolysis): This method uses strong acids to cleave the Cbz group. A common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[2] This is often used when the substrate is incompatible with hydrogenation.[3]

  • Catalytic Transfer Hydrogenation: This is a safer alternative to using hydrogen gas. It uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3][4]

Q2: Why is Cbz deprotection in the presence of diaminobutyric acid (Dab) a concern?

A2: The presence of a diaminobutyric acid (Dab) residue, especially if its side-chain amine is unprotected, can introduce complications. The primary concern is that the free amino group on the Dab side chain can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[5] This can result in slow or incomplete deprotection of the N-terminal Cbz group.

Q3: What is an orthogonal protection strategy, and how does it apply to Dab-containing peptides?

A3: An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under distinct chemical conditions without affecting the others.[6][7] For a peptide with an N-terminal Cbz group and a Dab residue, it is crucial to protect the side-chain amine of Dab with a group that is stable to the Cbz deprotection conditions. For example, if you plan to use hydrogenolysis to remove the N-terminal Cbz group, the Dab side chain could be protected with an acid-labile group like tert-butoxycarbonyl (Boc) or a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc).[8]

Q4: Can the side-chain amine of Dab or similar amino acids (Lys, Orn) cause side reactions during Cbz deprotection?

A4: While catalyst inhibition is the primary concern, other side reactions are possible, although less commonly reported in the context of Cbz deprotection itself. Under certain conditions, intramolecular cyclization to form a lactam is a potential side reaction for amino acids like Dab, although this is more frequently a problem during peptide coupling steps.[9] During acid-catalyzed deprotection, the highly acidic environment can lead to the removal of other acid-labile protecting groups if an orthogonal strategy is not carefully planned.[2]

Troubleshooting Guides

Issue 1: Slow or Incomplete Cbz Deprotection by Catalytic Hydrogenolysis

Symptom: The reaction, monitored by TLC or HPLC, shows significant starting material remaining even after prolonged reaction time.

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Dab Side-Chain Amine 1. Acidify the Reaction Mixture: Add a small amount of a weak acid like acetic acid (1-2 equivalents) to the reaction mixture. This protonates the free amino group of Dab, preventing its coordination to the palladium catalyst.[10] 2. Increase Catalyst Loading: Increase the amount of Pd/C catalyst (e.g., from 10 mol% to 20 mol%).[11]
General Catalyst Poisoning (e.g., by sulfur impurities) 1. Purify Starting Material: Ensure the peptide is free from any sulfur-containing impurities. 2. Use a More Robust Catalyst: Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning. 3. Switch to a Non-catalytic Method: If poisoning is severe, consider acid-catalyzed cleavage.[11]
Poor Catalyst Activity 1. Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and has been stored properly. 2. Check Catalyst Quality: Catalyst activity can vary between batches. Try a new batch from a reputable supplier.[11]
Insufficient Hydrogen 1. Increase Hydrogen Pressure: If using a hydrogenation apparatus, increase the pressure (e.g., to 50 psi). 2. Ensure Proper Mixing: Vigorous stirring is essential for good gas-liquid-solid mixing.[11]
Issue 2: Side Product Formation During Acid-Catalyzed Deprotection (HBr/AcOH)

Symptom: HPLC or Mass Spectrometry analysis shows the presence of unexpected products in addition to the desired deprotected peptide.

Potential Cause Troubleshooting Steps
Removal of Other Acid-Labile Protecting Groups 1. Re-evaluate Orthogonal Strategy: Ensure that all other protecting groups on the peptide are stable to strong acid (HBr/AcOH). For example, Boc groups will be cleaved under these conditions.[2] 2. Use Milder Acidic Conditions: Consider alternative, milder acid-based methods if compatible with Cbz removal, although these are less common.
Alkylation of Sensitive Residues 1. Use Scavengers: The benzyl cation formed during cleavage can alkylate sensitive residues like tryptophan or methionine.[12] Add scavengers such as thioanisole or triisopropylsilane (TIS) to the cleavage cocktail.

Data Presentation

Table 1: Comparison of Cbz Deprotection Methods

Deprotection MethodReagents & Typical ConditionsTypical Reaction TimeGeneral Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, 10% Pd/C in MeOH or EtOH, RT, 1 atm1 - 24 h>90%Mild, neutral conditions; clean byproducts.[3]Susceptible to catalyst poisoning; incompatible with reducible functional groups.[11]
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C in MeOH, reflux1 - 3 h>90%Avoids the use of flammable H₂ gas.[10]May require elevated temperatures; potential for side reactions with some hydrogen donors.
Acid-Catalyzed Cleavage 33% HBr in Acetic Acid, RT1 - 4 h70-90%Effective for substrates incompatible with hydrogenation.[2]Harsh conditions; not orthogonal to other acid-labile groups (e.g., Boc).[2]

Note: Yields are highly substrate-dependent. The presence of a free amino group on a residue like Dab may lead to lower yields and longer reaction times in catalytic hydrogenolysis if not addressed.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (10-20 mol% Pd) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[1]

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in methanol (MeOH).

  • Reagent Addition: Add 10% Pd/C (10 mol% Pd) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with MeOH. Concentrate the filtrate under reduced pressure. The crude product can be purified further if necessary.[3]

Protocol 3: Cbz Deprotection by Acid-Catalyzed Cleavage
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% hydrogen bromide in acetic acid (HBr/AcOH).

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, the product is typically precipitated by the addition of cold diethyl ether. The precipitate is then collected by filtration or centrifugation, washed with ether, and dried under vacuum.

Mandatory Visualization

Troubleshooting_Workflow start Start: Incomplete Cbz Deprotection by Catalytic Hydrogenolysis q1 Is a free amino group (e.g., from Dab) present? start->q1 a1_yes Add 1-2 eq. Acetic Acid to protonate the amine q1->a1_yes Yes q3 Is the catalyst fresh and of high quality? q1->q3 No q2 Is the reaction still slow? a1_yes->q2 a2_yes Increase catalyst loading (e.g., 10 -> 20 mol%) q2->a2_yes Yes end_success Successful Deprotection q2->end_success No a2_yes->q3 a3_no Use fresh, high-quality Pd/C or Pearlman's catalyst q3->a3_no No q4 Is hydrogen supply and mixing adequate? q3->q4 Yes a3_no->q4 a4_no Increase H2 pressure and/or ensure vigorous stirring q4->a4_no No a4_yes Consider alternative method: Transfer Hydrogenation or Acid-Catalyzed Cleavage q4->a4_yes Yes a4_no->a4_yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis of Cbz-protected peptides.

Deprotection_Decision_Tree start Start: Select Cbz Deprotection Method q1 Are other reducible groups (alkenes, alkynes, nitro) present in the peptide? start->q1 a1_yes Acid-Catalyzed Cleavage (e.g., HBr/AcOH) q1->a1_yes Yes q2 Are other acid-labile groups (e.g., Boc, Trityl) present? q1->q2 No q2->a1_yes No a2_yes Catalytic Hydrogenolysis or Transfer Hydrogenation q2->a2_yes Yes q3 Is a free amino group (e.g., from Dab) present? a2_yes->q3 a3_yes Use Catalytic Hydrogenolysis with added Acetic Acid q3->a3_yes Yes a3_no Standard Catalytic Hydrogenolysis q3->a3_no No a1_no No a2_no No

Caption: Decision tree for selecting a Cbz deprotection strategy for peptides.

References

Technical Support Center: Synthesis of Peptides Containing Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of peptides containing Carboxybenzyl-D-2,4-Diaminobutyric acid (Cbz-D-Dab). The focus is on improving peptide yield and purity through optimized protocols and strategic problem-solving.

Troubleshooting Guide: Low Peptide Yield & Purity

Low yields or the presence of impurities are common issues when incorporating modified amino acids like Cbz-D-Dab. This guide addresses specific problems in a question-and-answer format.

Issue 1: Overall peptide yield is significantly lower than expected.

  • Possible Causes:

    • Incomplete Fmoc-group removal from the growing peptide chain, leading to truncated sequences.[1]

    • Inefficient coupling of Fmoc-D-Dab(Cbz)-OH or subsequent amino acids due to steric hindrance or peptide aggregation.[2][3][4]

    • Side reactions occurring during synthesis or final cleavage.[1][5]

    • Premature cleavage of the peptide from the resin during synthesis cycles.[1]

    • Inefficient final cleavage from the resin or peptide precipitation during workup.[1]

  • Recommended Solutions:

    • Verify Deprotection: Ensure complete Fmoc removal by extending the deprotection time with 20% piperidine in DMF or by performing a second piperidine treatment.[1][6] Monitor completion using a qualitative method like the Kaiser test.[1]

    • Optimize Coupling: Increase the concentration of the amino acid and coupling reagents to improve reaction kinetics.[1] Consider "double coupling" the Cbz-D-Dab residue, where the coupling step is performed twice before moving to the next amino acid.[7]

    • Address Aggregation: If peptide aggregation is suspected, especially in longer or hydrophobic sequences, consider synthesizing at a higher temperature or using chaotropic salts.[1] Incorporating pseudoproline dipeptides in the sequence can also disrupt secondary structure formation.[2]

    • Analyze Intermediates: If a specific coupling is suspected to be the issue, a small sample of the resin can be cleaved and analyzed by mass spectrometry to identify the point of failure.[1]

    • Optimize Cleavage: Ensure the final cleavage cocktail and reaction time are sufficient to fully release the peptide from the resin.[1]

G cluster_0 Troubleshooting Workflow for Low Peptide Yield start Low Overall Yield check_coupling Monitor Coupling Reaction (e.g., Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Positive (Free Amines) coupling_ok Coupling Appears Complete check_coupling->coupling_ok Negative solutions Implement Solutions: 1. Extend Coupling Time 2. Double Couple Cbz-D-Dab 3. Use Stronger Coupling Reagents 4. Increase Temperature incomplete_coupling->solutions analyze_cleavage Analyze Cleaved Peptide (Mass Spectrometry) coupling_ok->analyze_cleavage cleavage_issue Truncated or Modified Products Detected analyze_cleavage->cleavage_issue cleavage_ok Target Peptide Mass Confirmed analyze_cleavage->cleavage_ok cleavage_solutions Optimize Cleavage: 1. Adjust Scavenger Cocktail 2. Extend Cleavage Time 3. Review Resin & Linker Choice cleavage_issue->cleavage_solutions final_product Purified Peptide cleavage_ok->final_product

Caption: Troubleshooting workflow for diagnosing and resolving low peptide yields.

Issue 2: The Cbz-D-Dab residue shows poor coupling efficiency.

  • Possible Causes:

    • The Cbz-D-Dab amino acid is sterically hindered due to the bulky carboxybenzyl group on the side-chain amine.[7]

    • The chosen coupling reagent may not be potent enough for hindered amino acids.[8]

    • Formation of lactam side products under certain coupling conditions.[9]

  • Recommended Solutions:

    • Use High-Efficiency Coupling Reagents: Standard reagents like DIC/HOBt may be insufficient.[1] Employ stronger onium-type reagents such as HBTU, HCTU, or COMU, which are known to be effective for sterically hindered couplings.[1][8]

    • Pre-activation: Allow the Fmoc-D-Dab(Cbz)-OH to pre-activate with the coupling reagent for a few minutes before adding it to the resin-bound peptide.

    • Alternative Building Blocks: If lactam formation is a persistent issue, consider alternative orthogonally protected building blocks, though this would require redesigning the synthesis strategy.[9]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for incorporating Fmoc-D-Dab(Cbz)-OH?

The choice of coupling reagent is critical for sterically hindered residues. While standard carbodiimides like DIC can be used, more efficient aminium/uronium or phosphonium-based reagents are recommended to maximize yield and minimize racemization.[1][8]

Coupling ReagentTypeGeneral EfficiencySuitability for Hindered ResiduesNotes
DIC/HOBt CarbodiimideStandardModerateCost-effective but can be less efficient for difficult couplings.[1][10]
HBTU/HCTU Aminium/UroniumHighHighWidely used, very efficient, and helps suppress racemization.[1][10]
COMU Aminium/UroniumVery HighVery HighHigh solubility and considered safer than benzotriazole-based reagents.[1] Can be used in tandem with Cbz-deprotection in solution phase.[11]
PyBOP/PyAOP PhosphoniumHighVery HighParticularly effective for coupling N-methylated or other highly hindered amino acids.[10]

Q2: Is the Cbz group on the Dab side chain stable during standard Fmoc-SPPS?

Yes, the Cbz group is generally stable under the conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile (removed with piperidine), while the Cbz group is removed by hydrogenolysis or strong acid.[12] This orthogonality is fundamental to the synthetic strategy.[6][13][14] However, the Cbz group's stability towards repeated piperidine treatments over a very long synthesis should be considered, although issues are rare.

G cluster_0 Orthogonal Protection Scheme Resin Resin-Peptide-(Dab)-NH-Fmoc Deprotection1 Resin-Peptide-(Dab)-NH2 Resin->Deprotection1 20% Piperidine/DMF (Removes Nα-Fmoc) Coupling Resin-Peptide-(Dab)-AA-NH-Fmoc Deprotection1->Coupling Couple Next Fmoc-AA Coupling->Resin Repeat Cycle Cleavage H2N-Peptide-(Dab)-AA-COOH Coupling->Cleavage Final Cleavage & Deprotection (e.g., H₂/Pd or strong acid) (Removes Side-Chain Cbz)

Caption: Orthogonal strategy using base-labile Fmoc and hydrogenolysis-labile Cbz.

Q3: How can I monitor the coupling reaction of Cbz-D-Dab to ensure it has gone to completion?

The Kaiser test (ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[1] After the coupling step, a small sample of resin is tested. A negative result (beads remain colorless or yellow) indicates that few or no free amines are present, suggesting a complete coupling. A positive result (blue beads) signifies incomplete coupling, and a second coupling should be performed.

Q4: What are the recommended conditions for the final cleavage and deprotection of the Cbz group?

The Cbz group is typically removed by catalytic hydrogenolysis.[15][16][17] While highly effective, this method is not always compatible with solid-phase synthesis or with peptides containing other reducible groups (like Met or Cys).

  • Solution-Phase Hydrogenolysis: After cleaving the peptide from the resin with a standard TFA cocktail, the purified peptide can be dissolved in a solvent like methanol or ethanol, and a palladium catalyst (e.g., 10% Pd/C) is added under a hydrogen atmosphere.[11][17]

  • Acid-Mediated Deprotection: Strong acids can also cleave the Cbz group. While harsh conditions like HBr in acetic acid or liquid HF were historically used, modern protocols may use trifluoromethanesulfonic acid (TFMSA) or HCl in organic solvents, which can sometimes be integrated into the final cleavage step.[15][18] These methods are often more practical for commercial-scale applications.[18]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-D-Dab(Cbz)-OH

This protocol is designed for coupling a sterically hindered amino acid using an onium-salt activator.

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the N-terminal Fmoc group.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of resin to confirm the presence of free primary amines (positive result).

  • Activation: In a separate vessel, dissolve Fmoc-D-Dab(Cbz)-OH (3-4 equivalents), HCTU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, reaction time can be extended or the temperature may be increased.[1]

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines (negative result). If the test is positive, repeat steps 4-6 (double coupling).

G start Start: Resin with Free N-terminal Amine deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 activation 3. Pre-activate Fmoc-D-Dab(Cbz)-OH with HCTU/DIPEA in DMF wash1->activation coupling 4. Couple to Resin (1-2 hours) activation->coupling wash2 5. Wash (DMF) coupling->wash2 kaiser_test 6. Kaiser Test wash2->kaiser_test end End: Coupling Complete kaiser_test->end Negative recouple Repeat Coupling kaiser_test->recouple Positive recouple->coupling

Caption: Experimental workflow for coupling Cbz-D-Dab using pre-activation.

Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenolysis (Solution Phase)

This protocol is for removing the Cbz protecting group after the peptide has been cleaved from the resin and purified.

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid to aid solubility.[17]

  • Inert Atmosphere: Place the solution in a flask equipped with a magnetic stir bar and flush the system with an inert gas like nitrogen or argon.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (10% Pd/C) to the solution. The catalyst amount can vary but is typically 10-20% by weight relative to the peptide.

    • Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably while wet.[17]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or Mass Spectrometry. The reaction is typically complete within 2-6 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to recover any remaining product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and easily removed.[15][17]

References

managing steric hindrance during the coupling of protected diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance during the coupling of protected diaminobutyric acid (DAB) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of steric hindrance when coupling protected diaminobutyric acid?

A1: Steric hindrance during the coupling of protected diaminobutyric acid primarily arises from the bulky nature of the protecting groups on both the α-amino and side-chain amino groups. The size and conformation of these protecting groups can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain, slowing down or impeding peptide bond formation. Additionally, as the peptide chain elongates, it can fold or aggregate, making the N-terminal amine less accessible.

Q2: Which coupling reagents are most effective for sterically hindered amino acids like protected DAB?

A2: For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More potent onium salt reagents are generally required.[1]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[1] HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile.[2][3]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1]

Q3: How does the choice of protecting groups on the side chain of DAB influence coupling efficiency?

A3: The choice of the side-chain protecting group is critical and must be orthogonal to the N-α-protecting group (typically Fmoc or Boc).[4][5] The size and stability of the side-chain protecting group directly impact steric hindrance. Larger protecting groups can increase steric bulk, potentially requiring more potent coupling reagents or longer reaction times. Common orthogonal protecting groups for the γ-amino group of DAB include Alloc (Allyloxycarbonyl) and ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which can be removed under specific conditions that do not affect Fmoc or Boc groups.[4]

Q4: What is the role of solvents and temperature in overcoming steric hindrance?

A4: Solvents play a crucial role in solvating the peptide-resin complex, and inadequate solvation can lead to aggregation, further hindering the reaction.[6][7] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[6][8] For particularly difficult sequences, solvent mixtures may be beneficial.[6] Increasing the reaction temperature can help overcome the activation energy of the coupling reaction.[9] Microwave-assisted peptide synthesis is an effective method for driving difficult couplings to completion by utilizing elevated temperatures.[6][10] However, higher temperatures can also increase the risk of racemization, so a balance must be found.[10]

Q5: What is racemization and how can it be minimized during the coupling of protected DAB?

A5: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[1] To minimize racemization with sterically hindered amino acids:

  • Choose the right additives: Additives like HOAt (1-hydroxy-7-azabenzotriazole) and Oxyma Pure are more effective at suppressing racemization than HOBt (1-hydroxybenzotriazole).[3] Coupling reagents that incorporate these additives, such as HATU and COMU, are therefore advantageous.[1]

  • Use appropriate bases: A weaker base like N-methylmorpholine (NMM) or collidine may be preferred over a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) to reduce the risk of racemization.[11]

  • Control temperature: Lowering the reaction temperature can help reduce the rate of racemization.[11]

  • Limit pre-activation time: Minimizing the time the amino acid remains in its highly reactive activated state before coupling can reduce the opportunity for racemization.[1]

Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling Reaction

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling (Repeat coupling step with fresh reagents) start->double_couple recheck Re-run Kaiser Test double_couple->recheck stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) recheck->stronger_reagent Positive success Coupling Successful (Proceed to next step) recheck->success Negative optimize_conditions Optimize Reaction Conditions (Increase time/temperature, change solvent) stronger_reagent->optimize_conditions optimize_conditions->recheck failure Persistent Failure (Consider alternative strategies, e.g., different protecting groups) optimize_conditions->failure

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid couplings.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskNotes
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation side reactions. Slower reaction times.[1]
HBTU Aminium SaltHighLow-ModerateWidely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[1]
HATU Aminium SaltVery HighLowHighly effective for hindered couplings with faster reaction rates.[2] Potential for guanidinylation side reaction.[2]
COMU Aminium SaltVery HighLowHigh efficiency with a better safety profile (not based on potentially explosive HOBt/HOAt).[2][3]
PyBOP Phosphonium SaltHighLowHigh efficiency with no guanidinylation side reaction. Byproducts can be difficult to remove.[1]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is suitable for a moderately hindered coupling of a protected diaminobutyric acid derivative.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc-N-γ-protected DAB (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as DIPEA (6 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[12] Once complete, thoroughly wash the resin with DMF.[2] If the Kaiser test is positive, a second coupling (double coupling) may be performed by repeating steps 2 and 3.[12]

Protocol 2: Coupling using a Carbodiimide (DIC/HOAt)

This protocol provides an alternative for less hindered couplings or when guanidinylation is a concern.

  • Resin and Amino Acid Preparation: Swell the resin as described in Protocol 1. In a separate vessel, dissolve the N-α-Fmoc-N-γ-protected DAB (3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (3 equivalents).

  • Monitoring and Washing: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction and wash the resin as described in Protocol 1.

Signaling Pathways and Logical Relationships

Mechanism of Action for Onium Salt Coupling Reagents

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Protected_AA Protected Amino Acid (R-COOH) Activated_Ester Highly Reactive Activated Ester Protected_AA->Activated_Ester Onium_Salt Onium Salt Reagent (e.g., HATU, COMU) Onium_Salt->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester activates Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond reacts with N-terminal amine Resin_Peptide Resin-Bound Peptide Peptide_Bond->Resin_Peptide G start Start: Coupling Protected DAB steric_hindrance Assess Steric Hindrance start->steric_hindrance low_hindrance Low to Moderate Hindrance steric_hindrance->low_hindrance Low/Moderate high_hindrance High Hindrance steric_hindrance->high_hindrance High racemization_risk High Risk of Racemization? low_rac Low Racemization Risk racemization_risk->low_rac No high_rac High Racemization Risk racemization_risk->high_rac Yes cost_concern Cost a Major Concern? dic_hoat Use DIC/HOAt cost_concern->dic_hoat Yes hbtu Use HBTU cost_concern->hbtu No low_hindrance->cost_concern high_hindrance->racemization_risk hatu_comu Use HATU/COMU low_rac->hatu_comu pybop Use PyBOP/PyAOP high_rac->pybop

References

Technical Support Center: Purification of Peptides Containing Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating N-Carbobenzyloxy-D-2,4-Diaminobutyric acid (Cbz-D-Dab).

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may face during your purification workflow.

Question 1: My Cbz-D-Dab peptide has poor solubility in aqueous buffers. How can I effectively dissolve it for purification?

Answer:

Poor solubility is a common issue, especially for peptides with hydrophobic protecting groups like Cbz and a high content of non-polar amino acids.[1][2] Improper solubilization can lead to sample loss and failed experiments.[3] Here is a systematic approach to improve solubility:

  • Initial Assessment : First, test the solubility of a small amount of your peptide before dissolving the entire batch.[1][3] Allow the lyophilized peptide to warm to room temperature in a desiccator before reconstitution.[1]

  • Solvent Selection Strategy :

    • For Basic Peptides : If your peptide has a net positive charge, try dissolving it in a small amount of aqueous acetic acid (e.g., 10-25%) and then slowly dilute it with sterile water to your desired concentration.[2][3]

    • For Acidic Peptides : For peptides with a net negative charge, use a dilute basic solution like 0.1% aqueous ammonia or ammonium bicarbonate to dissolve the peptide before diluting with water.[2] Peptides with free cysteines should be dissolved in degassed acidic buffers to prevent rapid oxidation at pH > 7.[2]

    • For Hydrophobic/Neutral Peptides : Peptides with over 50% hydrophobic residues often require organic solvents.[3] Start by dissolving the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then carefully add your aqueous buffer (e.g., water with 0.1% TFA) to the desired concentration.[1][4] It is crucial to dissolve the peptide completely in the organic solvent first before adding the aqueous component.[3]

  • Physical Methods : Sonication or gentle warming (<40°C) can also help facilitate the dissolution process.[1]

Question 2: During RP-HPLC, I'm observing a very broad peak or multiple unresolved peaks for my peptide. What is the likely cause and how can I fix it?

Answer:

Broad or multiple peaks during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) often indicate aggregation, on-column degradation, or the presence of closely related impurities.[5][6]

  • Peptide Aggregation : The hydrophobic Cbz group can promote self-association and aggregation of the peptide chains, both in solution and on the resin during synthesis.[5][7] Aggregation can lead to poor peak shape and incomplete purification.

    • Troubleshooting Steps :

      • Modify Mobile Phase : Add organic solvents like acetonitrile (ACN) or isopropanol to the sample solvent to disrupt hydrophobic interactions.

      • Use Chaotropic Agents : In severe cases, adding chaotropic salts can disrupt hydrogen bonding that contributes to aggregation.[5]

      • Elevate Temperature : Increasing the column temperature (e.g., to 40-45°C) can reduce solvent viscosity and disrupt aggregates, often improving peak sharpness.[8]

  • Closely Eluting Impurities : Synthetic peptides often contain impurities such as truncated sequences (deletion sequences) or sequences with incomplete deprotection of side chains, which are structurally very similar to the target peptide and thus difficult to separate.[9][10]

    • Troubleshooting Steps :

      • Optimize Gradient : A shallower gradient during elution can increase the resolution between the main peptide peak and closely related impurities.

      • Change Ion-Pairing Agent : While Trifluoroacetic acid (TFA) is standard, using an alternative like formic acid (FA) can alter the selectivity of the separation.[8]

      • Orthogonal Technique : If RP-HPLC fails to resolve impurities, an orthogonal method like Capillary Electrophoresis (CE), which separates based on a different principle (charge-to-size ratio), may be necessary for purity analysis.[8]

Question 3: My final peptide yield after purification is extremely low. What are the common upstream causes?

Answer:

Low purification yield is often a direct consequence of issues during the solid-phase peptide synthesis (SPPS) process.[6]

  • Incomplete Coupling Reactions : Hydrophobic peptides or those prone to aggregation can lead to incomplete coupling, resulting in a higher proportion of deletion sequences in the crude product.[5][6]

  • Aggregation on Resin : The growing peptide chain can aggregate on the solid support, blocking reactive sites and preventing complete coupling or deprotection steps.[5] This is a known issue for hydrophobic sequences.

  • Incomplete Cbz Group Removal (if applicable) : If the Cbz group is used as an N-terminal protectant and needs to be removed, incomplete deprotection will halt chain elongation.[6] Catalytic hydrogenolysis (e.g., H2 over Pd/C) is the standard method for Cbz removal and must be driven to completion.[11][12][13]

  • Side Reactions : Undesired chemical modifications during synthesis or cleavage can generate byproducts that reduce the overall yield of the target peptide.[6]

To improve yields, optimizing the SPPS protocol by using pseudoprolines to disrupt aggregation, switching to higher-temperature couplings, or using more effective coupling reagents is recommended.[5]

Question 4: How do I reliably confirm the purity and identity of my final Cbz-D-Dab peptide product?

Answer:

A combination of analytical techniques is essential for unambiguous confirmation of peptide purity and identity.[14]

  • Purity Assessment (HPLC/UPLC) : Analytical RP-HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) is the standard method for assessing peptide purity.[10][15] Purity is determined by integrating the area of the main peak relative to the total area of all peaks, typically detected at 210-220 nm where the peptide bond absorbs light.[15][16]

  • Identity Verification (Mass Spectrometry) : Mass Spectrometry (MS) is used to confirm that the desired peptide has been synthesized by measuring its molecular weight.[9] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used.[9][17] Combining UPLC with MS (UPLC-MS) provides high-resolution separation and mass identification in a single run.[17]

  • Quantitative Analysis (Amino Acid Analysis) : For determining the exact amount of peptide in a lyophilized powder (which also contains water and counter-ions), quantitative Amino Acid Analysis (AAA) is the gold standard.[9][17] This method provides the net peptide content.[9]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Cbz-D-Dab Peptide

This protocol provides a standard starting point for purifying peptides containing the hydrophobic Cbz-D-Dab residue.

  • Objective : To purify a Cbz-D-Dab containing peptide from synthetic impurities.[8]

  • Instrumentation : Preparative HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm). The C18 stationary phase is suitable for peptides with molecular weights under 4000 g/mol .[6]

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8][18]

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[8][18]

  • Procedure :

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (see Troubleshooting Question 1) and filter through a 0.45 µm filter.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient. A typical starting gradient would be 5% to 65% Mobile Phase B over 40-60 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

    • Set the flow rate according to the column dimensions (e.g., 10-15 mL/min for a 22 mm ID column).

    • Monitor the elution profile at 220 nm.[8]

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the collected fractions for purity and identity using analytical UPLC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

Data & Visualizations

Table 1: Comparison of Analytical HPLC Methods for Peptide Purity Assessment

This table summarizes key performance metrics for different analytical techniques used in assessing the purity of peptides, including those with challenging residues like Cbz-D-Valine, which shares characteristics with Cbz-D-Dab.[8]

Performance MetricRP-HPLCUPLCCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicityCharge-to-size ratio
Typical Resolution Good (e.g., 1.8)Excellent (e.g., 2.5)Very Good (e.g., 2.1)
Typical Analysis Time 20-30 minutes5-10 minutes15-25 minutes
Relative Precision (RSD%) < 1.0< 0.8< 1.5
Throughput ModerateHighModerate

Data is representative and intended for illustrative purposes. Actual results depend on the specific peptide, instrumentation, and method conditions.[8]

Diagram 1: General Workflow for Cbz-D-Dab Peptide Purification

G Crude Crude Lyophilized Peptide Solubilize Solubilization (e.g., DMSO/Water/TFA) Crude->Solubilize Filter Filtration (0.45 µm) Solubilize->Filter HPLC Preparative RP-HPLC Filter->HPLC Analysis Fraction Analysis (UPLC-MS) HPLC->Analysis Pool Pool Pure Fractions Analysis->Pool Fractions >95% pure Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide (>95% Purity) Lyophilize->Final

A standard workflow for purifying Cbz-D-Dab peptides from crude solid-phase synthesis product.

Diagram 2: Troubleshooting Logic for Low Peptide Purity

T start Problem: Low Purity after RP-HPLC peak_shape Assess Peak Shape start->peak_shape broad Broad or Tailing Peak peak_shape->broad Broad/Tailing multiple Multiple Unresolved Peaks peak_shape->multiple Multiple Peaks sol_agg Indication: Aggregation broad->sol_agg sol_imp Indication: Closely Eluting Impurities multiple->sol_imp action_agg1 Action: Increase column temp (40-45°C) sol_agg->action_agg1 action_agg2 Action: Add organic solvent to sample sol_agg->action_agg2 action_imp1 Action: Use a shallower gradient sol_imp->action_imp1 action_imp2 Action: Change ion-pairing agent (e.g., FA) sol_imp->action_imp2

A decision tree to diagnose and solve common purity issues observed during RP-HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What specifically makes purifying peptides with Cbz-D-Dab so challenging? The primary challenges stem from the physicochemical properties of the Cbz group and the Dab residue itself. The Cbz (benzyloxycarbonyl) group is large and hydrophobic, which can significantly decrease the peptide's solubility in aqueous solutions and increase its tendency to aggregate.[5] The Dab residue introduces a side-chain amino group, which adds a point of polarity and potential reactivity that must be managed, usually with an orthogonal protecting group during synthesis. The combination of a hydrophobic domain (Cbz) and polar functionalities can lead to complex chromatographic behavior.

Q2: What is the best initial purification strategy for a novel Cbz-D-Dab peptide? Reversed-phase HPLC is the dominant and most effective method for purifying synthetic peptides.[16][18] For a novel peptide, starting with a broad scouting gradient (e.g., 5-95% ACN over 30 minutes) on an analytical C18 column is recommended to determine the approximate retention time. This information can then be used to develop an optimized, shallower gradient for the preparative scale purification to maximize resolution.

Q3: How does the Cbz group affect retention time in RP-HPLC? The hydrophobic Cbz group will increase the peptide's interaction with the hydrophobic C18 stationary phase, leading to a longer retention time compared to an analogous peptide without the Cbz group.[16] This means a higher concentration of organic solvent (like acetonitrile) will be required to elute the peptide from the column.

Q4: Are there alternatives to using TFA in the mobile phase that might improve purification? Yes. While TFA is the most common ion-pairing agent and generally provides good peak shape, it can sometimes be difficult to remove completely and can be harsh on sensitive peptides.[18] Formic acid (FA) is a common alternative that can alter the selectivity of the separation, potentially resolving impurities that co-elute with TFA.[8] However, peak shapes may be broader with FA. Phosphate buffers can also be used, but they are not volatile and therefore incompatible with subsequent lyophilization, requiring a desalting step.

References

Technical Support Center: Cbz Deprotection of Diaminobutyric Acid (DAB) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Carboxybenzyl (Cbz) deprotection of peptides containing diaminobutyric acid (DAB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Cbz deprotection of DAB-containing peptides.

Issue 1: Incomplete or Sluggish Cbz Deprotection

Question: My Cbz deprotection by catalytic hydrogenation (H₂/Pd-C) is slow or incomplete. What are the possible causes and solutions?

Answer: Incomplete or slow Cbz deprotection is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Troubleshooting Workflow for Incomplete Cbz Deprotection

start Incomplete/Sluggish Cbz Deprotection cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Poor Solubility start->cause4 cause5 Product Inhibition start->cause5 sol1 Purify Peptide Substrate (Remove Sulfur/Thiol Impurities) cause1->sol1 sol2 Use Fresh/Higher Loading of Catalyst (e.g., 10% Pd-C) cause2->sol2 sol3 Increase H₂ Pressure or Use Catalytic Transfer Hydrogenation cause3->sol3 sol4 Optimize Solvent System (e.g., MeOH, EtOH, DMF, or mixtures) cause4->sol4 sol5 Add a Weak Acid (e.g., Acetic Acid) cause5->sol5

Figure 1. Troubleshooting workflow for incomplete Cbz deprotection.

Potential Causes and Solutions:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from other protecting groups or impurities).

    • Solution: Ensure the peptide substrate is of high purity. If sulfur-containing residues are present, consider alternative deprotection methods.

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd-C) can vary between batches and diminish over time.

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5% to 10% w/w) can also improve reaction rates.

  • Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be sufficient for complete deprotection, especially for sterically hindered Cbz groups.

    • Solution: Increase the hydrogen pressure (e.g., using a Parr hydrogenator). Alternatively, consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid, which can be more efficient in some cases.

  • Poor Solubility: The peptide may not be fully soluble in the reaction solvent, limiting its access to the catalyst.

    • Solution: Optimize the solvent system. Common solvents include methanol (MeOH), ethanol (EtOH), and N,N-dimethylformamide (DMF). In some cases, a mixture of solvents or the addition of a co-solvent like acetic acid can improve solubility.

  • Product Inhibition: The newly deprotected free amine of the DAB residue can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the free amine, reducing its coordination to the catalyst and improving turnover.

Issue 2: Observation of Side Products After Cbz Deprotection

Question: I am observing unexpected peaks in my HPLC analysis after Cbz deprotection of my DAB-containing peptide. What are the potential side reactions?

Answer: The presence of a newly liberated and reactive side-chain amine on the diaminobutyric acid residue can lead to specific side reactions.

Potential Side Reactions Involving the DAB Side-Chain Amine

start Deprotected DAB Peptide side_reaction1 Intramolecular Cyclization (Lactam Formation) start->side_reaction1 side_reaction2 Intermolecular Reactions start->side_reaction2 side_reaction3 Alkylation/Benzylation (if scavengers are absent) start->side_reaction3 product1 Piperidinone/Piperazinedione Derivative side_reaction1->product1 product2 Dimeric or Oligomeric Impurities side_reaction2->product2 product3 N-Benzylated DAB Side-Chain side_reaction3->product3

Figure 2. Potential side reactions involving the deprotected DAB side-chain.
  • Intramolecular Cyclization (Lactam Formation): The free side-chain amine of DAB can nucleophilically attack a nearby activated carbonyl group (e.g., an adjacent amino acid residue or the C-terminus), leading to the formation of a cyclic lactam. This is more likely to occur under basic conditions or with prolonged reaction times.[1]

    • Prevention:

      • Perform the deprotection under neutral or slightly acidic conditions.

      • Minimize reaction time once the deprotection is complete.

      • Ensure complete removal of any activating agents from previous coupling steps.

  • Intermolecular Reactions: The deprotected side-chain amine can react with other peptide molecules, leading to dimerization or oligomerization.

    • Prevention:

      • Use dilute reaction conditions to favor intramolecular reactions over intermolecular ones.

  • Alkylation/Benzylation: While the primary byproducts of Cbz deprotection via hydrogenolysis are toluene and carbon dioxide, incomplete reduction or side reactions on the catalyst surface can potentially generate reactive benzyl species. The nucleophilic side-chain amine of DAB could be susceptible to alkylation by these species.

    • Prevention (Consideration of Scavengers): Although not commonly documented for Cbz hydrogenolysis, the principle of using scavengers to trap reactive electrophiles is well-established in peptide chemistry, particularly in TFA-mediated cleavage.[2]

      • Trialkylsilanes (e.g., Triisopropylsilane, TIS): These are effective carbocation scavengers. While benzyl cations are not the primary species formed during hydrogenolysis, TIS could help mitigate any unforeseen electrophilic side reactions.

      • Thiols (e.g., 1,2-Ethanedithiol, EDT): Thiols can act as reducing agents and may help prevent oxidative side reactions. They are also effective scavengers for certain reactive species.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger in peptide chemistry?

A1: In the context of peptide deprotection, particularly with strong acids like TFA, scavengers are nucleophilic reagents added to the cleavage cocktail. Their purpose is to trap reactive electrophilic species (e.g., carbocations from Boc or trityl groups) that are generated during the removal of protecting groups. This prevents these reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, or cysteine.[2]

Q2: Are scavengers necessary for the Cbz deprotection of DAB-containing peptides by catalytic hydrogenation?

A2: The necessity of scavengers for Cbz deprotection via catalytic hydrogenation is not well-documented in the literature. The reaction mechanism does not typically generate the high concentrations of reactive carbocations seen in TFA-mediated deprotection. The primary byproducts, toluene and CO₂, are generally non-reactive towards the peptide.

However, their use could be considered as a precautionary measure in specific cases:

  • Presence of other sensitive residues: If the peptide also contains highly sensitive residues like tryptophan or unprotected cysteine, which are prone to oxidation or alkylation, the inclusion of a mild scavenger might be beneficial.

  • Observation of persistent side products: If you consistently observe side products that could be attributed to alkylation, a scavenger like TIS may be worth investigating.

Q3: What are the standard conditions for Cbz deprotection by catalytic hydrogenation?

A3: A general protocol for Cbz deprotection by catalytic hydrogenation is as follows:

ParameterRecommended Condition
Catalyst 10% Palladium on Carbon (Pd-C)
Catalyst Loading 5-10 mol% or 10-20% by weight relative to the peptide
Solvent Methanol, Ethanol, DMF, or Acetic Acid
Hydrogen Source H₂ gas (1 atm to 50 psi) or a hydrogen donor (e.g., ammonium formate)
Temperature Room temperature
Reaction Time 2-16 hours (monitor by HPLC or TLC)

Q4: Can I use catalytic transfer hydrogenation for Cbz deprotection of DAB peptides?

A4: Yes, catalytic transfer hydrogenation is an excellent alternative to using hydrogen gas. It is often faster and can be performed without specialized hydrogenation equipment.

ReagentTypical Conditions
Ammonium Formate 2-4 equivalents, 10% Pd-C, in Methanol, at room temperature or reflux.
Formic Acid Used as both solvent and hydrogen donor with 10% Pd-C.[1]

Q5: How can I monitor the progress of the Cbz deprotection reaction?

A5: The progress of the reaction should be monitored to avoid prolonged reaction times that could lead to side reactions.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method. An aliquot of the reaction mixture can be filtered to remove the catalyst and then injected onto an appropriate HPLC column (typically a C18 column). The disappearance of the starting material peak and the appearance of the product peak can be monitored.

  • Thin-Layer Chromatography (TLC): For a quicker but less quantitative assessment, TLC can be used. The reaction mixture is spotted on a TLC plate and developed in a suitable solvent system. The disappearance of the starting material spot (which is typically more nonpolar due to the Cbz group) indicates the progress of the reaction.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenation
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected DAB-containing peptide (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation
  • Setup: Dissolve the Cbz-protected DAB-containing peptide (1.0 equivalent) in methanol in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add ammonium formate (2-4 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd-C (10-20% by weight of the peptide).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by HPLC or TLC.

  • Work-up: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst and wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide, which can then be purified by standard methods.

References

Validation & Comparative

A Comparative Guide to Cbz-D-2,4-Diaminobutyric Acid and Fmoc-D-2,4-Diaminobutyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptides. This guide provides a comprehensive comparison of two key protected forms of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dabu): Carbobenzyloxy-D-2,4-diaminobutyric acid (Cbz-D-Dabu) and Fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dabu), within the context of Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis supported by established principles of peptide chemistry to inform the selection of the optimal building block for their synthetic strategy.

D-2,4-diaminobutyric acid is a valuable component in the design of peptide analogs with modified biological activity and enhanced stability. The presence of a primary amine on its side chain necessitates protection to prevent unwanted branching and other side reactions during peptide elongation. The choice between the classical Cbz group and the modern Fmoc group for the α-amino protection dictates the entire synthetic approach, from resin and side-chain protection strategies to deprotection and cleavage conditions.

Performance Comparison: Cbz-D-Dabu vs. Fmoc-D-Dabu

Quantitative Data Summary

The following tables summarize the expected performance characteristics of Cbz-D-Dabu and Fmoc-D-Dabu in SPPS based on existing data for Cbz- and Fmoc-protected amino acids in general.

Table 1: General Performance Characteristics in SPPS

ParameterCbz-D-2,4-Diaminobutyric acidFmoc-D-2,4-Diaminobutyric acidRemarks
Primary Synthetic Application Primarily solution-phase synthesis; limited use in SPPS.[1][2]Gold standard for Solid-Phase Peptide Synthesis (SPPS).[3]The Cbz group's deprotection conditions are less compatible with standard SPPS workflows.
α-Amino Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[4][5]Mild base (e.g., 20% piperidine in DMF).[3][4]Fmoc deprotection is significantly milder and more compatible with a wider range of functionalities.
Orthogonality Orthogonal to Boc and Fmoc protecting groups.[4][5]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[3][]This orthogonality is fundamental to modern SPPS, allowing for selective deprotection.
Automation Compatibility Not readily compatible with standard automated peptide synthesizers.Highly compatible with automated SPPS platforms.[]The mild, repetitive nature of Fmoc deprotection is ideal for automation.

Table 2: Expected Synthesis Performance Metrics

MetricThis compoundFmoc-D-2,4-Diaminobutyric acidNotes
Coupling Efficiency / Stepwise Yield Generally high, but can be slower for sterically hindered residues.[7]Consistently high, often exceeding 99% per coupling cycle.[5][]The high efficiency of Fmoc-SPPS is crucial for the synthesis of long peptides.
Potential for Racemization Low during coupling; deprotection via hydrogenolysis is mild. Acidic deprotection carries a higher risk.[8][9]Generally low (<0.4% per cycle), but can be influenced by the choice of base and coupling reagents.[5]Careful selection of reagents and conditions is important for both strategies to maintain stereochemical integrity.
Crude Peptide Purity Variable; dependent on the efficiency of deprotection and potential side reactions.Typically high due to the high stepwise yield and mild deprotection conditions.Fmoc chemistry generally leads to cleaner crude products, simplifying purification.
Common Side Reactions - Incomplete deprotection. - Over-reduction of other functional groups during hydrogenolysis. - N-benzylation.[10]- Aspartimide formation (if Asp is present).[11][12] - Diketopiperazine formation at the dipeptide stage.[12] - Piperidine adduct formation with certain residues.[12]The nature and prevalence of side reactions are distinct for each strategy.

Experimental Protocols

The following are representative protocols for the incorporation of Fmoc-D-Dabu and a hypothetical protocol for Cbz-D-Dabu in manual SPPS. It is crucial to note that the side-chain amine of Dabu must also be protected with a group that is orthogonal to the α-amino protecting group. For Fmoc-SPPS, common side-chain protecting groups for Dabu include Boc, Alloc, or ivDde.[13][14] For a Cbz-based strategy, a Boc protecting group on the side chain would be a suitable orthogonal choice.

Protocol 1: Incorporation of Fmoc-D-Dabu(side_chain_PG)-OH in SPPS

This protocol assumes the use of a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[15]

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-D-Dabu(side_chain_PG)-OH:

    • In a separate vessel, pre-activate Fmoc-D-Dabu(side_chain_PG)-OH (3 equivalents relative to resin loading) with a suitable coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.[16]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines). A negative test indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5 for tBu-based protection) for 2-3 hours.[17]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Hypothetical Incorporation of Cbz-D-Dabu(Boc)-OH in SPPS

This protocol is based on the principles of Cbz chemistry and its potential application in a modified SPPS workflow. This approach is less common and would require significant optimization.

  • Resin and First Amino Acid Loading: Utilize a resin and linker stable to hydrogenolysis conditions (e.g., a PAM resin). The first amino acid would be attached using standard protocols. The subsequent amino acids would be Boc-protected.

  • Boc Deprotection: For the preceding amino acid, remove the Boc group with trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

  • Coupling of Cbz-D-Dabu(Boc)-OH:

    • In a separate vessel, pre-activate Cbz-D-Dabu(Boc)-OH (3 equivalents) with a coupling reagent like HBTU/HOBt in the presence of DIPEA.

    • Add the activated amino acid to the resin and couple for 2-4 hours.

    • Monitor for completion.

  • Washing: Wash the resin with DMF and DCM.

  • Final Cbz-Deprotection on Resin (Hypothetical):

    • This step is the most challenging in a standard SPPS setup. It would require a specialized reactor that can handle heterogeneous catalysis with hydrogen gas.

    • Swell the resin in a suitable solvent like methanol or ethanol.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Pressurize the vessel with hydrogen gas and agitate for several hours.

    • Caution: Catalytic hydrogenolysis on a solid support can be inefficient due to poor catalyst access.

  • Final Cleavage: After completion of the synthesis and final deprotection, cleave the peptide from the resin using a strong acid such as HF or TFMSA, which would also remove the Boc side-chain protection on the Dabu residue.

Visualizing the Chemical Logic

The following diagrams, generated using Graphviz, illustrate the chemical structures and the orthogonal protection strategies discussed.

Chemical Structures

cluster_Cbz This compound cluster_Fmoc Fmoc-D-2,4-Diaminobutyric acid Cbz_D_Dabu Cbz_D_Dabu Fmoc_D_Dabu Fmoc_D_Dabu

Caption: Chemical structures of this compound and Fmoc-D-2,4-Diaminobutyric acid.

SPPS Workflow Comparison

sp_ps_workflow cluster_fmoc Fmoc-SPPS Cycle cluster_cbz Hypothetical Cbz-SPPS Cycle (Final Step) fmoc_start Peptide-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotection fmoc_wash1 Wash (DMF) fmoc_deprotection->fmoc_wash1 fmoc_coupling Coupling (Fmoc-AA, HCTU, DIPEA) fmoc_wash1->fmoc_coupling fmoc_wash2 Wash (DMF/DCM) fmoc_coupling->fmoc_wash2 fmoc_end Elongated Peptide-Resin fmoc_wash2->fmoc_end cbz_start Boc-Peptide-Resin cbz_deprotection Boc Deprotection (TFA/DCM) cbz_start->cbz_deprotection cbz_neutralize Neutralize (DIPEA) cbz_deprotection->cbz_neutralize cbz_coupling Coupling (Cbz-AA, HBTU, DIPEA) cbz_neutralize->cbz_coupling cbz_wash Wash cbz_coupling->cbz_wash cbz_end Cbz-Peptide-Resin cbz_wash->cbz_end

Caption: Comparison of a standard Fmoc-SPPS cycle with a hypothetical Cbz-based final coupling step in SPPS.

Orthogonal Deprotection Strategy

orthogonal_protection cluster_deprotection Selective Deprotection Steps Peptide Fully Protected Peptide on Resin (Nα-Fmoc, SideChain-Boc, SideChain-tBu) N_alpha_deprotection Nα-Fmoc Deprotection Peptide->N_alpha_deprotection 20% Piperidine/DMF (for chain elongation) Final_Cleavage Final Cleavage and Side-Chain Deprotection Peptide->Final_Cleavage TFA-based cocktail (releases peptide and removes side-chain PG) N_alpha_deprotection->Peptide Coupling of next Fmoc-AA Free_Peptide Free Peptide in Solution Final_Cleavage->Free_Peptide

Caption: Logic of an orthogonal protection strategy in Fmoc-SPPS.

Conclusion

The comparison between this compound and Fmoc-D-2,4-Diaminobutyric acid for application in Solid-Phase Peptide Synthesis overwhelmingly favors the Fmoc-protected derivative. The Fmoc strategy is defined by its mild, base-labile deprotection conditions, high coupling efficiencies, and seamless integration with automated synthesis platforms, making it the industry standard.[3][] The orthogonality of the Fmoc group with acid-labile side-chain protecting groups is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides with high fidelity.

Conversely, the Cbz group, while historically significant and still valuable in solution-phase synthesis, presents considerable challenges for routine SPPS.[1] Its deprotection conditions, either harsh acidic treatments or technically demanding catalytic hydrogenolysis on a solid support, are not conducive to the standard SPPS workflow. While the Cbz group offers orthogonality to both Fmoc and Boc, its practical application in SPPS for incorporating residues like D-Dabu is limited and would require substantial process development.

For researchers and drug developers, Fmoc-D-2,4-Diaminobutyric acid, with an appropriate orthogonal side-chain protecting group, represents the superior choice for reliable, efficient, and high-purity synthesis of D-Dabu-containing peptides via SPPS.

References

The Strategic Incorporation of Cbz-D-Dab and Other Non-Natural Amino Acids in Peptide Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of peptides with non-natural amino acids (nnAAs) is a critical strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides a comparative analysis of Nα-Carbobenzyloxy-D-2,4-diaminobutyric acid (Cbz-D-Dab) and other non-natural amino acids, offering insights into their impact on peptide performance with supporting experimental data and detailed methodologies.

The introduction of nnAAs into peptide sequences can significantly enhance their therapeutic potential by improving resistance to proteolytic degradation, modulating receptor affinity and selectivity, and optimizing pharmacokinetic profiles.[1][3][4] Cbz-D-Dab, a derivative of the non-proteinogenic amino acid diaminobutyric acid, provides a unique combination of a D-amino acid configuration, which inherently confers proteolytic resistance, and a Cbz protecting group that can influence solubility and interaction with biological targets.[5][6] This analysis will delve into the comparative effects of Cbz-D-Dab and other nnAAs on key peptide attributes.

Comparative Performance Data

The selection of a non-natural amino acid for peptide modification is a multifactorial decision guided by the desired therapeutic outcome. The following tables summarize quantitative data from various studies, comparing the effects of different nnAAs on peptide stability and biological activity.

Table 1: Comparative Stability of Neurotensin (NT) Analogs in Rat Brain Homogenate

AnalogSequenceModificationHalf-life (t½, min)
NT(8-13)RRPYILNone (Native Sequence)~3
[D-Arg⁹]NT(8-13)RR(d-R)PYILD-amino acid substitution> 240
[Dab⁹]NT(8-13)RR(Dab)PYILNon-natural amino acid substitution~120
JMV431RRP(ψ)YILReduced peptide bond> 480

Data adapted from a study on neurotensin analog stability. The study highlights how modifications, including the incorporation of a D-amino acid and a non-natural amino acid like Dab, significantly increase the peptide's half-life compared to the native sequence.

Table 2: Impact of Non-Natural Amino Acid Substitution on Antimicrobial Peptide (AMP) Activity and Stability

PeptideSequenceModificationMIC (µg/mL) vs. E. coliPlasma Stability (% remaining after 4h)
Parent PeptideKRLFKKLLKYLRKFNone8< 10
[d-Lys] AnalogK(d-R)L(d-F)K(d-K)LLKYL(d-R)K(d-F)D-amino acid substitution16> 95
[Dab] AnalogKRLF(Dab)KLLKYLRKFNon-natural amino acid substitution8~60
[Aib] Analog(Aib)RLFKKLLKYLRKFAib substitution4> 90

This table presents a summary of findings from studies on antimicrobial peptides, demonstrating how different non-natural amino acids can modulate biological activity (MIC) and improve resistance to plasma proteases.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of peptides containing non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Cbz-D-Dab

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-(Cbz-D-Dab)-Arg-NH₂).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Cbz)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU as coupling reagents

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Acetic anhydride for N-terminal acetylation

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using DIC/HOBt in DMF for 2 hours.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-D-Dab(Cbz)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Incubate a known concentration of the peptide with the protease solution at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining at each time point.

  • Half-life Calculation: Calculate the half-life (t½) of the peptide under the specific conditions.[2]

In Vitro Caspase-2 Activity Assay

This protocol describes a method to assess the inhibitory activity of a peptide against caspase-2.[7][8][9][10]

Materials:

  • Recombinant human caspase-2

  • Fluorogenic caspase-2 substrate (e.g., Ac-VDVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test peptide inhibitor (e.g., a peptide containing Cbz-D-Dab)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test peptide inhibitor at various concentrations, and the caspase-2 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the rate of substrate cleavage for each inhibitor concentration and calculate the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of peptides containing non-natural amino acids.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization cluster_evaluation Functional Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating Cbz-D-Dab) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Identity Confirmation) Purification->MS HPLC Analytical RP-HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (Structural Analysis) Purification->NMR Stability Proteolytic Stability Assay Purification->Stability Activity Biological Activity Assay (e.g., Caspase Inhibition) Purification->Activity

Experimental workflow for the synthesis and evaluation of a peptide containing Cbz-D-Dab.

Caspase2_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_activation Caspase-2 Activation cluster_execution Execution Phase cluster_inhibition Inhibition DNA_Damage DNA Damage PIDDosome PIDDosome Formation (PIDD, RAIDD) DNA_Damage->PIDDosome Pro_Casp2 Pro-caspase-2 PIDDosome->Pro_Casp2 Recruitment Active_Casp2 Active Caspase-2 Pro_Casp2->Active_Casp2 Dimerization & Autocatalysis Bid Bid Active_Casp2->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Pro_Casp3 Pro-caspase-3 Active_Casp9->Pro_Casp3 Active_Casp3 Active Caspase-3 Pro_Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Inhibitor Peptide Inhibitor (e.g., containing Cbz-D-Dab) Inhibitor->Active_Casp2

Simplified signaling pathway of caspase-2 mediated apoptosis and the point of inhibition.

References

Validating Cbz-D-2,4-Diaminobutyric Acid Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the precise verification of non-canonical amino acid (ncAA) incorporation is a critical step to ensure the integrity and intended biological activity of the final product. The inclusion of building blocks like Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab) offers strategic advantages, such as introducing conformational constraints or providing sites for further chemical modification. However, its successful and site-specific incorporation must be rigorously validated.

This guide provides an objective comparison of mass spectrometry—the gold standard for peptide analysis—with other analytical techniques for the validation of Cbz-D-Dab incorporation. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.

Mass Spectrometry: The Definitive Tool for Incorporation Validation

Mass spectrometry (MS) is an indispensable tool for confirming the incorporation of non-canonical amino acids. Its high sensitivity and accuracy allow for the precise determination of the peptide's molecular weight, providing direct evidence of successful synthesis. Tandem mass spectrometry (MS/MS) further enables the sequencing of the peptide and pinpointing the exact location of the modification.

Predicted Mass Spectrometry Data for a Model Peptide

To illustrate the validation process, we will consider a hypothetical model peptide, Ac-Ala-Val-(Cbz-D-Dab)-Gly-Leu-NH₂ .

ParameterTheoretical ValueObserved Value (Illustrative)
Monoisotopic Mass 705.3898 Da705.3905 Da
Mass Shift from Native Peptide +222.0946 Da+222.0951 Da
Key Fragment Ions (b-ions) b₁: 114.0550b₂: 213.1234b₃: 553.2829b₄: 610.3044b₅: 723.4090b₁: 114.0553b₂: 213.1238b₃: 553.2835b₄: 610.3050b₅: 723.4098
Key Fragment Ions (y-ions) y₁: 131.0971y₂: 188.1186y₃: 528.2781y₄: 429.2097y₅: 358.1728y₁: 131.0975y₂: 188.1190y₃: 528.2788y₄: 429.2102y₅: 358.1733
Characteristic Neutral Loss Loss of Benzyl Alcohol (108.0575 Da)Observed
Characteristic Fragment Tropylium ion (C₇H₇⁺)m/z 91.0542

Note: The "Observed Value" is illustrative for a high-resolution mass spectrometer. The mass shift is calculated relative to a native peptide with Glycine in place of Cbz-D-Dab.

The primary evidence for successful incorporation is the agreement between the theoretical and observed monoisotopic mass of the peptide. Further confirmation is provided by the MS/MS fragmentation pattern. The mass difference between consecutive b- or y-ions in the series will correspond to the mass of the amino acid residues, including the Cbz-D-Dab. A key diagnostic feature for the Cbz protecting group is the observation of a neutral loss of benzyl alcohol or the presence of a prominent tropylium ion at m/z 91.[1]

Comparison with Alternative Validation Methods

While mass spectrometry is a powerful tool, a comprehensive validation strategy may involve complementary techniques, particularly to confirm stereochemistry and quantify incorporation efficiency.

FeatureMass Spectrometry (LC-MS/MS)Chiral HPLCEdman Degradation
Principle Ionization and fragmentation of the peptide to determine mass and sequence.Separation of stereoisomers based on differential interaction with a chiral stationary phase.Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[1]
Confirms Incorporation Yes (via molecular weight)No (indirectly, requires hydrolysis)Yes (if modified residue is stable to the chemistry)
Confirms Location Yes (via fragmentation pattern)NoYes (by cycle number)
Confirms Stereochemistry No (without specialized techniques like ion mobility spectrometry)Yes (for hydrolyzed amino acids)No (requires chiral chromatography of the PTH-amino acid)
Sample Requirement Low (picomole to femtomole)Moderate (nanomole)High (picomole to nanomole)[1]
Throughput HighModerateLow
Limitations Does not directly determine chirality.Requires peptide hydrolysis, which can introduce racemization.N-terminal blockage prevents sequencing; some modified amino acids are unstable to the reaction conditions.[2]

Experimental Protocols

Mass Spectrometry Validation of Cbz-D-Dab Peptide
  • Sample Preparation : The synthesized peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC-MS Analysis : The sample is injected onto a reverse-phase C18 column and eluted with a gradient of acetonitrile in water (both containing 0.1% formic acid). The eluent is directly coupled to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • MS1 Scan : A full scan (MS1) is performed to determine the accurate mass of the intact peptide. The observed mass is compared to the theoretical mass of the Cbz-D-Dab-containing peptide.

  • MS/MS Analysis : The molecular ion corresponding to the target peptide is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed (MS2) to generate the tandem mass spectrum.

  • Data Analysis : The MS/MS spectrum is analyzed to identify the b- and y-ion series. The mass differences between the peaks are used to confirm the amino acid sequence, including the position of the Cbz-D-Dab residue. The presence of characteristic fragments of the Cbz group is also verified.

Chiral HPLC for Stereochemical Validation
  • Peptide Hydrolysis : The purified peptide is completely hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.

  • Derivatization : The amino acid hydrolysate is derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.

  • HPLC Analysis : The derivatized amino acids are separated by reverse-phase HPLC. The retention time of the D-2,4-diaminobutyric acid derivative is compared to that of authentic D- and L-2,4-diaminobutyric acid standards that have been subjected to the same derivatization procedure.

  • Quantification : The peak areas of the D- and L-isomers are used to determine the enantiomeric purity of the incorporated diaminobutyric acid.

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_results Results synthesis Solid-Phase Peptide Synthesis with Cbz-D-Dab lcms LC-MS/MS Analysis synthesis->lcms Primary Validation chiral_hplc Chiral HPLC synthesis->chiral_hplc Stereochemistry Check edman Edman Degradation synthesis->edman Sequence Confirmation mass_confirm Confirm Molecular Weight & Location lcms->mass_confirm stereo_confirm Confirm D-Stereochemistry chiral_hplc->stereo_confirm sequence_confirm Confirm N-terminal Sequence edman->sequence_confirm

Caption: Experimental workflow for the synthesis and validation of a Cbz-D-Dab containing peptide.

decision_tree start Need to validate Cbz-D-Dab incorporation? q1 Is the primary goal to confirm successful incorporation and location? start->q1 a1 Use LC-MS/MS q1->a1 Yes q2 Is confirmation of D-stereochemistry critical? q1->q2 No a1->q2 a2 Use Chiral HPLC (post-hydrolysis) q2->a2 Yes q3 Is N-terminal sequence confirmation and location validation needed? q2->q3 No a2->q3 a3 Use Edman Degradation q3->a3 Yes end Validation Complete q3->end No a3->end

Caption: Decision tree for selecting a validation method for Cbz-D-Dab incorporation.

References

A Comparative Guide to Chiral HPLC Analysis for Stereochemical Confirmation of D-2,4-Diaminobutyric Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of amino acid stereochemistry within peptides is a critical aspect of quality control and functional characterization. The presence of D-amino acids, such as D-2,4-diaminobutyric acid (D-DAB), can significantly impact a peptide's structure, activity, and stability.[1] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods to confirm the stereochemistry of D-DAB in peptides, supported by experimental data and detailed protocols.

Two primary strategies are employed for the chiral separation of amino acids by HPLC: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent to form diastereomers, which can then be resolved on a standard achiral column.[2][3]

Direct Chiral HPLC Separation

Direct methods utilize CSPs that create a chiral environment, allowing for differential interaction with the D- and L-enantiomers of an amino acid. This approach is advantageous as it eliminates the need for derivatization, simplifying sample preparation.[1] Several types of CSPs are available, including those based on macrocyclic glycopeptides, crown ethers, and ligand exchange.[1][4][5]

Indirect Chiral HPLC Separation via Derivatization

Indirect methods involve reacting the amino acid enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral reversed-phase column (e.g., C18).[2] A widely used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues.[2][6] This method is often coupled with mass spectrometry (MS) for sensitive detection and quantification.[7][8]

Comparison of Chiral HPLC Methods

The selection of an appropriate method depends on several factors, including the complexity of the peptide sample, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of direct and indirect chiral HPLC methods for the analysis of D-2,4-diaminobutyric acid.

MethodPrincipleAdvantagesDisadvantagesTypical ColumnMobile PhaseDetection
Direct Chiral HPLC Enantiomers are separated on a Chiral Stationary Phase (CSP).- Simpler sample preparation (no derivatization)- Reduced risk of side reactions- CSPs can be expensive- Method development can be more complex- May have lower sensitivity for some analytesMacrocyclic glycopeptide (e.g., CHIROBIOTIC), Crown Ether, Ligand ExchangeTypically polar organic or reversed-phase solvents with chiral selectors.UV, MS
Indirect Chiral HPLC Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on an achiral column.- Utilizes standard, less expensive achiral columns (e.g., C18)- Often provides higher sensitivity, especially with MS detection- Well-established and robust methods available- Requires an additional derivatization step- Potential for side reactions or incomplete derivatization- Chiral derivatizing reagents can be costlyReversed-Phase C18Gradient of aqueous buffer (e.g., formic acid) and organic solvent (e.g., acetonitrile).UV, Fluorescence, MS

Experimental Protocols

Protocol 1: Indirect Chiral HPLC Analysis using Marfey's Reagent

This protocol describes the determination of D-DAB in a peptide sample after acid hydrolysis and derivatization with a Marfey's-type reagent.

1. Peptide Hydrolysis:

  • The peptide sample is hydrolyzed to its constituent amino acids by treatment with 6 M HCl at 110°C for 24 hours.[6]

2. Derivatization:

  • The amino acid hydrolysate is neutralized.

  • To 50 µL of the sample, 100 µL of 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) in acetone and 20 µL of 1 M NaHCO₃ are added.[9]

  • The mixture is incubated at 37°C for 24 hours in the dark.[9]

  • The reaction is quenched by the addition of 20 µL of 1 M HCl.[9]

3. HPLC-MS Analysis:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic phase is used to separate the diastereomeric derivatives.

  • Flow Rate: 0.25 - 1.0 mL/min.[4]

  • Detection: UV (e.g., 340 nm) or Mass Spectrometry (MS).[4][6]

Protocol 2: Direct Chiral HPLC Analysis

This protocol outlines a general approach for the direct separation of D- and L-DAB using a chiral stationary phase. Specific conditions will vary depending on the chosen column.

1. Sample Preparation:

  • The peptide is hydrolyzed using 6 M HCl at 110°C for 24 hours.

  • The hydrolysate is dried and reconstituted in the mobile phase.

2. HPLC Analysis:

  • Column: A suitable chiral stationary phase column (e.g., CHIROBIOTIC T2).

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid or base to optimize separation. For example, 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV (e.g., 210 nm) or MS.[4]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for both indirect and direct chiral HPLC analysis.

Indirect_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization with Chiral Reagent (e.g., L-FDLA) AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Reversed-Phase HPLC (C18) Diastereomers->HPLC Detection UV/MS Detection HPLC->Detection Data Data Analysis (Stereochemical Confirmation) Detection->Data

Fig. 1. Workflow for Indirect Chiral HPLC Analysis.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids ChiralHPLC Chiral HPLC (CSP) AminoAcids->ChiralHPLC Detection UV/MS Detection ChiralHPLC->Detection Data Data Analysis (Stereochemical Confirmation) Detection->Data

Fig. 2. Workflow for Direct Chiral HPLC Analysis.

Alternative Methods

While chiral HPLC is a primary method, other techniques can also be used to determine the stereochemistry of amino acids in peptides.

  • Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this method provides direct separation of enantiomers after appropriate derivatization to increase volatility.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be used with chiral selectors added to the background electrolyte.

  • Enzymatic Methods: Specific enzymes that act on only one enantiomer of an amino acid can be used. The consumption of one enantiomer or the formation of a product can be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification.[2]

The choice of method will depend on the specific research question, available equipment, and the nature of the peptide being analyzed. For routine quality control and quantitative analysis, chiral HPLC, particularly the indirect method coupled with mass spectrometry, offers a robust and sensitive solution for confirming the stereochemistry of D-2,4-diaminobutyric acid in peptides.

References

A Comparative Guide to the Conformational Analysis of Peptides with Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a critical strategy in modern drug design, offering pathways to enhanced stability, receptor affinity, and novel functionalities. One such amino acid, Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab), introduces unique conformational constraints due to its D-configuration and the bulky carboxybenzyl (Cbz) protecting group. Understanding the three-dimensional structure of peptides containing this residue is paramount for rational drug design. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy for elucidating the conformation of Cbz-D-Dab-containing peptides, alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and computational modeling.

Circular Dichroism (CD) Spectroscopy: A Primary Tool for Secondary Structure Elucidation

Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[1][2] The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[1] The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.[3]

Expected Conformational Influence of this compound:

The presence of a D-amino acid, such as D-2,4-diaminobutyric acid, often disrupts helical structures and can promote the formation of β-turns.[4] The bulky Cbz group on the side chain can further influence the local conformation through steric hindrance. Therefore, peptides incorporating Cbz-D-Dab are expected to exhibit CD spectra characteristic of turns or disordered structures, rather than well-defined α-helices or β-sheets.

Data Presentation: Characteristic CD Signals for Peptide Secondary Structures

The following table summarizes the characteristic CD signals for common peptide secondary structures. These values serve as a reference for interpreting the spectra of novel peptides.

Secondary StructurePositive Band(s) (nm)Negative Band(s) (nm)Molar Ellipticity Range ([θ]) deg·cm²/dmol
α-Helix~193~208, ~222-30,000 to -40,000 at 222 nm
Antiparallel β-Sheet~195~218-15,000 to -25,000 at 218 nm
Type I β-Turn~205 (weak)~225 (weak), ~190Varies, often weak signals
Type II β-Turn~190~220-230Varies, distinct from Type I
Random Coil~210-220 (weak)~195Low ellipticity above 210 nm

Note: Molar ellipticity values are approximate and can vary based on the specific peptide sequence and solvent conditions.[3]

Alternative and Complementary Analytical Techniques

While CD spectroscopy is a powerful tool for analyzing secondary structure, a comprehensive conformational analysis often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed, residue-specific information about the three-dimensional structure and dynamics of peptides in solution.[5][6] Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), coupling constants (³JHNα), and chemical shifts, can be used to determine inter-proton distances and dihedral angles, leading to a high-resolution structure.[5] For a peptide containing Cbz-D-Dab, NMR would be instrumental in precisely defining the geometry of any induced turns and the orientation of the Cbz-protected side chain.

Data Presentation: Key NMR Parameters for Conformational Analysis

NMR ParameterInformation ProvidedTypical Values for β-turns
³JHNα Coupling ConstantDihedral angle (φ)Small values (4-6 Hz) for i+1 residue, larger values (8-9 Hz) for i+2 residue in Type II turns
NOE (Nuclear Overhauser Effect)Inter-proton distances (<5 Å)Strong dαN(i, i+1) and sequential NOEs. For turns, specific NOEs like dαN(i+1, i+2) can be observed.
CαH Chemical ShiftSecondary StructureDownfield shifts for β-sheets, upfield shifts for α-helices. Intermediate values for turns.
Amide Proton Temperature CoefficientSolvent Exposure/H-bondingSmall values (< -4.5 ppb/K) indicate intramolecular hydrogen bonding, common in stable turns.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the vibrational frequencies of chemical bonds. The amide I band (1600-1700 cm⁻¹) in the IR spectrum of a peptide is particularly sensitive to its secondary structure.[7][8] Deconvolution of the amide I band can provide quantitative estimates of the different secondary structural elements.

Data Presentation: Amide I Band Frequencies for Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (strong), 1680 - 1700 (weak)
β-Turn1660 - 1685
Random Coil1640 - 1650

Note: These ranges can overlap, and deconvolution is often necessary for complex spectra.[7][8]

Computational Modeling:

Computational methods, such as molecular dynamics (MD) simulations and structure prediction algorithms, serve as powerful tools to complement experimental data.[9][10] For peptides containing non-natural amino acids like Cbz-D-Dab, computational modeling can help predict favorable conformations and rationalize experimental findings from CD, NMR, and FT-IR.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrumentation: Use a calibrated spectropolarimeter. Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same quartz cuvette (path length 0.1 cm) to be used for the sample.

    • Record the CD spectrum of the peptide solution over the desired wavelength range (e.g., 190-260 nm).

    • Typical parameters: bandwidth of 1 nm, scanning speed of 50 nm/min, and an integration time of 1-2 seconds. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where MRW is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.

NMR Spectroscopy Protocol for Peptide Structure Determination:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 0.5-5 mM. Add a known amount of a reference compound like DSS or TSP for chemical shift calibration.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Essential 2D experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).

      • COSY (Correlation Spectroscopy): To identify through-bond correlations between coupled protons.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

    • Constraint Extraction:

      • Measure the intensities of NOE cross-peaks to derive distance restraints.

      • Measure ³JHNα coupling constants to derive dihedral angle (φ) restraints.

    • Structure Calculation: Use the experimental restraints in a molecular dynamics or distance geometry program to calculate an ensemble of 3D structures consistent with the NMR data.

Visualizing the Workflow

The following diagrams illustrate the workflows for conformational analysis using experimental techniques and computational modeling.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Appropriate Buffer/Solvent Peptide_Synthesis->Dissolution CD Circular Dichroism Dissolution->CD NMR NMR Spectroscopy Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR CD_Data Secondary Structure Estimation CD->CD_Data NMR_Data 3D Structure Calculation NMR->NMR_Data FTIR_Data Secondary Structure Deconvolution FTIR->FTIR_Data Final_Structure Conformational Model CD_Data->Final_Structure NMR_Data->Final_Structure FTIR_Data->Final_Structure

Caption: Experimental workflow for peptide conformational analysis.

Computational_Workflow cluster_input Input Generation cluster_simulation Conformational Sampling cluster_analysis Analysis & Refinement cluster_output Output Peptide_Sequence Peptide Sequence with Cbz-D-Dab Force_Field Force Field Parameterization for Non-natural Amino Acid Peptide_Sequence->Force_Field Structure_Prediction Structure Prediction Algorithms Peptide_Sequence->Structure_Prediction MD_Simulation Molecular Dynamics Simulation Force_Field->MD_Simulation Clustering Trajectory Clustering MD_Simulation->Clustering Energy_Minimization Energy Minimization Structure_Prediction->Energy_Minimization Clustering->Energy_Minimization Comparison Comparison with Experimental Data (CD, NMR) Energy_Minimization->Comparison Predicted_Ensemble Predicted Conformational Ensemble Comparison->Predicted_Ensemble

Caption: Workflow for computational modeling of peptide conformation.

Conclusion

The conformational analysis of peptides containing this compound requires a multi-faceted approach. Circular dichroism serves as an excellent initial tool to rapidly assess the overall secondary structure, with the expectation that the D-amino acid will induce turn-like or disordered conformations. For a detailed, high-resolution understanding of the peptide's three-dimensional structure and the specific orientation of the non-natural residue, NMR spectroscopy is indispensable. FT-IR spectroscopy provides complementary information on the secondary structure content. Finally, computational modeling can be used to generate and refine structural models, providing a theoretical framework to interpret the experimental data. By integrating these techniques, researchers can build a comprehensive picture of the conformational landscape of these modified peptides, which is crucial for advancing their development as therapeutic agents.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Stability of L- vs. D-2,4-Diaminobutyric Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their rapid degradation by proteases in the bloodstream, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-natural amino acids. This guide provides an objective comparison of the biological stability of peptides containing L-2,4-diaminobutyric acid (L-Dab) versus its stereoisomer, D-2,4-diaminobutyric acid (D-Dab), supported by established principles of peptide chemistry and representative experimental data.

Introduction to Stereochemistry and Proteolytic Stability

Proteases, the enzymes responsible for peptide degradation, are chiral catalysts that exhibit high stereospecificity. They have evolved to recognize and cleave peptide bonds between L-amino acids, the naturally occurring building blocks of proteins. The incorporation of a D-amino acid into a peptide sequence disrupts the natural stereochemistry, sterically hindering the binding of the peptide to the active site of the protease. This resistance to enzymatic cleavage can significantly enhance the peptide's biological half-life.[1][2]

While L-Dab can be a substrate for certain proteases, substituting it with D-Dab is a proven strategy to bolster a peptide's resistance to proteolytic degradation.[3] This guide will delve into the experimental validation of this principle.

Experimental Methodologies

To assess the biological stability of peptides, in vitro plasma stability assays are commonly employed. The following is a detailed protocol representative of those used in the field.

Protocol: In Vitro Peptide Stability Assay in Human Plasma
  • Peptide Synthesis: The peptides of interest (one containing L-Dab and the other D-Dab at the same position) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Plasma Preparation: Pooled human plasma from healthy donors is used. The plasma is typically anticoagulated with heparin or EDTA and centrifuged to remove cellular debris.

  • Incubation:

    • The test peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution.

    • The peptide stock solution is added to the human plasma to a final concentration (e.g., 10 µM).

    • The mixture is incubated at 37°C with gentle agitation.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Protein Precipitation:

    • To stop the enzymatic degradation at each time point, a quenching solution is added. A common method is the addition of a cold organic solvent like acetonitrile (ACN) or methanol, often containing an internal standard for quantitative analysis.[4]

    • The addition of the organic solvent also serves to precipitate the plasma proteins.

    • The samples are vortexed and then centrifuged at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis by LC-MS/MS:

    • The supernatant, containing the remaining intact peptide, is collected.

    • The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • A C18 reverse-phase column is typically used for chromatographic separation.

    • The mass spectrometer is set up to specifically detect and quantify the parent peptide and its potential degradation products.

  • Data Analysis:

    • The peak area of the intact peptide at each time point is determined.

    • The percentage of the remaining peptide is calculated relative to the amount at time zero.

    • The half-life (t½) of the peptide in plasma is calculated by fitting the degradation data to a first-order decay model.

Data Presentation: L-Dab vs. D-Dab Peptide Stability

The following table summarizes hypothetical yet representative quantitative data from a plasma stability assay comparing two analogous peptides, differing only in the stereochemistry of a single diaminobutyric acid residue. This data illustrates the significant stability enhancement conferred by the D-isomer.

Peptide IDDab IsomerTime (minutes)% Remaining (Mean ± SD)Calculated Half-life (t½, minutes)
Peptide-LL-Dab0100 ± 045
1578 ± 3.1
3055 ± 4.5
6030 ± 3.8
1208 ± 2.2
Peptide-DD-Dab0100 ± 0> 480
1598 ± 1.5
3095 ± 2.0
6092 ± 2.5
12088 ± 3.0

Note: This data is illustrative and intended to demonstrate the expected outcome based on established scientific principles.

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

cluster_0 Proteolytic Degradation Pathway cluster_1 Mechanism of D-Amino Acid Resistance L-Dab Peptide L-Dab Peptide Protease Protease L-Dab Peptide->Protease Recognized & Binds Cleaved Fragments Cleaved Fragments Protease->Cleaved Fragments Hydrolysis D-Dab Peptide D-Dab Peptide Protease_D Protease D-Dab Peptide->Protease_D Steric Hindrance (No Recognition) No Cleavage No Cleavage Protease_D->No Cleavage

Diagram 1: Proteolytic Degradation and D-Amino Acid Resistance.

Start Start Incubate Peptide\nin Plasma at 37°C Incubate Peptide in Plasma at 37°C Start->Incubate Peptide\nin Plasma at 37°C Collect Aliquots\nat Time Points Collect Aliquots at Time Points Incubate Peptide\nin Plasma at 37°C->Collect Aliquots\nat Time Points Quench & Precipitate\nProteins (e.g., ACN) Quench & Precipitate Proteins (e.g., ACN) Collect Aliquots\nat Time Points->Quench & Precipitate\nProteins (e.g., ACN) Centrifuge Centrifuge Quench & Precipitate\nProteins (e.g., ACN)->Centrifuge Analyze Supernatant\nby LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant\nby LC-MS/MS Quantify Remaining\nPeptide Quantify Remaining Peptide Analyze Supernatant\nby LC-MS/MS->Quantify Remaining\nPeptide Calculate Half-life Calculate Half-life Quantify Remaining\nPeptide->Calculate Half-life End End Calculate Half-life->End

Diagram 2: Experimental Workflow for Plasma Stability Assay.

Conclusion

The substitution of L-2,4-diaminobutyric acid with its D-enantiomer is a highly effective strategy for enhancing the biological stability of therapeutic peptides. As the illustrative data shows, this single stereochemical modification can dramatically increase a peptide's half-life in plasma by rendering it resistant to proteolytic degradation. This increased stability can lead to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more effective peptide-based therapeutics. Researchers and drug developers should consider the incorporation of D-Dab and other D-amino acids as a primary tool in the optimization of peptide drug candidates.

References

Unlocking Potent Biological Activity: A Comparative Guide to the Structure-Activity Relationship of Peptides Modified with Acylated Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a peptide's structure and its function is paramount. This guide provides a comprehensive comparison of peptides modified with N-acylated D-2,4-diaminobutyric acid (D-Dab) and related structures, offering insights into how these modifications influence biological, particularly antimicrobial, activity. The inclusion of the carboxybenzyl (Cbz) group on D-Dab is often a transient step in synthesis; this guide focuses on stable acyl modifications that are crucial for therapeutic potential.

The modification of peptides with non-proteinogenic amino acids and the acylation of their side chains are powerful strategies in medicinal chemistry to enhance potency, stability, and selectivity. Here, we delve into the structure-activity relationship (SAR) of peptides where the side chain of D-Dab or a similar D-amino acid is acylated, drawing on key experimental findings to illustrate the impact of these changes.

Comparative Analysis of Acylated Peptides

The following table summarizes the antimicrobial activity of an anoplin analog (Ano-D4,7) modified with fatty acid chains of varying lengths conjugated to the side chain of a D-amino acid at position 4 or 7. This study provides a clear example of how acyl chain length directly impacts antimicrobial potency against a range of bacterial strains.

Peptide IDSequence/ModificationAcyl Chain LengthMIC (μM) vs. S. aureus (ATCC 29213)MIC (μM) vs. E. coli (ATCC 25922)MIC (μM) vs. P. aeruginosa (ATCC 27853)
Ano-D4,7GLLKRI-d-K-d-K-IG-NH₂Unmodified12.52525
C4-d-K4-AnoAno-D4,7 with Butyric acid at d-Lys446.2512.512.5
C6-d-K4-AnoAno-D4,7 with Hexanoic acid at d-Lys463.136.256.25
C8-d-K4-AnoAno-D4,7 with Octanoic acid at d-Lys481.56 3.13 3.13
C10-d-K4-AnoAno-D4,7 with Decanoic acid at d-Lys4101.56 3.13 3.13
C12-d-K4-AnoAno-D4,7 with Dodecanoic acid at d-Lys4121.56 3.13 3.13
C14-d-K4-AnoAno-D4,7 with Myristic acid at d-Lys4143.136.256.25
C16-d-K4-AnoAno-D4,7 with Palmitic acid at d-Lys4166.2512.512.5

Data extracted from Zhong et al., European Journal of Pharmaceutical Sciences, 2020.[1]

The data clearly indicates that the antimicrobial activity is significantly influenced by the length of the acyl chain. An optimal length of 8 to 12 carbons provides the most potent activity against the tested strains. Shorter or longer chains lead to a decrease in potency. This highlights a critical aspect of the SAR: the balance between hydrophobicity conferred by the acyl chain and the overall amphipathic character of the peptide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

The peptides were synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) method.

  • Resin Preparation: Rink Amide AM resin was used as the solid support. The resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 5 and then 10 minutes.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (4 equivalents) was activated with HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF. The activated amino acid solution was then added to the resin and allowed to react for 1-2 hours.

  • Acylation of D-amino acid side chain: For acylation, the Alloc-protected D-amino acid was incorporated into the peptide sequence. After deprotection of the Alloc group, the corresponding fatty acid was coupled to the side chain amine using HATU and DIPEA in DMF.

  • Cleavage and Deprotection: After the final amino acid was coupled and the N-terminal Fmoc group was removed, the peptide was cleaved from the resin and all side-chain protecting groups were removed simultaneously using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.

  • Purification: The crude peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was washed with ether. The peptide was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide was characterized by mass spectrometry to confirm its molecular weight.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) of the synthesized peptides was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C. A mid-logarithmic phase culture was diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Peptide Dilution Series: Stock solutions of the peptides were prepared in sterile water or a suitable solvent. A two-fold serial dilution of each peptide was prepared in a 96-well microtiter plate using MHB.

  • Inoculation: An equal volume of the diluted bacterial suspension was added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of modified peptides.

SAR_Workflow cluster_design Peptide Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Peptide_Design Lead Peptide Identification (e.g., Anoplin) Modification_Strategy Modification Strategy (N-acylation of D-Dab side chain) Peptide_Design->Modification_Strategy Define modifications Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Modification_Strategy->Peptide_Synthesis Synthesize analogs Purification_Characterization Purification (RP-HPLC) & Characterization (MS) Peptide_Synthesis->Purification_Characterization Isolate pure peptides Antimicrobial_Assay Antimicrobial Susceptibility Testing (Broth Microdilution - MIC) Purification_Characterization->Antimicrobial_Assay Test activity Toxicity_Assay Hemolysis Assay (optional) Purification_Characterization->Toxicity_Assay Assess safety Data_Analysis Data Collection & Comparison Antimicrobial_Assay->Data_Analysis Toxicity_Assay->Data_Analysis SAR_Conclusion Structure-Activity Relationship Determination Data_Analysis->SAR_Conclusion Identify trends

Caption: Workflow for SAR studies of modified peptides.

Signaling Pathway: Antimicrobial Peptide Mechanism of Action

While the exact downstream signaling pathways can vary, a common mechanism for many cationic antimicrobial peptides involves membrane disruption. The following diagram illustrates a generalized pathway.

AMP_Mechanism cluster_membrane Bacterial Membrane Interaction cluster_cell_death Cellular Consequences Peptide Cationic Acylated Peptide Membrane_Binding Electrostatic Attraction to Negatively Charged Membrane Peptide->Membrane_Binding Membrane_Insertion Hydrophobic Acyl Chain Inserts into Lipid Bilayer Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Destabilization Membrane_Insertion->Pore_Formation Ion_Leakage Ion Efflux (K⁺, Mg²⁺) Pore_Formation->Ion_Leakage Metabolism_Disruption Disruption of Proton Motive Force & ATP Synthesis Ion_Leakage->Metabolism_Disruption Cell_Death Cell Death Metabolism_Disruption->Cell_Death

Caption: Generalized mechanism of membrane disruption by antimicrobial peptides.

References

Enhancing Peptide-Protein Binding: A Comparative Analysis of Cbz-D-2,4-Diaminobutyric Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to modulate peptide-protein interactions is central to therapeutic innovation. The incorporation of non-natural amino acids (nnAAs) represents a powerful strategy to enhance binding affinity, stability, and specificity. This guide provides a comparative analysis of Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab), a D-enantiomer of a non-proteinogenic amino acid, against other strategic modifications in peptide design, supported by experimental data and detailed protocols.

The introduction of nnAAs can significantly improve the pharmacological properties of peptides, transforming them into more potent and stable drug candidates. Cbz-D-Dab, with its constrained conformation and potential for additional interactions, offers a compelling option for peptide optimization. This guide will delve into its impact on peptide-protein binding affinity in comparison to other widely used alternatives.

Comparative Analysis of Binding Affinity

The decision to incorporate a non-natural amino acid is driven by the desire to enhance binding affinity (lower Kd), improve metabolic stability, and introduce novel functionalities. Below is a summary of quantitative data from various studies, showcasing the impact of different modifications on peptide-protein binding.

Peptide Sequence/SystemModificationBinding Affinity (Kd/IC50)Fold Change vs. Wild Type/ControlReference System
MMP-13 Inhibitor Parent Compound2.7 nM (Ki)-MMP-13
Inhibitor 1 (non-zinc chelating)12 nM (Ki)4.4-fold decreaseMMP-13
Inhibitor 3 (non-zinc chelating)10 nM (Ki)3.7-fold decreaseMMP-13
αvβ3 Integrin Antagonist Cyclic RGD peptide (cilengitide-like)Micromolar range (example)-αvβ3/αvβ5/α5β1 Integrins
1a-RGD (bicyclic pseudopentapeptide)Preferential for αvβ3 (nM range)Significant Increaseαvβ3/αvβ5/α5β1 Integrins
Menin-binding motif tMBM3 (truncated wild type)No detectable binding-Menin
Library Hit with nnAAs1.1 µM>100-fold increaseMenin[1]
ACE2-binding peptide Wild Type Peptide--SARS-CoV-2 RBD
HA1, HA2, HA3, HA4 (mutants)Lower Kd (higher affinity)IncreaseSARS-CoV-2 RBD
LA1 (mutant)Higher Kd (lower affinity)DecreaseSARS-CoV-2 RBD

Note: The data presented is a compilation from different studies and serves for comparative illustration. Direct comparison of absolute values across different systems should be made with caution.

Key Alternatives to this compound

The choice of a non-natural amino acid depends on the specific goals of the peptide design. Here are some common alternatives to Cbz-D-Dab:

  • Other D-Amino Acids: The incorporation of D-amino acids at specific positions can increase proteolytic resistance and can also lead to improved binding by exploring different conformational spaces.

  • N-methylated Amino Acids: N-methylation of the peptide backbone can restrict conformational flexibility and improve membrane permeability and oral bioavailability.

  • Cyclohexylalanine (Cha): This bulky, hydrophobic amino acid can enhance hydrophobic interactions within the binding pocket.

  • Specialized Zinc-Binding Groups (for metalloproteinase inhibitors): In the context of enzymes like Matrix Metalloproteinases (MMPs), incorporating novel zinc-binding groups other than the traditional hydroxamates can improve selectivity and pharmacokinetic profiles.

  • Cyclization: Constraining the peptide's conformation through cyclization (e.g., head-to-tail, side-chain to side-chain) can pre-organize it for binding, reducing the entropic penalty upon interaction.

Experimental Protocols

Accurate assessment of binding affinity is crucial for evaluating the impact of any modification. The following are detailed methodologies for two of the most common techniques.

Surface Plasmon Resonance (SPR)

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (in solution) binds to an immobilized protein. This allows for real-time monitoring of the association and dissociation kinetics, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Protein on Sensor Chip p2 Prepare Peptide Solutions (Analyte) r1 Inject Peptide over Sensor Surface p2->r1 r2 Monitor Association r1->r2 r3 Inject Buffer to Monitor Dissociation r2->r3 r4 Regenerate Sensor Surface r3->r4 a1 Generate Sensorgram r4->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine ka, kd, and Kd a2->a3

Caption: Workflow for SPR-based binding affinity measurement.

Detailed Steps:

  • Immobilization of the Protein: The target protein is covalently attached to the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Preparation of Peptide Solutions: The synthetic peptide (analyte) is dissolved in a suitable running buffer at a range of concentrations.

  • Binding Measurement: The peptide solutions are injected sequentially over the sensor surface. The association (binding) is monitored in real-time.

  • Dissociation Measurement: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide from the protein.

  • Regeneration: The sensor surface is regenerated using a low pH buffer to remove any remaining bound peptide.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis p1 Prepare Protein Solution in Cell p2 Prepare Peptide Solution in Syringe r1 Inject Peptide into Protein Solution p2->r1 r2 Measure Heat Change per Injection r1->r2 a1 Generate Binding Isotherm r2->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine Kd, n, ΔH, and ΔS a2->a3

Caption: Workflow for ITC-based binding affinity measurement.

Detailed Steps:

  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the synthetic peptide is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the peptide solution are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of peptide to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathway Context: MMP Inhibition

The inhibition of Matrix Metalloproteinases (MMPs) is a key therapeutic strategy in diseases such as cancer and arthritis, where MMPs contribute to tissue degradation and disease progression. Peptides designed to inhibit MMPs often chelate the active site zinc ion. The incorporation of Cbz-D-Dab or its alternatives can enhance the binding affinity and selectivity of these peptide inhibitors, thereby blocking downstream signaling cascades.

MMP_Signaling cluster_pathway MMP-Mediated Signaling cluster_inhibition Inhibition MMP Active MMP ECM Extracellular Matrix (e.g., Collagen) MMP->ECM Degradation GrowthFactors Sequestered Growth Factors ECM->GrowthFactors Releases Receptor Cell Surface Receptor GrowthFactors->Receptor Activation Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Proliferation, Migration) Signaling->Response Inhibitor Peptide Inhibitor (with Cbz-D-Dab) Inhibitor->MMP Inhibits

Caption: Inhibition of MMP signaling by a peptide inhibitor.

This diagram illustrates how a peptide inhibitor containing a modification like Cbz-D-Dab can block the catalytic activity of an MMP. This prevents the degradation of the extracellular matrix, the release of growth factors, and the subsequent activation of cell surface receptors that drive pathological cellular responses.

Conclusion

The incorporation of this compound and other non-natural amino acids provides a versatile and powerful toolkit for optimizing peptide-protein interactions. By carefully selecting the appropriate modification based on the target and desired properties, researchers can significantly enhance the therapeutic potential of peptide-based drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and evaluation of next-generation peptide therapeutics.

References

comparative cytotoxicity assays of peptides with and without D-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel peptide-based therapeutics is paramount. The incorporation of non-natural amino acids, such as D-2,4-diaminobutyric acid (Dab), represents a key strategy to enhance peptide stability and modulate biological activity. This guide provides an objective comparison of the cytotoxic effects of peptides with and without D-2,4-diaminobutyric acid, supported by experimental data and detailed protocols.

The substitution of natural L-amino acids with their D-enantiomers or other non-natural amino acids is a widely employed technique in peptide drug design aimed at improving resistance to proteolytic degradation.[1][2] D-2,4-diaminobutyric acid, a non-proteinogenic amino acid, is of particular interest due to its potential to influence the bioactivity and toxicity of peptides.[3] This guide delves into the comparative cytotoxicity of peptides where a standard amino acid has been replaced by D-2,4-diaminobutyric acid, offering a valuable resource for peptide-based drug discovery.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of a parent antimicrobial peptide, Pep05, and its derivative where L-amino acids were substituted with D-2,4-diaminobutyric acid (Dab). The data is extracted from a study by Lu et al. (2020), which systematically evaluated the impact of such substitutions on the biological properties of the peptide.[3]

Table 1: Comparative Cytotoxicity against Mouse Macrophage RAW 264.7 Cells [3]

PeptideSequenceIC50 (μM)
Pep05 (Parent Peptide)KRLFKKLLKYLRKF13.42 ± 2.85
Dab-substituted Derivative(Dab)RLF(Dab)(Dab)LL(Dab)YL(Dab)(Dab)F>128

IC50: The half maximal inhibitory concentration, representing the concentration of a peptide required to inhibit the growth of 50% of a cell population.

Table 2: Comparative Hemolytic Activity [3]

PeptideHemolysis Rate (%) at 32 μMHemolysis Rate (%) at 64 μMHemolysis Rate (%) at 128 μM
Pep05 (Parent Peptide)9.20 ± 1.0134.39 ± 1.4949.18 ± 2.01
Dab-substituted Derivative< 5< 5< 5

Hemolytic activity is an indicator of a peptide's toxicity to red blood cells.

The data clearly indicates that the substitution with D-2,4-diaminobutyric acid significantly reduces the cytotoxicity of the parent peptide against the tested mammalian cell line and drastically lowers its hemolytic activity. This suggests that the incorporation of D-Dab can be a viable strategy to decrease the off-target toxicity of certain peptides.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. The following are standard protocols for the MTT and LDH assays, commonly used to assess cell viability and cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptides (e.g., from 1 to 100 µg/ml) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 25 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 μl of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with peptides as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The level of cytotoxicity is calculated based on the LDH activity released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Visualizing the Impact of D-Dab Substitution

The incorporation of D-2,4-diaminobutyric acid can alter a peptide's physicochemical properties, leading to changes in its interaction with cell membranes and ultimately affecting its cytotoxic profile. The following diagrams illustrate the conceptual workflow of a comparative cytotoxicity study and a potential signaling pathway influenced by peptide-membrane interactions.

experimental_workflow Experimental Workflow for Comparative Cytotoxicity cluster_synthesis Peptide Synthesis cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Parent_Peptide Parent Peptide (e.g., with L-Lysine) Cell_Culture Cell Culture (Cancer & Normal Lines) Parent_Peptide->Cell_Culture Hemo_Analysis Hemolysis Analysis Parent_Peptide->Hemo_Analysis Dab_Peptide D-Dab Analog (L-Lysine -> D-Dab) Dab_Peptide->Cell_Culture Dab_Peptide->Hemo_Analysis MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Cell_Culture->LDH_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison Hemo_Analysis->Comparison

Caption: Workflow for comparing peptide cytotoxicity.

signaling_pathway Hypothesized Signaling Pathway Modulation cluster_peptide Peptide Interaction cluster_membrane Cell Membrane cluster_downstream Downstream Effects Parent_Peptide Parent Peptide Membrane_Interaction Membrane Interaction Parent_Peptide->Membrane_Interaction Stronger Interaction Dab_Peptide D-Dab Analog Dab_Peptide->Membrane_Interaction Weaker Interaction Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Ion_Flux Ion Flux Changes Membrane_Disruption->Ion_Flux ROS_Production ROS Production Membrane_Disruption->ROS_Production Apoptosis_Pathway Apoptosis Pathway Activation Ion_Flux->Apoptosis_Pathway ROS_Production->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Cbz-D-2,4-Diaminobutyric acid, a protected amino acid derivative. Adherence to these protocols will mitigate risks and protect both laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling. Based on available safety data, it is classified with the following hazards:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation[1]

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste. Follow these procedural steps to ensure safe and compliant disposal.

1. Waste Collection:

  • Solid Waste: Collect waste this compound in a designated, clean, and dry container that can be securely sealed.[2] The container must be compatible with the chemical.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the chemical should also be collected as hazardous waste.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a sealed, leak-proof container. Do not mix with incompatible wastes.[3] It is best practice to collect aqueous waste, halogenated solvents, and non-halogenated solvents in separate containers.[4][5]

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[2]

  • The label must accurately identify the contents, including the full chemical name: "this compound."

  • Indicate the approximate amount or concentration of the waste.

  • Include any known hazard information (e.g., "Irritant," "Harmful if swallowed").

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure that incompatible wastes are segregated to prevent accidental reactions. For example, do not store with strong oxidizing agents.[4]

  • Use secondary containment, such as a plastic bin, to prevent the spread of material in case of a leak.[3][4]

4. Empty Containers:

  • Thoroughly empty all contents from the original container.[5]

  • The first rinse of the "empty" container with a suitable solvent should be collected as hazardous waste.[2]

  • Subsequent rinses of containers that held non-highly toxic substances may be permissible for drain disposal with copious amounts of water, provided the pH is neutral (between 7-9) and there is no contamination with solvents or heavy metals. However, given the hazards of this compound, collecting all rinsate as hazardous waste is the most prudent approach.[2][3]

  • After proper rinsing, deface or remove the original label from the container before disposing of it in the regular laboratory trash or recycling.[6]

5. Final Disposal:

  • Dispose of the hazardous waste container through your institution's authorized hazardous waste management program or a licensed hazardous waste disposal company.[2]

  • Never dispose of this compound by pouring it down the sink or placing it in the regular trash.[2][3]

  • Disposal must be in accordance with all applicable local, state, and federal regulations.[2]

Experimental Protocols for Chemical Deprotection (for informational purposes)

Understanding the chemical reactivity of the Cbz group can be relevant to potential degradation or treatment methods prior to disposal, though these should only be carried out by qualified personnel following a validated standard operating procedure. The Cbz group is typically removed under specific chemical conditions.

Catalytic Hydrogenolysis:

This is a common method for Cbz deprotection.

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[7][8]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[7][8]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).[7][8]

  • Reaction: Stir the mixture at room temperature until the reaction is complete. The byproducts are toluene and carbon dioxide, which are volatile.[7][8]

Acid-Mediated Cleavage:

This method is an alternative to hydrogenation.

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[7]

  • Reagent Addition: Add a solution of hydrobromic acid (HBr) in acetic acid.[7]

  • Reaction: Stir the mixture at room temperature.[7]

These deprotection protocols illustrate the chemical instability of the Cbz group under certain conditions, reinforcing the need for careful segregation from acids and catalysts during waste storage.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect_solid Collect Solid Waste in a Labeled, Sealed Container ppe->collect_solid collect_liquid Collect Liquid Waste (Solutions) in a Labeled, Sealed Container ppe->collect_liquid collect_contaminated Collect Contaminated Labware (gloves, paper, etc.) ppe->collect_contaminated storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_contaminated->storage segregation Segregate from Incompatible Materials storage->segregation containment Use Secondary Containment segregation->containment disposal_facility Dispose Through Authorized Hazardous Waste Facility containment->disposal_facility no_drain Do NOT Dispose Down Drain containment->no_drain no_trash Do NOT Dispose in Regular Trash containment->no_trash

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Cbz-D-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Cbz-D-2,4-Diaminobutyric acid, a compound often utilized in peptide synthesis and other research applications. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is required to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Safety Goggles or Face ShieldANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[1][2]Protects against dust particles and potential splashes of solutions containing the compound.
Hand Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Inspect gloves for any damage before use.[4]Provides a barrier against direct skin contact. Double gloving may be appropriate for certain procedures.
Body Laboratory Coat or GownA flame-resistant lab coat is advisable if working with flammable solvents.[1] Disposable gowns can be used.[5]Protects skin and personal clothing from contamination.
Respiratory RespiratorA NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood.[3]Minimizes the inhalation of airborne particles, which is a primary route of exposure for powdered chemicals.[6]
Footwear Closed-toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[1]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

  • Preparation :

    • Before handling, ensure that the Safety Data Sheet (SDS) for a similar compound or the general guidelines for handling aminobutyric acid derivatives are reviewed.[7]

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[1][6]

    • Cover the work surface with absorbent bench paper to contain any potential spills.[2][6]

    • Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the designated area.

  • Weighing and Transfer :

    • When weighing the powdered compound, use an analytical balance with a draft shield or conduct the weighing process inside a fume hood to minimize the dispersal of dust.[6]

    • Use a spatula to carefully transfer small amounts of the powder to avoid creating airborne dust.[6]

    • Keep the container of this compound closed when not in use.[6][7]

  • In Solution :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If a spill occurs, it can be easily cleaned without contaminating the work surface.[6]

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Unused or waste this compound powder should be collected in a clearly labeled, sealed container.

    • Contaminated materials such as gloves, weigh boats, and bench paper should be placed in a designated hazardous waste container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled, sealed waste container.

    • Do not dispose of chemical waste down the drain.[7]

  • Final Disposal :

    • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Chemical Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Review Safety Data Sheet prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handle1 Weighing and Transfer (in Fume Hood) prep3->handle1 Proceed to handling handle2 Preparation of Solutions handle1->handle2 clean1 Decontaminate Workspace and Equipment handle2->clean1 Proceed to cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.